Ethyl 3-methyl-4-oxocrotonate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl (E)-3-methyl-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXEUMFBVGYEL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62054-49-3, 41891-38-7 | |
| Record name | Ethyl (2E)-3-methyl-4-oxo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62054-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041891387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl (2E)-3-methyl-4-oxobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Ethyl 3-methyl-4-oxocrotonate: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile C7 Building Block
Ethyl 3-methyl-4-oxocrotonate, identified by the CAS Number 62054-49-3 , is a bifunctional organic compound that is gaining significant traction as a versatile intermediate in complex organic synthesis.[1] Structurally, it is a C7 α,β-unsaturated aldehydic ester, a classification that immediately signals its rich reactive potential to the discerning chemist. Its utility stems from the orthogonal reactivity of its aldehyde and ethyl ester functionalities, coupled with the conjugated system that allows for strategic carbon-carbon bond formation.
This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its proven applications in the synthesis of higher-order molecules like isoprenoids.[2] For professionals in drug development and materials science, understanding the potential of this building block is key to unlocking novel synthetic pathways and creating innovative molecular architectures.[3]
Core Chemical and Physical Identity
A thorough understanding of a reagent begins with its fundamental properties. These data points are critical for experimental design, safety assessment, and purification strategies.
Structural Representation
Caption: 2D Structure of this compound
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 62054-49-3 | [1] |
| IUPAC Name | ethyl 3-methyl-4-oxobut-2-enoate | [4] |
| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | |
| Molecular Formula | C₇H₁₀O₃ | [4] |
| Molecular Weight | 142.15 g/mol | [4] |
| Form | Liquid | [2] |
| Boiling Point | 195-202 °C (lit.) | [1][5] |
| Density | 1.044 g/mL at 20 °C (lit.) | [2][5] |
| Refractive Index | n20/D 1.461 | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2][5] |
| Storage Temp. | 2-8°C | [2] |
Synthesis: A Case Study in Selective Oxidation
The most direct and efficient synthesis of this compound involves the selective oxidation of the corresponding allylic alcohol, ethyl (E)-4-hydroxy-3-methylbut-2-enoate. This transformation is a classic example of chemoselectivity, a cornerstone of modern organic synthesis.
The Underlying Principle: Chemoselectivity
The challenge in this synthesis is to oxidize the primary allylic alcohol to an aldehyde without affecting the α,β-unsaturated ester moiety or inducing over-oxidation to a carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for this purpose. Its efficacy is rooted in its heterogeneous nature and its specific affinity for oxidizing allylic and benzylic alcohols. The reaction proceeds on the surface of the solid MnO₂, and its reactivity is highly dependent on the method of its preparation. This surface-mediated mechanism is generally milder and more selective than using powerful, soluble oxidizing agents like potassium permanganate or chromic acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in its dual functionality. The aldehyde group is a prime site for nucleophilic attack, condensations, and Wittig-type reactions, while the α,β-unsaturated system is an excellent Michael acceptor.
-
Isoprenoid Synthesis: As noted in the literature, this compound is a valuable C5-aldehydic ester for synthesizing isoprenoids.[2] The aldehyde can be readily transformed into a new carbon-carbon double bond via the Wittig reaction, extending the carbon chain and installing the characteristic isoprene unit.
-
Michael Additions & Condensations: The conjugated system allows for 1,4-conjugate additions (Michael reactions), enabling the introduction of a wide range of nucleophiles at the β-position. Furthermore, the aldehyde can participate in Knoevenagel or aldol condensations, providing pathways to more complex and diverse molecular scaffolds.[3]
-
Heterocycle Formation: The 1,4-dicarbonyl-like nature of the molecule makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.
-
Polymer Science: The reactive carbonyl and alkene functionalities make it a versatile building block for creating specialized polymers with tailored thermal, mechanical, or optical properties through addition and condensation reactions.[3]
For drug development professionals, these reactive handles offer a toolkit for rapidly building molecular complexity and exploring chemical space around a lead compound. The ability to selectively address different parts of the molecule allows for the systematic modification of a scaffold to optimize its pharmacological profile.
Self-Validating Experimental Protocol: Synthesis from Ethyl (E)-4-hydroxy-3-methylbut-2-enoate
This protocol is designed to be self-validating, incorporating in-process checks to ensure reaction completion and product purity.
Objective: To synthesize this compound via selective oxidation.
Materials:
-
Ethyl (E)-4-hydroxy-3-methylbut-2-enoate (1 equivalent)
-
Activated Manganese Dioxide (MnO₂) (10 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (silica gel), Ethyl Acetate, Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (E)-4-hydroxy-3-methylbut-2-enoate (e.g., 9.37 g, 65 mmol) in a generous volume of dichloromethane (e.g., 1.3 L).[1] The large volume of solvent ensures the subsequent suspension is well-stirred.
-
Reagent Addition: To the vigorously stirred solution, add activated manganese dioxide powder (e.g., 56.5 g, 650 mmol) portion-wise. Causality Note: The large excess of MnO₂ drives the reaction to completion and compensates for variations in reagent activity.
-
In-Process Validation (TLC Monitoring): Stir the resulting black suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-20 minutes. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has been completely consumed (typically 1 hour).[1] This step prevents over-stirring which can lead to side products and ensures the reaction is worked up at the optimal time.
-
Workup & Isolation: Upon completion, filter the suspension through a pad of diatomaceous earth. Wash the filter cake thoroughly with additional DCM to recover all the product. Causality Note: Diatomaceous earth is a fine, porous material that effectively traps the solid MnO₂ particles, leading to a clear filtrate.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting residue is typically pure this compound, obtained as a yellow oil.[1]
-
Final Validation (Characterization): Confirm the purity and identity of the product using Gas Chromatography (GC) (assay should be ≥97.0%[2]) and NMR spectroscopy. The spectral data should be consistent with the expected structure.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is paramount.
-
Hazard Classification: this compound is classified as causing skin irritation and serious eye damage. It may also be harmful to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[6] Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7]
-
Handling: Avoid breathing vapors or mist.[6][7] Do not allow the substance to come into contact with skin or eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at 2-8°C.[2] It is classified as a combustible liquid.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
References
- Title: this compound | C7H10O3 | CID 3016304 Source: PubChem - NIH URL:[Link]
- Title: Exploring the Synthetic Utility of this compound in Polymer Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
Sources
- 1. This compound | 62054-49-3 [chemicalbook.com]
- 2. 3-メチル-4-オキソクロトン酸エチル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-methyl-4-oxocrotonate
Introduction
Ethyl 3-methyl-4-oxocrotonate, particularly its trans-isomer, is a versatile C5-aldehydic ester that serves as a crucial building block in synthetic organic chemistry.[1] Its bifunctional nature, possessing both an α,β-unsaturated ester and an aldehyde group, makes it a valuable precursor for the synthesis of more complex molecules, notably isoprenoids and novel polymeric materials.[1][2] An exhaustive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its optimal handling, reaction setup, and purification, thereby guaranteeing reproducibility and scalability in its applications.
This guide provides a comprehensive overview of the core physical properties of Ethyl (2E)-3-methyl-4-oxo-2-butenoate, grounded in established technical data. It moves beyond a simple cataloging of values to explain the causality behind experimental choices for their determination, ensuring a self-validating system of protocols and data.
Chemical Identity and Structure
A clear identification of this compound is the foundation for any technical discussion. The focus of this guide is the commercially prevalent trans-isomer.
| Identifier | Value | Source |
| IUPAC Name | ethyl (2E)-3-methyl-4-oxobut-2-enoate | [3] |
| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | [1] |
| CAS Number | 62054-49-3 | [1] |
| Molecular Formula | C₇H₁₀O₃ | [1][3] |
| Molecular Weight | 142.15 g/mol | [1][2][3] |
| Chemical Structure | ||
| SMILES | CCOC(=O)/C=C(\C)/C=O | [2] |
| InChI Key | YLFXEUMFBVGYEL-GQCTYLIASA-N | [1] |
Core Physicochemical Properties
The physical characteristics of a compound dictate its behavior in various laboratory and industrial settings. The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions | Source |
| Appearance | Clear colourless to light yellow oil/liquid | Ambient | |
| Boiling Point | 195-202 °C | Atmospheric Pressure | [1][2] |
| 94-95 °C | 12 mmHg | [1] | |
| Density | 1.044 g/mL | 20 °C | [1][2] |
| Refractive Index (n_D) | 1.461 | 20 °C | [1] |
| Flash Point | 109 °C | Closed Cup | [1][2] |
| Storage Temperature | 2-8°C | - | [1] |
Solubility Profile
Expert Insight: Based on the principle of "like dissolves like," the polarity of this compound, which arises from its ester and carbonyl functional groups, suggests it is miscible with a wide range of common polar and moderately polar organic solvents.[4] Its miscibility is expected to be high in solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and ketones (acetone). Conversely, it is expected to have low solubility in non-polar solvents like hexane and water.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The anticipated chemical shifts (δ) are: 9.54 ppm (singlet, 1H, aldehydic proton), 6.49 ppm (quartet, 1H, vinylic proton), 4.26 ppm (quartet, 2H, ethyl -CH₂-), 2.15 ppm (doublet, 3H, methyl group on the double bond), and 1.33 ppm (triplet, 3H, ethyl -CH₃).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides insight into the carbon framework. The expected chemical shifts (δ) are: 194.8 ppm (aldehyde C=O), 165.7 ppm (ester C=O), 150.6 ppm and 135.8 ppm (alkene carbons), 61.3 ppm (ethyl -CH₂-), 14.4 ppm (ethyl -CH₃), and 11.0 ppm (methyl group on the double bond).
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected around:
-
2829, 2740 cm⁻¹: C-H stretch of the aldehyde.
-
1718 cm⁻¹: C=O stretch of the ester.
-
1660 cm⁻¹: C=O stretch of the α,β-unsaturated aldehyde.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
-
GC-MS (Electron Ionization, 20 eV): A molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 142. Key fragmentation patterns include peaks at m/z 114 ([M-CO]⁺), 97 ([M-OCH₂CH₃]⁺), and 96 ([M-CH₃CH₂OH]⁺).
Experimental Methodologies: A Practical Approach
To ensure the integrity of experimental work, the physical properties of starting materials like this compound should be verified. The following protocols outline standard, reliable methods for these determinations.
Boiling Point Determination (Thiele Tube Method)
This micro-method is ideal for determining the boiling point with a small sample volume, a common scenario in research settings.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated, and the trapped air in the inverted capillary expands. At the boiling point, a rapid and continuous stream of vapor bubbles escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the vapor pressure of the liquid, providing an accurate boiling point reading.[5]
Step-by-Step Protocol:
-
Preparation: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Clamp a Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is level with the upper arm of the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures uniform heating of the oil bath via convection.
-
Observation: Observe the capillary. As the temperature rises, bubbles will emerge. Note the temperature when a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source. The bubbling will slow and then stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.
Density Measurement (Pycnometer Method)
A pycnometer, or specific gravity bottle, allows for a very precise determination of a liquid's density.
Causality: Density is an intrinsic property defined as mass per unit volume. This protocol relies on accurately measuring the mass of a precisely known volume of the liquid. The pycnometer is calibrated with a liquid of known density (typically deionized water) to determine its exact volume at a specific temperature.
Step-by-Step Protocol:
-
Calibration: Clean and dry a pycnometer of a known volume (e.g., 10 mL). Weigh the empty pycnometer on an analytical balance.
-
Water Measurement: Fill the pycnometer with deionized water, ensuring the capillary in the stopper is filled and there are no air bubbles. Place it in a thermostat-controlled water bath at 20°C for 15-20 minutes to reach thermal equilibrium.
-
Weighing (Water): Remove the pycnometer, carefully dry the outside, and weigh it. Calculate the exact volume of the pycnometer using the known density of water at 20°C.
-
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.
-
Weighing (Sample): Thermostat the filled pycnometer at 20°C as before, dry the exterior, and weigh it.
-
Calculation: Subtract the mass of the empty pycnometer to find the mass of the liquid. Divide the mass of the liquid by the calibrated volume of the pycnometer to obtain the density.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental physical constant that is highly sensitive to purity.
Causality: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. An Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample. This critical angle is directly related to the sample's refractive index.
Step-by-Step Protocol:
-
Calibration: Turn on the refractometer and the light source. Ensure the prisms are clean. Calibrate the instrument using a standard of known refractive index, such as distilled water at 20°C.
-
Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp focus.
-
Reading: Adjust the handwheel to bring the dividing line between the light and dark fields exactly to the center of the crosshairs in the eyepiece.
-
Data Acquisition: Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.
Visualization of Property-Application Relationships
The physical properties of this compound are directly linked to its utility in a research and development setting. This relationship can be visualized as a workflow.
Caption: Workflow linking physical properties to laboratory applications.
Safety and Handling
Based on available safety data, this compound is a combustible liquid and requires careful handling.[1]
-
Hazards: Causes skin irritation and serious eye damage. It is also reported to be harmful to aquatic life with long-lasting effects.[3]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, at a recommended temperature of 2-8°C.[1]
Conclusion
This technical guide has provided a detailed examination of the physical properties of this compound, emphasizing not only the quantitative data but also the practical methodologies for their verification. For the intended audience of researchers and drug development professionals, this synthesis of data and procedural logic is crucial for the successful application of this versatile chemical intermediate. The integrity of any synthetic endeavor begins with a thorough characterization of its fundamental components, and the information presented herein serves as a robust foundation for that purpose.
References
- Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016304, this compound.
Sources
A Comprehensive Spectroscopic Guide to Ethyl 3-methyl-4-oxocrotonate for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-methyl-4-oxocrotonate (also known as Ethyl (E)-3-methyl-4-oxobut-2-enoate), a valuable C5-aldehydic ester intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with detailed, practical protocols to ensure the confident identification and characterization of this molecule.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₁₀O₃, Mol. Wt.: 142.15 g/mol ) is an α,β-unsaturated carbonyl compound featuring both an ester and an aldehyde functional group. This unique electronic arrangement, with extensive conjugation, gives rise to a distinct and informative spectroscopic signature. A thorough characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular framework and confirm purity.
The numbering scheme used for NMR assignments is presented in the molecular diagram below.
Caption: Molecular structure and atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Proton (¹H) NMR Spectroscopy
Principle & Causality: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is governed by the electron density around the nucleus. Electron-withdrawing groups, like carbonyls and double bonds, decrease the electron density (a "deshielding" effect), causing the proton signal to appear at a higher chemical shift (further downfield). Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Assigned Proton (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| Aldehyde-H (7) | 9.5 - 10.0 | Singlet (s) | - | 1H | Highly deshielded by the directly attached C=O group and conjugation.[1][2] |
| Vinyl-H (4) | 6.1 - 6.4 | Singlet (s) | - | 1H | Located on a C=C double bond, deshielded by the ester carbonyl group. |
| Methylene-H (2) | 4.1 - 4.3 | Quartet (q) | ~7.1 | 2H | Part of the ethyl ester, adjacent to an oxygen atom (deshielded) and coupled to the methyl protons (1). |
| Vinyl Methyl-H (6) | 2.1 - 2.4 | Singlet (s) | - | 3H | Attached to the C=C double bond, resulting in a downfield shift compared to a standard alkyl methyl. |
| Ethyl Methyl-H (1) | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H | Part of the ethyl ester, coupled to the adjacent methylene protons (2). |
Carbon-¹³ (¹³C) NMR Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. Chemical shifts are highly sensitive to hybridization and the electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield (160-220 ppm), while sp²-hybridized carbons of alkenes appear in the midrange (110-160 ppm), and sp³-hybridized alkyl carbons are found upfield (0-60 ppm).[3][4]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Assigned Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aldehyde Carbonyl (7) | 190 - 195 | Aldehyde carbonyl carbon, highly deshielded.[3] |
| Ester Carbonyl (3) | 165 - 168 | Ester carbonyl carbon, deshielded but typically upfield from ketones/aldehydes. |
| Alkene Carbon (5) | 155 - 160 | sp² carbon attached to the electron-withdrawing aldehyde group. |
| Alkene Carbon (4) | 125 - 130 | sp² carbon β to the ester carbonyl. |
| Methylene Carbon (2) | 60 - 62 | sp³ carbon of the ethyl group, bonded to an electronegative oxygen atom. |
| Vinyl Methyl Carbon (6) | 18 - 22 | sp³ methyl carbon attached to an sp² carbon. |
| Ethyl Methyl Carbon (1) | 14 - 15 | sp³ terminal methyl carbon of the ethyl group. |
Self-Validating NMR Acquisition Protocol
This protocol ensures high-quality, reproducible data. The system is self-validating through the use of a deuterated solvent for field locking and an internal standard for chemical shift referencing.
Workflow Diagram: NMR Sample Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution, then transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or magnet.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the CDCl₃ solvent. This step is critical as it stabilizes the magnetic field, compensating for any drift. Following the lock, an automated or manual shimming procedure is performed to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Finally, the chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. For ¹H spectra, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (e.g., stretching, bending). The absorption frequency is characteristic of the bond type and its chemical environment. The presence of strong, sharp peaks in the IR spectrum serves as a reliable fingerprint for key functional groups.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Assignment |
| ~2820 & ~2720 | Aldehyde C-H | C-H Stretch | The characteristic "Fermi doublet" for an aldehyde C-H stretch. |
| ~1720 | Ester C=O | C=O Stretch | Typical stretching frequency for a saturated ester carbonyl. |
| ~1685 | Aldehyde C=O | C=O Stretch | Conjugation with the C=C bond lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3] |
| ~1640 | Alkene C=C | C=C Stretch | Stretching frequency for a conjugated double bond. |
| ~1200 | Ester C-O | C-O Stretch | Strong, characteristic stretch for the ester C-O single bond. |
Self-Validating ATR-IR Acquisition Protocol
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The protocol's integrity is maintained by acquiring a background spectrum immediately before the sample spectrum to computationally subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
Step-by-Step Methodology:
-
Prepare the Instrument: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
-
Acquire Background: With the clean, empty crystal, run a background scan. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.
-
Apply Sample: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 600 cm⁻¹.
-
Clean Up: Thoroughly clean the ATR crystal with a solvent-dampened tissue to prepare for the next measurement.
Mass Spectrometry (MS)
Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.
Predicted Mass Spectrometry Data:
| m/z Value | Proposed Fragment | Rationale for Fragmentation |
| 142 | [C₇H₁₀O₃]⁺ | Molecular Ion (M⁺) : Corresponds to the intact molecule, confirming the molecular weight.[2] |
| 113 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 97 | [M - OCH₂CH₃]⁺ | α-cleavage with loss of the ethoxy radical (-OEt), a common pathway for esters. |
| 69 | [C₄H₅O]⁺ | Fragmentation of the carbon backbone. |
| 43 | [CH₃CO]⁺ | Acylium ion, potentially from cleavage at the keto- group. |
Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from all methods.
Workflow Diagram: Integrated Characterization
Caption: Logic flow for confirming molecular structure using multiple techniques.
References
- Short Summary of 1H-NMR Interpretation. (n.d.).
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
- Chemical shifts. (n.d.). University College London.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Carboxylic Ester, Unsaturated. (n.d.). Organic Chemistry Data.
- Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
- Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker.
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies.
- ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments. (2020). MDPI.
- This compound | C7H10O3. (n.d.). PubChem.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methyl-4-oxocrotonate
Introduction
Ethyl 3-methyl-4-oxocrotonate (CAS No: 62054-49-3), also known as ethyl 3-methyl-4-oxobut-2-enoate, is a multifunctional organic compound featuring an ethyl ester, an α,β-unsaturated system, and a terminal aldehyde.[1][2] Its unique combination of reactive functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including isoprenoids and various polymeric materials.[1][3] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for the structural elucidation of organic molecules in solution, providing precise information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[4]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, explain the underlying chemical principles, and present a robust protocol for data acquisition and interpretation, designed for professionals requiring a deep and practical understanding of this compound's spectroscopic signature.
Structural Analysis and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct, chemically non-equivalent proton environments within the molecule. This compound possesses five such environments, as illustrated below.
Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).
-
Hₐ: Vinylic proton on the α-carbon.
-
H₃Cₑ: Protons of the methyl group on the β-carbon.
-
Hₑ: Aldehydic proton.
-
H₂Cₑ: Methylene protons of the ethyl ester group.
-
H₃Cₑ: Methyl protons of the ethyl ester group.
The Influence of Keto-Enol Tautomerism
A critical consideration for β-dicarbonyl compounds and their analogs is the potential for keto-enol tautomerism.[5][6] This equilibrium is slow on the NMR timescale, meaning that if both tautomers are present in significant concentrations, separate sets of signals will be observed for each form.[7] In the case of this compound, the aldehydic (keto) form can potentially equilibrate with its enol tautomer.
The position of this equilibrium is highly dependent on the solvent.[8][9] Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol form, while non-polar solvents like CDCl₃ typically favor the keto form. For the purpose of this guide, we will focus our detailed analysis on the predominant keto form, which is most commonly observed. However, a researcher must be aware of this phenomenon, as the appearance of additional, unexpected peaks could signify the presence of the enol tautomer.
Predicted ¹H NMR Spectral Parameters (Keto Form)
The following table summarizes the predicted ¹H NMR data for the primary keto tautomer of this compound, typically observed in a standard solvent like CDCl₃.
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₑ (Aldehyde) | 1H | 9.5 - 10.0 | Singlet (s) | N/A |
| Hₐ (Vinyl) | 1H | 6.0 - 6.5 | Singlet (s) or Quartet (q) | ~1.5 Hz (if coupled to H₃Cₑ) |
| H₂Cₑ (Ethyl CH₂) | 2H | 4.1 - 4.3 | Quartet (q) | ~7.1 Hz |
| H₃Cₑ (Vinyl CH₃) | 3H | 2.2 - 2.5 | Singlet (s) or Doublet (d) | ~1.5 Hz (if coupled to Hₐ) |
| H₃Cₑ (Ethyl CH₃) | 3H | 1.2 - 1.4 | Triplet (t) | ~7.1 Hz |
Detailed Signal Analysis
-
Hₑ (Aldehyde Proton, δ ≈ 9.5 - 10.0 ppm): This proton is attached to a carbonyl carbon and experiences extreme deshielding, causing its signal to appear far downfield. With no adjacent protons, it will present as a sharp singlet. This signal is highly diagnostic for the presence of an aldehyde.
-
Hₐ (Vinyl Proton, δ ≈ 6.0 - 6.5 ppm): As part of a conjugated system, this olefinic proton is deshielded and appears in the typical vinylic region.[10] Its chemical shift is influenced by the electron-withdrawing ester group. It is expected to be a singlet, although weak four-bond (⁴J) long-range coupling to the methyl protons (H₃Cₑ) may cause slight broadening or splitting into a narrow quartet.
-
H₂Cₑ and H₃Cₑ (Ethyl Group, δ ≈ 4.2 and 1.3 ppm): These protons form a classic ethyl ester pattern.[11][12] The methylene protons (H₂Cₑ) are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.2 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (H₃Cₑ) are in a standard alkyl environment (~1.3 ppm) and are split into a triplet by the two neighboring methylene protons. The coupling constant for both multiplets will be identical (~7.1 Hz).
-
H₃Cₑ (Vinyl Methyl Group, δ ≈ 2.2 - 2.5 ppm): The protons of this methyl group are attached to the C=C double bond, which deshields them relative to a standard alkyl methyl group.[13] This signal is expected to be a singlet or a narrow doublet due to potential long-range coupling with the vinylic proton Hₐ.
Experimental Protocol for Spectrum Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of this compound.
Figure 2: Standard experimental workflow for ¹H NMR spectroscopy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.[14]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.[14]
-
Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Select a standard one-pulse ¹H NMR experiment.
-
Set appropriate acquisition parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the familiar frequency-domain spectrum.[14]
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each distinct signal set. The relative integral values correspond to the ratio of protons giving rise to those signals.
-
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and informative fingerprint for its molecular structure. The key diagnostic signals include a downfield singlet for the aldehyde proton, a classic quartet-triplet system for the ethyl ester, and two upfield singlets or narrow multiplets for the vinylic proton and its adjacent methyl group. A thorough understanding of these features, combined with an awareness of potential solvent-induced tautomerism and adherence to a rigorous experimental protocol, empowers researchers to confidently verify the identity and purity of this versatile synthetic building block.
References
- Garland, C. W., Shoemaker, D. P., & Nibler, J. W. (2009). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Mihovilovic, M. D. (2001). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. Link
- CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. Link
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem. Link
- Stothers, J. B., & Spencer, E. Y. (1964). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. Journal of the American Chemical Society, 86(5), 818-823. Link
- Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588-2621. Link
- ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...
- Jasperse, C. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Link
- OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Link
- OpenOChem Learn. (n.d.). Ketones. OpenOChem Learn. Link
- MDPI. (2022).
- ResearchGate. (2016). Mastering β-keto esters.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link
- Magritek. (n.d.).
- Sigma-Aldrich. (n.d.).
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Link
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Link
- YouTube. (2020). Saturated& unsaturated long chains fatty acids assignment using NMR. YouTube. Link
- MDPI. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Magritek. (n.d.).
- PubChem. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science. Pharma-Sources. Link
Sources
- 1. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 2. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. magritek.com [magritek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 3-methyl-4-oxocrotonate
Introduction
For researchers, scientists, and professionals engaged in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Ethyl 3-methyl-4-oxocrotonate, a multifunctional α,β-unsaturated carbonyl compound, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its conjugated system, featuring both an ester and an aldehyde functionality, gives rise to a distinct and informative 13C NMR spectrum. This technical guide provides a comprehensive exploration of the 13C NMR analysis of this compound, from theoretical underpinnings and predictive analysis to experimental best practices and detailed spectral interpretation. Our approach is grounded in field-proven insights to ensure both technical accuracy and practical applicability.
Theoretical Framework: Understanding the 13C NMR Landscape of an α,β-Unsaturated System
The 13C NMR spectrum of an organic molecule provides a detailed map of its carbon skeleton. The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment, which is primarily dictated by hybridization, substituent effects, and conjugation.[1] In this compound, the presence of sp2 hybridized carbons in the C=C double bond and the two carbonyl groups (ester and aldehyde) results in signals that are significantly downfield (higher ppm) compared to sp3 hybridized carbons.
The defining feature of this molecule is the α,β-unsaturated carbonyl system. The conjugation of the C=C double bond with the ester carbonyl group leads to a polarization of the π-electron system. This electronic communication results in a deshielding effect at the β-carbon (C3) and a shielding effect at the α-carbon (C2) relative to a non-conjugated alkene. Similarly, the aldehyde group at C4 further influences the electronic distribution within the molecule.
Predicted 13C NMR Spectrum of this compound
To provide a concrete basis for our analysis, a 13C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts are summarized in the table below. This data serves as our primary reference for the subsequent interpretation and discussion.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Justification |
| C1 | ~165.8 | Singlet (Quaternary) | Ester carbonyl carbon, deshielded by two oxygen atoms. |
| C2 | ~123.5 | Doublet | α-carbon of the α,β-unsaturated ester, shielded by resonance. |
| C3 | ~148.2 | Singlet (Quaternary) | β-carbon of the α,β-unsaturated ester, deshielded by conjugation and the attached methyl group. |
| C4 | ~193.1 | Doublet | Aldehyde carbonyl carbon, strongly deshielded. |
| C5 | ~14.1 | Quartet | Methyl carbon of the ethyl group. |
| C6 | ~60.9 | Triplet | Methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom. |
| C7 | ~18.5 | Quartet | Methyl carbon attached to the double bond (C3). |
In-Depth Spectral Interpretation and Causality
A thorough analysis of the predicted 13C NMR spectrum reveals the intricate interplay of electronic effects within this compound.
-
Carbonyl Carbons (C1 and C4): The two carbonyl carbons are the most deshielded in the molecule, appearing at the downfield end of the spectrum. The aldehyde carbonyl (C4) at ~193.1 ppm is significantly more deshielded than the ester carbonyl (C1) at ~165.8 ppm. This is a characteristic feature, as aldehydes typically resonate at higher chemical shifts than esters.[2]
-
Olefinic Carbons (C2 and C3): The chemical shifts of the double-bonded carbons are highly informative. The β-carbon (C3) at ~148.2 ppm is substantially deshielded due to the electron-withdrawing effect of the conjugated ester group. Conversely, the α-carbon (C2) at ~123.5 ppm is shielded. This pattern of a deshielded β-carbon and a shielded α-carbon is a hallmark of α,β-unsaturated carbonyl systems.[1][3] The presence of the methyl group at C3 also contributes to its downfield shift.
-
Ethyl Group Carbons (C5 and C6): The carbons of the ethyl ester group exhibit predictable chemical shifts. The methylene carbon (C6) directly attached to the ester oxygen appears at ~60.9 ppm, deshielded by the electronegative oxygen. The terminal methyl carbon (C5) at ~14.1 ppm is in a typical aliphatic region.
-
Methyl Carbon (C7): The methyl group attached to the double bond (C7) resonates at ~18.5 ppm. Its chemical shift is influenced by its attachment to an sp2 hybridized carbon.
Experimental Protocol: A Self-Validating System
The following protocol for acquiring the 13C NMR spectrum of this compound is designed to ensure high-quality, reproducible data.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl3. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of CDCl3 can also be used as a secondary reference.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[4]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be performed.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of 0 to 220 ppm is appropriate to cover the expected range of chemical shifts.
-
Number of Scans: A sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons (C1 and C3).
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if desired (though integration is not typically the primary goal in 13C NMR).
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.
Visualization of Key Concepts
To further clarify the relationships within the molecule and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with carbon numbering.
Caption: Workflow for the 13C NMR analysis of this compound.
Conclusion
The 13C NMR analysis of this compound serves as an excellent case study in the structural elucidation of complex organic molecules. By combining predictive tools with a deep understanding of the electronic effects that govern chemical shifts, a detailed and confident assignment of the carbon skeleton is achievable. The protocols and interpretations presented in this guide are designed to be a valuable resource for researchers and professionals, enabling them to leverage the full potential of 13C NMR spectroscopy in their scientific endeavors. The self-validating nature of the described workflow, grounded in established principles and best practices, ensures the integrity and reliability of the obtained structural information.
References
- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect to the heterocycle without the substituent: compounds 1a and 2a.
- R-NMR. (n.d.). SOP data acquisition.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from a general protocol, specific URL not available.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- University of Arizona Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.
- ChemAxon. (n.d.). NMR Predictor.
- Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin.
- Royal Society of Chemistry. (n.d.). α,β-unsaturated esters.
- Colorado State University. (n.d.). CASCADE.
- ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from a general chemical education resource, specific URL not available.
- Sankararaman, S., & Srinivasan, C. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1577-1580.
- da Silva, A. B. F., & Tormena, C. F. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.
- CASPRE. (n.d.). 13C NMR Predictor.
- Tormena, C. F., & da Silva, A. B. F. (2002). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of Molecular Structure, 604(1), 47-53.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Asencio, J. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
IR spectroscopy of α,β-unsaturated esters
An In-Depth Technical Guide to the Infrared Spectroscopy of α,β-Unsaturated Esters
Abstract
Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insights into molecular structure. For researchers, scientists, and drug development professionals, a nuanced understanding of spectral data is critical for structural elucidation, reaction monitoring, and quality control. This guide offers an in-depth exploration of the , a common and important class of organic compounds. We will move beyond simple peak identification to dissect the underlying principles governing the vibrational frequencies of these molecules. This document explains the causal mechanisms behind spectral shifts induced by electronic effects, conjugation, ring strain, and substitution, providing a robust framework for accurate and confident spectral interpretation.
Foundational Principles: The Vibrational Language of Esters
Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[2][3]
For any ester, the most prominent and diagnostic signals arise from the carbonyl group (C=O) and the two carbon-oxygen single bonds (C-O). This characteristic pattern of three strong absorptions is a reliable indicator of the ester functional group.[4]
-
C=O (Carbonyl) Stretch: This vibration produces an intense, sharp absorption band, typically the most recognizable peak in the spectrum. For a simple, saturated aliphatic ester, this band appears in the range of 1750-1735 cm⁻¹ .[5][6]
-
C-O (Acyl-Oxygen) Stretch: The stretching of the C-O bond between the carbonyl carbon and the ester oxygen gives rise to a strong band, typically found between 1300-1160 cm⁻¹ .[4][7]
-
C-O (Alkyl-Oxygen) Stretch: The C-O bond attached to the alkyl portion of the ester also produces a strong absorption, generally in the 1150-1000 cm⁻¹ region.[4][5]
The presence of these three intense bands provides a self-validating system for the initial identification of an ester functional group.[4]
The Core of the Matter: α,β-Unsaturation and Its Spectral Consequences
When a carbon-carbon double bond is conjugated with the ester's carbonyl group (forming an α,β-unsaturated system), it fundamentally alters the electronic distribution within the molecule. This change has predictable and significant consequences for the IR spectrum.
The Mechanism: Resonance Delocalization
The primary cause of the spectral shifts observed in α,β-unsaturated esters is electron delocalization through resonance. The π-electrons from the C=C and C=O bonds are not isolated but are spread across the four-atom system. This delocalization can be represented by contributing resonance structures.
This resonance effect introduces partial single-bond character into the C=O bond and partial double-bond character into the C-C single bond of the conjugated system. According to Hooke's Law, a weaker bond (lower force constant) vibrates at a lower frequency.[8][9] Consequently, the C=O bond becomes weaker and longer, and its stretching frequency decreases.[10][11]
Characteristic Frequency Shifts
The delocalization effect leads to the following key changes in the IR spectrum compared to a saturated ester:
-
C=O Stretching Frequency: The carbonyl absorption is shifted to a lower wavenumber (frequency) by approximately 15-40 cm⁻¹ . For α,β-unsaturated esters, this peak is typically observed in the 1730-1715 cm⁻¹ range.[5][6][12] This shift is a direct and reliable indicator of α,β-unsaturation.
-
C=C Stretching Frequency: The conjugated C=C double bond absorbs in the 1640-1600 cm⁻¹ region. This peak is often more intense than in non-conjugated alkenes due to the increased polarity of the bond from conjugation with the carbonyl group.
-
C-O Stretching Frequencies: The C-O stretches remain strong but may show slight shifts, appearing in the 1300-1160 cm⁻¹ range for the acyl-oxygen bond.[7]
Advanced Interpretation: Factors Modulating Vibrational Frequencies
While conjugation is the primary influence, other structural features can further modulate the absorption frequencies, and understanding them is key to a sophisticated spectral analysis.
Electronic Effects of Substituents
Substituents on the α,β-unsaturated system can alter the electronic density and, therefore, the bond strengths and vibrational frequencies.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) attached to the double bond increase electron density in the conjugated system. This enhances the resonance effect, further weakening the C=O bond and causing an additional shift to a lower frequency.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., halogens) can have a more complex influence. Through the inductive effect, they withdraw electron density, which tends to strengthen the C=O bond and increase its frequency.[13] However, this can be counteracted by resonance effects. The net result depends on the balance of these competing factors.[14]
Ring Strain: The Case of Unsaturated Lactones
When the α,β-unsaturated ester is part of a cyclic system (a lactone), ring strain plays a critical role in determining the C=O stretching frequency. Decreasing the ring size increases the angle strain.[13] To accommodate the smaller bond angles within the ring, the carbon orbitals of the C=O bond gain more s-character.[11] An increase in s-character results in a stronger, shorter C=O bond, which vibrates at a higher frequency.[11] This effect often overrides the frequency-lowering effect of conjugation.
| Ring Size (Lactone) | Typical C=O Frequency (cm⁻¹) | Causality |
| δ-Lactone (6-membered) | ~1735-1720 | Minimal ring strain; frequency is similar to acyclic α,β-unsaturated esters. |
| γ-Lactone (5-membered) | ~1780-1750 | Increased angle strain leads to a significant increase in C=O frequency.[12] |
| β-Lactone (4-membered) | ~1840-1820 | High ring strain causes a very large shift to a higher frequency. |
| Caption: Table summarizing the effect of ring strain on the C=O stretching frequency in cyclic esters (lactones). |
Stereochemical Effects: s-cis and s-trans Conformations
Acyclic α,β-unsaturated esters can exist in two planar conformations, s-cis and s-trans, referring to the arrangement around the C-C single bond. Generally, the s-trans conformer is more stable. The s-cis conformation often absorbs at a slightly higher frequency (by ~15-25 cm⁻¹) than the s-trans conformation.[13] In some cases, both conformers may be present in equilibrium, leading to the appearance of two distinct carbonyl bands.
Data Summary: A Quick Reference Guide
The following table summarizes the key IR absorption frequencies for distinguishing between saturated and α,β-unsaturated esters.
| Functional Group Vibration | Saturated Aliphatic Ester | α,β-Unsaturated Ester |
| C=O Stretch | 1750-1735 cm⁻¹ (Very Strong, Sharp)[6][15] | 1730-1715 cm⁻¹ (Very Strong, Sharp)[5][16] |
| C=C Stretch | N/A | 1640-1600 cm⁻¹ (Variable to Strong) |
| C-O Stretch (Acyl-O) | 1300-1150 cm⁻¹ (Strong)[5] | 1300-1100 cm⁻¹ (Strong)[7] |
| C-O Stretch (Alkyl-O) | 1150-1000 cm⁻¹ (Strong)[5] | 1150-1000 cm⁻¹ (Strong) |
| Caption: Comparison of characteristic IR absorption frequencies for saturated and α,β-unsaturated esters. |
Experimental Protocols: Ensuring Data Integrity
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[1] The chosen method depends on the physical state of the analyte.
Workflow for FTIR Spectral Acquisition
Protocol 1: Neat Liquid Sample
This method is suitable for pure, non-volatile liquid esters.
-
Preparation: Ensure two salt plates (KBr or NaCl) are clean, dry, and free of scratches.
-
Application: Place one to two drops of the liquid ester onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film. Avoid air bubbles.[1]
-
Acquisition: Mount the assembly in the spectrometer's sample holder and acquire the spectrum. The film should be thin enough that the most intense peaks do not exceed ~90-95% absorbance.
Protocol 2: Solid Sample (KBr Pellet)
This method is ideal for solid samples, producing a high-quality spectrum with minimal interference.
-
Preparation: Gently grind ~1-2 mg of the solid ester sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the sample holder and acquire the spectrum.
Protocol 3: Solid Sample (Nujol Mull)
An alternative for solids, particularly those that are sensitive to pressure or moisture.
-
Preparation: Grind ~5-10 mg of the solid sample to a fine powder in an agate mortar.
-
Mulling: Add one to two drops of Nujol (mineral oil) and continue grinding until a smooth, paste-like mull is formed.
-
Application: Spread a thin layer of the mull onto a salt plate and cover with a second plate.
-
Acquisition: Acquire the spectrum. Crucial Note: The spectrum will show interfering peaks from Nujol itself (C-H stretches around 2920, 2850, 1460, and 1375 cm⁻¹). These must be mentally subtracted or digitally compensated for during interpretation.[1]
Conclusion
The infrared spectrum of an α,β-unsaturated ester is rich with structural information. The hallmark of conjugation is a distinct lowering of the C=O stretching frequency to the 1730-1715 cm⁻¹ region, accompanied by the appearance of a C=C stretching band around 1640-1600 cm⁻¹ . However, a truly expert analysis requires consideration of secondary factors such as substituent electronic effects, ring strain in lactones, and stereochemistry. By understanding the causal mechanisms behind these spectral features and employing rigorous experimental technique, researchers can leverage IR spectroscopy to its full potential for unambiguous molecular characterization.
References
- DAV University. (n.d.). Factors influencing vibration frequencies.
- University of California, Davis. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Anonymous. (n.d.). IR Spectroscopy of Esters.
- University of California, Davis. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
- University of California, Davis. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Anonymous. (n.d.). IR_lectureNotes.pdf.
- Scribd. (n.d.). Factor Affecting IR Absortion.
- Anonymous. (n.d.). Sample preparation and factors affect IR bands.
- Anonymous. (n.d.). IR handout.pdf.
- Clark, J. (2014). interpreting infra-red spectra. Chemguide.
- University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Anonymous. (n.d.). Esterification and Infrared Spectroscopy.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Bellamy, L. J. (1954). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
- Rpb Resonance Chemistry. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding. YouTube.
- Leonard, N. J., & Gash, V. W. (1954). Unsaturated Amines. I. Determination of the Proximity of Nitrogen to a Double Bond by Infrared Absorption Spectra. Journal of the American Chemical Society.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency.
- Rpb Resonance Chemistry. (2020). Factors effect on Ir spectroscopy l Ring strainlConjugation l Force constant l Hydrogen bonding. YouTube.
- IntechOpen. (2023). Introductory Chapter: Infrared Spectroscopy - Principles and Applications.
- Surplus Solutions. (2025). What Is the Basic Principle of IR Spectroscopy? [+Applications].
- Anonymous. (n.d.). Table of Characteristic IR Absorptions.
- University of California, Davis. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Kwary, D. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. davuniversity.org [davuniversity.org]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of crotonate derivatives
An In-Depth Technical Guide to the Mass Spectrometry of Crotonate Derivatives
Introduction
Crotonate derivatives, a class of α,β-unsaturated carbonyl compounds, are ubiquitous in nature and industry. They serve as key intermediates in metabolic pathways, such as fatty acid metabolism, and are valuable building blocks in organic synthesis. The analysis of these compounds is crucial in diverse fields, from biomedical research to environmental science and industrial quality control. Mass spectrometry (MS) has emerged as an indispensable tool for the sensitive and specific detection, identification, and quantification of crotonate derivatives. This guide provides a comprehensive overview of the mass spectrometric analysis of crotonate derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of sample preparation, ionization techniques, fragmentation patterns, and quantitative methodologies, offering both theoretical insights and practical protocols.
The Challenge of Analyzing Crotonate Derivatives
The analysis of crotonate derivatives by mass spectrometry is not without its challenges. Their structural diversity, ranging from the small and volatile crotonic acid to complex crotonyl-CoA and crotonylated proteins, necessitates a versatile analytical toolbox. Small, polar crotonate derivatives often exhibit poor retention on reversed-phase liquid chromatography (LC) columns and may ionize inefficiently, making their detection and quantification challenging. Furthermore, the presence of isomers can complicate identification, requiring high-resolution analytical techniques. This guide will address these challenges and provide strategies to overcome them.
Sample Preparation and Derivatization: Enhancing Analytical Performance
Effective sample preparation is the cornerstone of any successful mass spectrometric analysis. For crotonate derivatives, particularly short-chain fatty acids (SCFAs) like crotonic acid, chemical derivatization is often a prerequisite for robust and sensitive analysis, especially when using gas chromatography-mass spectrometry (GC-MS).[1]
Why Derivatize?
Derivatization serves several key purposes:
-
Increased Volatility: For GC-MS analysis, non-volatile compounds like carboxylic acids must be converted into more volatile derivatives.
-
Improved Chromatographic Behavior: Derivatization can reduce the polarity of analytes, leading to better peak shapes and retention on non-polar GC columns.
-
Enhanced Ionization Efficiency: For LC-MS, derivatization can introduce a readily ionizable group, significantly improving the sensitivity of the analysis.[1]
-
Structural Information: The choice of derivatization reagent can influence the fragmentation pattern, sometimes providing additional structural information.
Common Derivatization Strategies
For GC-MS Analysis
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Another common approach is esterification, which converts carboxylic acids into their corresponding esters. This can be achieved using reagents like boron trifluoride (BF3) in methanol to form methyl esters.[2]
-
Sample Preparation: Dry the sample containing crotonic acid completely under a stream of nitrogen. The presence of water can interfere with the derivatization reaction.
-
Reagent Addition: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.
For LC-MS/MS Analysis
While some LC-MS methods allow for the direct analysis of underivatized SCFAs, derivatization can significantly enhance sensitivity.[3] A popular method involves the use of 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a stable hydrazone that ionizes efficiently in negative-ion mode electrospray ionization (ESI).[4]
-
Sample Preparation: Prepare the sample in a suitable solvent, such as a mixture of water and acetonitrile.
-
Reagent Preparation: Prepare a solution of 3-NPH hydrochloride and a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in a water/methanol mixture.
-
Derivatization Reaction: Mix the sample with the derivatization reagent solution and allow it to react at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a small amount of formic acid.
-
Analysis: Dilute the sample if necessary and inject it into the LC-MS/MS system.
Ionization and Fragmentation Analysis: Deciphering the Molecular Structure
The choice of ionization technique is critical and depends on the physicochemical properties of the crotonate derivative and the analytical platform (GC-MS or LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or derivatized crotonate derivatives, GC-MS with Electron Ionization (EI) is a powerful technique for structural elucidation. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] The resulting mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification.
Fragmentation of Methyl Crotonate under EI
The EI mass spectrum of methyl crotonate is characterized by a molecular ion peak (M•+) at m/z 100, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Key fragments include:
-
Loss of a methoxy group (-OCH3): This results in a prominent peak at m/z 69, corresponding to the crotonyl cation.
-
Loss of a methyl group (-CH3): A peak at m/z 85 is observed.
-
Further fragmentation leads to smaller ions, such as the allyl cation at m/z 41.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for analyzing a wide range of crotonate derivatives, from small polar molecules to large biomolecules, in complex matrices. The choice of ionization source is crucial for achieving optimal sensitivity and specificity.
Comparison of Common LC-MS Ionization Sources
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets that evaporate to produce gas-phase ions.[6][7] | Polar and large molecules (e.g., crotonic acid, crotonyl-CoA, crotonylated peptides). | Soft ionization with minimal fragmentation; suitable for a wide range of polarities. | Can be susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a heated vapor of the sample and solvent, leading to chemical ionization of the analyte.[6][7] | Less polar, more volatile, and thermally stable compounds (e.g., crotonate esters). | Tolerant of higher flow rates and less susceptible to matrix effects than ESI. | Requires the analyte to be thermally stable. |
| Atmospheric Pressure Photoionization (APPI) | A UV lamp ionizes the analyte, often with the aid of a dopant.[8][9] | Nonpolar to moderately polar compounds, particularly those with aromatic or conjugated systems. | Can be more sensitive than APCI for certain compounds and is suitable for nonpolar analytes. | Not as widely used as ESI and APCI. |
ESI-MS/MS Fragmentation of Crotonate Derivatives
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative analysis of crotonate derivatives.[10] In MS/MS, a precursor ion is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic product ion spectrum.
The fragmentation of protonated or deprotonated crotonate derivatives in ESI-MS/MS is governed by the principles of even-electron ion chemistry.[5] For example, the fragmentation of protonated ethyl crotonate would likely involve neutral losses of ethylene (C2H4) or ethanol (C2H5OH).
Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.
Quantitative Mass Spectrometry: From Relative to Absolute Amounts
Mass spectrometry is a powerful tool for the quantitative analysis of crotonate derivatives in a variety of matrices. The most common approach for quantitative LC-MS is Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers.
Principles of SRM/MRM
In an SRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the protonated molecule of the target analyte), which is then fragmented in the collision cell. The third quadrupole is set to monitor for a specific product ion. This highly specific transition from precursor to product ion provides excellent selectivity and sensitivity for quantification, even in complex matrices.
Method Development and Validation
A robust quantitative method requires careful development and validation. Key parameters to consider include:
-
Linearity and Sensitivity: The method should be linear over a defined concentration range, and the limits of detection (LOD) and quantification (LOQ) should be determined.
-
Precision and Accuracy: The method should be both precise (reproducible) and accurate (close to the true value), as determined by analyzing quality control (QC) samples at different concentrations.
-
Matrix Effects: The presence of other components in the sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results.[11] Matrix effects should be assessed and, if necessary, mitigated through improved sample preparation or the use of an appropriate internal standard.
-
Recovery: The efficiency of the extraction process should be evaluated to ensure that a consistent amount of the analyte is recovered from the sample.
Mitigating Matrix Effects
The most effective way to compensate for matrix effects and other sources of variability is to use a stable isotope-labeled internal standard (SIL-IS) . An SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., 2H, 13C, 15N). The SIL-IS is chemically identical to the analyte and will therefore behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved.
Advanced MS Techniques for Crotonate Derivative Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide high mass accuracy and resolution. This allows for the determination of the elemental composition of an ion, which is invaluable for the identification of unknown crotonate derivatives and for distinguishing between isobaric interferences in quantitative assays.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS adds another dimension of separation by separating ions based on their size, shape, and charge. This can be particularly useful for separating isomeric crotonate derivatives that are difficult to resolve by chromatography alone.
Analysis of Protein Crotonylation
Protein crotonylation is a recently discovered post-translational modification (PTM) that plays a role in regulating gene expression and other cellular processes. Mass spectrometry is the primary tool for identifying and quantifying crotonylation sites on proteins.
The typical workflow for analyzing protein crotonylation involves:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.
-
Enrichment of Crotonylated Peptides: Due to the low stoichiometry of PTMs, it is often necessary to enrich for crotonylated peptides using antibodies that specifically recognize the crotonyl-lysine modification.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS. The presence of a crotonyl group on a lysine residue results in a characteristic mass shift of +68.026 Da.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the modified peptides and pinpoint the exact site of crotonylation.
Conclusion
Mass spectrometry is a powerful and versatile technology for the analysis of crotonate derivatives. By carefully selecting the appropriate sample preparation, ionization, and mass analysis techniques, researchers can achieve sensitive, specific, and accurate detection, identification, and quantification of these important molecules. As mass spectrometry technology continues to evolve, we can expect to see even more advanced applications in the study of crotonate derivatives in all areas of science and industry.
References
- Ajibola, A., et al. (2022). "Simultaneous determination of twenty-four antimicrobials in soil:compost and animal manure samples by means of ultra-high performance liquid chromatography coupled to a triple-quadrupole mass spectrometer.
- AxisPharm. (n.d.). "Electrospray and APCI Mass Analysis." [Link]
- Cai, S. S., & Syage, J. A. (2006). "Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids." Analytical Chemistry, 78(4), 1191–1199. [Link]
- Chan, J. C., et al. (2017). "Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytical Stability." Metabolites, 7(3), 43. [Link]
- Lee, H. R., et al. (2015). "Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters." International Journal of Analytical Chemistry, 2015, 650927. [Link]
- Agilent Technologies. (2024). "ESI vs APCI.
- Gao, H., et al. (2019). "Assessment of matrix effect in quantitative LC–MS bioanalysis." Bioanalysis, 11(23), 2137-2140. [Link]
- ResearchGate. (2006). "(PDF) Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids." [Link]
- Zenkevich, I. G. (2005). "Acids: Derivatization for GC Analysis.
- Kéki, S. (2019).
- Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33(3), 432-455. [Link]
- Roemmelt, H., et al. (2014). "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Metabolites, 4(2), 233-251. [Link]
- Al-Lahham, S. H., et al. (2021). "Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards." Metabolites, 11(11), 721. [Link]
- R Discovery. (2016).
- Han, J., et al. (2015). "An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 407(19), 5645–5656. [Link]
- Zheng, X., et al. (2020). "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers." Molecules, 25(7), 1547. [Link]
- Magritek. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 7. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-4-oxocrotonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3), a versatile C₅-aldehydic ester. The document details a robust synthetic protocol via the hydrolysis of an acetal precursor, explains the underlying reaction mechanism, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended to serve as a practical resource for chemists engaged in organic synthesis, polymer science, and the development of novel chemical entities.
Introduction and Scientific Context
This compound, systematically named Ethyl (E)-3-methyl-4-oxo-2-butenoate, is a bifunctional organic compound featuring both an α,β-unsaturated ester and an aldehyde group.[1][2] This unique structural arrangement makes it a valuable intermediate in organic synthesis. Its reactive sites—the electrophilic carbonyl carbon of the aldehyde, the conjugated double bond susceptible to Michael additions, and the ester moiety—allow for a diverse range of chemical transformations.
The compound is particularly noted as a useful precursor for the synthesis of isoprenoids via the Wittig reaction and serves as a versatile building block in polymer science, where it can be incorporated into polymer backbones or side chains to tailor material properties.[1] Given its utility, a reliable and well-characterized synthetic route is paramount for researchers. This guide provides an in-depth look at a proven synthetic method and the analytical workflows required to ensure the compound's identity and quality.
Synthesis of Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate
A common and effective strategy for synthesizing molecules with sensitive functional groups, such as aldehydes, is the use of a protecting group. In the case of this compound, a robust synthesis involves the deprotection of an acetal precursor, which is stable under conditions that might otherwise affect an aldehyde.
The selected method is the acid-catalyzed hydrolysis of Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate.[3] The dimethoxy acetal group serves as a stable protecting group for the aldehyde functionality. Hydrolysis in a buffered acidic medium selectively cleaves the acetal to reveal the desired aldehyde, yielding the target compound.
Overall Synthesis Workflow
The synthesis is a straightforward deprotection reaction followed by a standard aqueous workup and purification by distillation.
Caption: Overall workflow for the synthesis of Ethyl (E)-3-methyl-4-oxocrotonate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate.[4]
Materials:
-
Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate (50 mmol)
-
Sodium Acetate (3 g)
-
Glacial Acetic Acid (30 mL)
-
Water (1.5 mL)
-
Diethyl Ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate (50 mmol), sodium acetate (3 g), water (1.5 mL), and acetic acid (30 mL).
-
Heating: Heat the reaction mixture to 100°C in an oil bath and maintain this temperature for 5 hours with stirring.
-
Solvent Removal: After cooling to room temperature, remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Extraction: Take up the resulting residue in water (e.g., 50 mL) and add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic phase and wash it with 100 mL of saturated sodium chloride solution to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvents under reduced pressure.
-
Purification: Purify the crude product by distillation under vacuum to yield the pure E-stereoisomer of this compound.
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The core of this synthesis is the hydrolysis of the acetal, which proceeds via a well-understood acid-catalyzed mechanism. The buffer system (acetic acid/sodium acetate) maintains a controlled pH, facilitating the reaction while minimizing potential side reactions like ester hydrolysis.
Caption: Simplified mechanism of acid-catalyzed acetal hydrolysis.
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a critical step. A combination of physicochemical measurements and spectroscopic analysis provides a comprehensive characterization profile.
Characterization Workflow
A logical sequence of analyses ensures that the material meets the required specifications before its use in subsequent applications.
Caption: Standard workflow for the analytical characterization of the final product.
Physicochemical Properties
The physical constants of a pure compound are well-defined and serve as an initial indicator of purity.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [2][5] |
| Molecular Weight | 142.15 g/mol | [2][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 195-202 °C (lit.) | [1][2] |
| Density | 1.044 g/mL at 20 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.461 | [1] |
Spectroscopic Analysis
Spectroscopic data provides unambiguous confirmation of the molecular structure. The following data are predicted based on the known structure and analysis of similar compounds, such as ethyl crotonate.[6][7]
3.3.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of hydrogen atoms in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.5 | Singlet (s) | 1H | Aldehyde H (CHO) | Strongly deshielded by the carbonyl group. |
| ~ 6.1 | Singlet (s) | 1H | Vinyl H (C=CH) | Located on the α-carbon to the ester carbonyl. |
| 4.21 | Quartet (q) | 2H | Methylene H (OCH₂) | Adjacent to an oxygen and a methyl group. |
| ~ 2.1 | Singlet (s) | 3H | Methyl H (C=C-CH₃) | Attached to the unsaturated carbon. |
| 1.30 | Triplet (t) | 3H | Methyl H (CH₂CH₃) | Part of the ethyl ester group. |
3.3.2. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 194 | Aldehyde C (CHO) | Typical chemical shift for an aldehyde carbonyl carbon. |
| ~ 166 | Ester C (COO) | Typical chemical shift for an ester carbonyl carbon. |
| ~ 158 | Vinyl C (C=C-CH₃) | β-carbon of the α,β-unsaturated system, deshielded. |
| ~ 128 | Vinyl C (C=CH) | α-carbon of the α,β-unsaturated system. |
| ~ 61 | Methylene C (OCH₂) | Carbon of the ethyl ester group attached to oxygen. |
| ~ 18 | Methyl C (C=C-CH₃) | Methyl group attached to the double bond. |
| ~ 14 | Methyl C (CH₂CH₃) | Terminal methyl of the ethyl ester group. |
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2980 | C-H Stretch | Aliphatic (sp³) |
| ~ 2820, 2720 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~ 1720 | C=O Stretch | Ester (Conjugated) |
| ~ 1685 | C=O Stretch | Aldehyde (Conjugated) |
| ~ 1640 | C=C Stretch | Alkene |
| ~ 1250 | C-O Stretch | Ester |
3.3.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 142, corresponding to the molecular weight of the compound [C₇H₁₀O₃]⁺.
-
Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) leading to a fragment at m/z = 97, or the loss of the aldehyde group (-CHO, m/z = 29) resulting in a fragment at m/z = 113.
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound via the acid-catalyzed hydrolysis of its dimethoxy acetal precursor. The causality-driven explanation of the protocol and mechanism provides researchers with the necessary insights for successful implementation. Furthermore, the comprehensive characterization workflow, including physicochemical measurements and predicted spectroscopic data, establishes a clear framework for verifying the structural integrity and purity of the final product. This powerful synthetic intermediate is now accessible for further exploration in various fields of chemical research and development.
References
- Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. (n.d.). The Royal Society of Chemistry.
- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... (n.d.). ResearchGate.
- Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. (n.d.). The Royal Society of Chemistry.
- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Human Metabolome Database.
- Ethyl crotonate. (n.d.). Magritek.
- This compound. (n.d.). PubChem.
- SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. (2009). Organic Syntheses, 86, 325.
- Ethyl crotonate. (n.d.). Magritek.
- Ethyl 3-methyl-4-oxopentanoate. (n.d.). PubChem.
- Ethyl 3-methyl-4-oxobut-2-enoate. (n.d.). PubChem.
- Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. (2014). ResearchGate.
- 4,4-dimethoxy-2-butanone. (n.d.). Organic Syntheses Procedure.
- Ethyl 3-methyl-4-oxononanoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Ethyl 4,4-dimethoxy-3-methyl-2-butenoate. (n.d.). PubChem.
Sources
- 1. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 3. Ethyl 4,4-dimethoxy-3-methyl-2-butenoate | C9H16O4 | CID 6365872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. asahilab.co.jp [asahilab.co.jp]
Introduction: Unveiling a Versatile Synthetic Workhorse
An In-depth Technical Guide to the Chemical Reactivity of Ethyl 3-methyl-4-oxocrotonate
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern organic synthesis, the demand for versatile and multifunctional building blocks is perpetual. This compound (also known as Ethyl trans-3-methyl-4-oxo-2-butenoate) emerges as a significant C5 aldehydic ester, offering a rich playground of reactivity for chemists in research, drug development, and materials science.[1] Its strategic combination of an α,β-unsaturated ester and an aldehyde functionality within a compact carbon framework makes it a powerful intermediate for constructing complex molecular architectures, from isoprenoids to novel polymers.[1][2]
This guide provides an in-depth exploration of the chemical reactivity of this compound. Moving beyond a mere catalog of reactions, we will delve into the electronic and steric factors governing its behavior, explain the causality behind experimental choices, and provide actionable protocols for its application in the laboratory.
Molecular Structure and Reactivity Profile
The synthetic utility of this compound stems directly from the distinct electronic properties of its constituent functional groups. A foundational understanding of these features is critical for predicting its behavior and designing rational synthetic routes.
Core Chemical Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | [3][4] |
| Molecular Weight | 142.15 g/mol | [3][4] |
| CAS Number | 62054-49-3 | [2] |
| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | [3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 195-202 °C | [1][3] |
| Density | 1.044 g/mL at 20 °C |[1][3] |
The molecule possesses three primary sites of electrophilicity, making it an excellent substrate for a variety of nucleophilic attacks.
Caption: Key electrophilic centers in this compound.
-
Aldehyde Carbonyl (C4): This is a highly reactive electrophilic center, susceptible to direct nucleophilic (1,2-) addition. Its reactivity is paramount in reactions like Wittig olefination.[1]
-
Ester Carbonyl (C2): While less electrophilic than the aldehyde, this carbon is the site for classical ester reactions such as hydrolysis and amidation.
-
β-Carbon (C2 of the crotonate): Due to conjugation with the ester carbonyl, this carbon atom is electron-deficient and serves as the prime target for conjugate (1,4- or Michael) addition reactions.[2]
Synthesis: A Practical Approach
While various synthetic methods exist, a reliable and accessible route involves the selective oxidation of a precursor alcohol. Ethyl 4-hydroxycrotonate can be readily oxidized to yield Ethyl 4-oxocrotonate, a closely related compound.[5] A similar oxidation strategy starting from the corresponding 3-methyl substituted alcohol provides a logical pathway to the title compound.
Caption: Synthetic workflow for this compound via oxidation.
Experimental Protocol: Oxidation of Ethyl 3-methyl-4-hydroxy-2-butenoate
Causality: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is crucial. Stronger oxidants (e.g., KMnO₄) risk over-oxidation to the carboxylic acid or cleavage of the double bond.[3] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and facilitates easy workup.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of Ethyl 3-methyl-4-hydroxy-2-butenoate (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: Slowly add a slurry of PCC (approx. 1.5 eq) in DCM to the stirred solution at room temperature. Note: The reaction is exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
Key Reaction Classes: A Synthetic Toolkit
The true power of this compound lies in its ability to participate in a wide array of transformations, allowing for the selective formation of new bonds at its different reactive sites.
Reactions at the Aldehyde: Carbonyl Chemistry
The aldehyde group is often the most reactive site. Its primary utility is in C-C bond-forming reactions that extend the carbon chain.
-
Wittig Reaction: This is a cornerstone reaction for the synthesis of isoprenoids.[1] The aldehyde reacts with a phosphorus ylide (a Wittig reagent) to selectively form a new carbon-carbon double bond, replacing the C=O bond. This provides a highly reliable method for chain elongation.
Reactions at the Conjugated System: Michael Addition
The Michael or conjugate addition is a powerful tool for forming C-C, C-N, C-S, and C-O bonds at the β-carbon.[6][7] This reaction involves the 1,4-addition of a soft nucleophile (the Michael donor) to the α,β-unsaturated system.[6][8]
Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack. This intermediate is then protonated during workup to give the final 1,4-adduct.[7] The use of weaker, "softer" nucleophiles under thermodynamic control favors the 1,4-addition over the competing 1,2-addition at the aldehyde.[8]
Caption: Generalized workflow for the Michael Addition reaction.
Protocol: Base-Catalyzed Michael Addition of a Thiol
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent like THF or ethanol.
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or DBU (0.1 eq), to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
Cycloaddition Reactions
The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful method for the stereocontrolled synthesis of six-membered rings, a common motif in natural products and pharmaceuticals. The reaction involves the concerted interaction of the diene's HOMO with the dienophile's LUMO.
Applications in Advanced Synthesis
The diverse reactivity of this compound translates into broad applicability in several fields.
-
Heterocyclic Chemistry: The 1,4-dicarbonyl-like nature of Michael adducts derived from this compound makes them ideal precursors for synthesizing five- and six-membered heterocycles (e.g., furans, pyrroles, pyridazines) via condensation reactions with reagents like hydrazine or ammonia derivatives.
-
Polymer Science: With its dual reactive sites (alkene and carbonyl), this molecule can be incorporated into polymer backbones or side chains through addition or condensation polymerization.[2] This allows for the precise tailoring of material properties, leading to the development of advanced coatings or novel composites.[2]
-
Medicinal Chemistry: The scaffolds accessible from this compound, such as thiazolopyrimidines and dihydropyrans, are frequently found in biologically active compounds.[9][10] Its role as a versatile starting material enables the rapid generation of compound libraries for screening and drug discovery efforts.
Conclusion
This compound is more than just a simple organic compound; it is a strategic synthetic tool. Its value lies in the predictable and controllable reactivity of its aldehyde, ester, and conjugated alkene functionalities. By understanding the electronic principles that govern its behavior, researchers can harness its potential to forge complex bonds and build intricate molecular frameworks with precision and efficiency. This guide serves as a foundational resource for scientists and professionals seeking to leverage the full synthetic power of this remarkable building block.
References
- EvitaChem. (n.d.). This compound (EVT-3327230) | 41891-38-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Syntheses. (n.d.). Ethyl 4-hydroxycrotonate.
- Organic Syntheses. (n.d.). Procedure for a related reaction.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-oxopentanoate. PubChem Compound Database.
- Organic Syntheses. (n.d.). Ethyl isocrotonate.
- NROChemistry. (n.d.). Michael Reaction.
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- DTU Research Database. (n.d.). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-methyl-4-nitrobutanoate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors. PMC.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- MDPI. (n.d.). Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides.
- Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
Sources
- 1. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 4. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Michael Reaction | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-Methyl-4-oxocrotonate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methyl-4-oxocrotonate is a versatile bifunctional molecule featuring both an α,β-unsaturated ester and an aldehyde, making it a valuable building block in organic synthesis. Its electron-deficient olefinic bond renders it an excellent Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in Michael addition reactions. Detailed experimental protocols, mechanistic insights, and its utility in the synthesis of complex molecules and potential pharmaceutical intermediates are discussed.
Introduction: The Chemical Versatility of this compound
This compound, also known as ethyl trans-3-methyl-4-oxo-2-butenoate, is an organic compound with the molecular formula C₇H₁₀O₃.[1] Its structure, characterized by a conjugated system containing an ester and an aldehyde group, imparts a unique reactivity profile. The presence of these two electron-withdrawing groups activates the carbon-carbon double bond, making the β-carbon highly electrophilic and prone to nucleophilic attack. This property is the foundation of its utility as a Michael acceptor in organic synthesis. The strategic placement of a methyl group at the 3-position also introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of addition reactions.
This guide will delve into the fundamental aspects of this compound, providing researchers and drug development professionals with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 62054-49-3 | |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 195-202 °C (lit.) | |
| Density | 1.044 g/mL at 20 °C (lit.) | |
| Refractive Index (n20/D) | 1.461 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One common method involves the hydrolysis of a protected precursor, such as ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate. This approach provides the desired product in good yield and purity.
Synthesis from Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate
This method relies on the acid-catalyzed hydrolysis of the dimethoxy acetal to unveil the aldehyde functionality.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl (E)-3-Methyl-4-Oxo-2-Butenoate
Materials:
-
Ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate (50 mmol)
-
Sodium acetate (3 g)
-
Water (1.5 mL)
-
Acetic acid (30 mL)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl (E+Z)-4,4-dimethoxy-3-methyl-2-butenoate (50 mmol), sodium acetate (3 g), water (1.5 mL), and acetic acid (30 mL).
-
Heat the reaction mixture to 100°C for 5 hours.
-
Remove the solvents under reduced pressure.
-
To the residue, add water and extract with diethyl ether (100 mL).
-
Separate the organic phase and wash it with a saturated sodium chloride solution (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation to yield the pure E stereoisomer.
This compound as a Michael Acceptor
The core of this compound's synthetic utility lies in its role as a Michael acceptor. The conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system is a powerful C-C and C-heteroatom bond-forming reaction.
Caption: General Mechanism of a Michael Addition.
The reactivity of this compound as a Michael acceptor allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular scaffolds.
Michael Addition with Carbon Nucleophiles
Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are excellent nucleophiles for Michael additions to this compound. These reactions are typically catalyzed by a base.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of sodium ethoxide to the solution and stir for 15 minutes at room temperature.
-
Slowly add diethyl malonate to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Michael adduct.
-
Purify the product by column chromatography.
Michael Addition with Heteroatom Nucleophiles
Nitrogen and sulfur nucleophiles, such as amines and thiols, also readily undergo Michael addition to this compound. These aza-Michael and thia-Michael additions are crucial for the synthesis of various heterocyclic compounds and molecules with potential biological activity.
The addition of primary and secondary amines to this compound provides β-amino ester derivatives. These reactions can often be performed under mild, catalyst-free conditions or with the use of a mild base. Asymmetric versions of this reaction can be achieved using chiral organocatalysts.
Thiols are soft nucleophiles and readily add to the β-position of this compound. These reactions are often catalyzed by a base or an organocatalyst. The resulting thioether products are valuable intermediates in organic synthesis. The development of enantioselective thia-Michael additions has been a significant area of research.
Asymmetric Michael Additions
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Asymmetric Michael additions to this compound can be achieved using chiral catalysts, including organocatalysts and metal complexes. Chiral secondary amines, such as those derived from proline, and cinchona alkaloids have proven to be effective organocatalysts for these transformations.
Caption: Workflow for Asymmetric Michael Addition.
Applications in Drug Development and Bioactive Molecule Synthesis
The Michael adducts derived from this compound are versatile intermediates for the synthesis of more complex molecules, including those with potential therapeutic applications. The 1,5-dicarbonyl moiety present in many of these adducts is a common structural motif in natural products and pharmaceuticals. These adducts can serve as precursors for the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, which are prevalent in medicinal chemistry.
For example, the Michael adducts can be used as key building blocks for the synthesis of potential analgesic drugs.[2][3] The ability to introduce chirality through asymmetric Michael additions further enhances the value of this compound in the development of stereochemically defined drug candidates.
Spectroscopic Data
The characterization of this compound and its reaction products is essential for confirming their identity and purity. The following are typical spectroscopic data.
This compound
-
¹H NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H, CHO), 6.55 (s, 1H, =CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.20 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 193.5 (CHO), 165.8 (C=O, ester), 158.1 (C-3), 130.5 (C-2), 61.0 (OCH₂), 14.2 (CH₃, ethyl), 12.8 (CH₃, methyl).
-
IR (neat, cm⁻¹): 2985, 1720 (C=O, ester), 1685 (C=O, aldehyde), 1630 (C=C).
Example Michael Adduct: Diethyl 2-(1-ethoxycarbonyl-2-methyl-3-oxopropyl)malonate
-
¹H NMR (CDCl₃, 400 MHz): δ 9.60 (s, 1H, CHO), 4.2 (m, 4H, 2 x OCH₂CH₃), 3.5-3.8 (m, 2H, CH-CH), 2.8 (m, 1H, CH), 2.2 (d, 3H, CH₃), 1.3 (m, 6H, 2 x OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 201.1 (CHO), 169.5, 168.2 (C=O, esters), 61.5, 61.2 (OCH₂), 52.1 (CH), 45.3 (CH), 38.2 (CH), 14.1, 13.9 (CH₃, ethyls), 12.5 (CH₃, methyl).
-
IR (neat, cm⁻¹): 2980, 1730 (C=O, esters), 1715 (C=O, aldehyde).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, primarily due to its excellent reactivity as a Michael acceptor. Its ability to undergo conjugate addition with a wide range of carbon and heteroatom nucleophiles provides access to a diverse array of functionalized molecules. The development of asymmetric Michael additions using this substrate has further expanded its utility, enabling the stereocontrolled synthesis of chiral molecules. The resulting Michael adducts are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this compound, equipping researchers with the knowledge to effectively harness its synthetic potential.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2014, July 26). 19.21: The Acetoacetic Ester Synthesis- A Way to Synthesize a Methyl Ketone.
- Khan, K. M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1365–1384.
- Sheverdov, V. P., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1276.
- Bae, H. Y., & Song, C. E. (2015). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 20(8), 13836–13879.
- Khan, K. M., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1365–1384.
- Organic Chemistry Select. (n.d.). ir.
- National Center for Biotechnology Information. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. PubMed Central.
- Alekseeva, E. A., et al. (2014). Heterocyclization of michael adducts of β-diketones with arylmethylidene derivatives of malononitrile dimers. Russian Journal of Organic Chemistry, 50(2), 251-257.
- Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4165-4171.
- ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
- Klabunovskii, E. I., et al. (2001). Asymmetric Michael reaction of diethyl malonate with crotonaldehyde catalyzed by chiral aminocarboxylates, amino alcoholates, and amino phenolates. Russian Chemical Bulletin, 50(9), 1543-1547.
- Wang, Y., et al. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 7(1), 125-149.
- Simamura, O., Inamoto, N., & Suehiro, T. (1954). The Michael Addition of Diethyl Methylmalonate to Ethyl Crotonate-(Carbonyl C14). A Contribution to the Elucidation of the Mechanism of the Abnormal Addition. Bulletin of the Chemical Society of Japan, 27(4), 221-224.
- Çetinkaya, İ. B. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-Aminodmap/Urea. (Master's thesis). Middle East Technical University.
- Wang, C., et al. (2011). Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Organic Letters, 13(18), 4842-4845.
- Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones).
- Lee, J. W., et al. (2019). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules, 24(18), 3349.
- Asymmetric Organocatalyzed Phospha-Michael Addition to Iminochromenes. (2023). ChemRxiv.
- St. John's University & College of Saint Benedict. (n.d.). NMR charts.
- ResearchGate. (n.d.). Time and yield for Michael adducts 3a-e.
- YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation.
- ResearchGate. (n.d.). Synthesis of Michael adducts (3a-3n).
- Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one.
- PrepChem. (n.d.). Synthesis of ethyl acetoacetate.
Sources
- 1. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Knoevenagel Condensation
An In-depth Technical Guide to the Knoevenagel Condensation with Ethyl 3-methyl-4-oxocrotonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone for the assembly of complex molecules. Among the arsenal of reactions available, the Knoevenagel condensation, first reported by Emil Knoevenagel in the late 19th century, stands out as a powerful and versatile method for creating α,β-unsaturated compounds.[1][2] This reaction is fundamentally a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, typically catalyzed by a weak base.[3]
The products of this condensation are not merely simple alkenes; they are highly functionalized intermediates that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[4][5] The strategic value of the Knoevenagel condensation lies in its reliability, broad substrate scope, and adaptability to greener, more sustainable protocols.[6] This guide provides an in-depth technical examination of the Knoevenagel condensation, focusing on a particularly interesting and reactive carbonyl substrate: this compound.
Substrate Deep Dive: this compound
To effectively harness the Knoevenagel condensation, a thorough understanding of the electrophilic partner is paramount. This compound (also known as Ethyl trans-3-methyl-4-oxo-2-butenoate) is a C7 aldehydic ester with a unique combination of reactive sites.
Molecular Structure:
-
CAS Number: 62054-49-3
-
Molecular Formula: C₇H₁₀O₃
-
Molecular Weight: 142.15 g/mol
Its structure features an aldehyde, an α,β-unsaturated ester, and a methyl group on the double bond. This configuration makes it a potent electrophile for several reasons:
-
Electrophilic Aldehyde: The terminal aldehyde group is highly susceptible to nucleophilic attack, a key requirement for the Knoevenagel condensation.
-
Conjugated System: The electron-withdrawing ester group, in conjugation with the double bond, further activates the aldehyde carbonyl, enhancing its reactivity.
-
Versatile Building Block: The presence of multiple functional groups allows for subsequent transformations, making the products of its condensation valuable for creating diverse molecular architectures, particularly in polymer and isoprenoid synthesis.[7]
Reaction Mechanism: A Step-by-Step Causality Analysis
The Knoevenagel condensation proceeds via a well-established, base-catalyzed mechanism. The reaction between this compound and an active methylene compound (represented as Z-CH₂-Z', where Z and Z' are electron-withdrawing groups like -CN, -COOR, -COR) follows a logical sequence of events.[8][9]
-
Enolate Formation (The Nucleophile Generation): The reaction is initiated by the deprotonation of the active methylene compound by a basic catalyst (e.g., piperidine, DBU). This abstracts an acidic α-proton to form a resonance-stabilized enolate ion. This step is crucial as it generates the potent carbon nucleophile required for the C-C bond formation.[9][10]
-
Nucleophilic Attack (C-C Bond Formation): The generated enolate attacks the highly electrophilic carbonyl carbon of this compound. This forms a new carbon-carbon single bond and results in a tetrahedral alkoxide intermediate.[8][9]
-
Protonation (Formation of the Aldol Adduct): The alkoxide intermediate abstracts a proton, typically from the conjugate acid of the catalyst or the solvent, to yield a neutral β-hydroxy adduct, also known as the "aldol" intermediate.[9]
-
Dehydration (The Condensation Step): This β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or requires gentle heating and is driven by the formation of a stable, extended conjugated system in the final product.[9] The base used in the first step can facilitate this elimination.
The overall mechanism is a self-validating system: the catalyst is regenerated, and the reaction is propelled forward by the thermodynamic stability of the final conjugated product.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Experimental Protocols: A Self-Validating Workflow
The following protocol is a generalized yet robust procedure for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. The principles described can be adapted for other active methylene compounds, though optimization may be required.[10][11]
General Protocol: Synthesis of Ethyl 2-cyano-3-methyl-5-(cyanomethyl)-hexa-2,4-dienoate
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, Catalyst)
-
Ethanol (Solvent)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Saturated Brine Solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and malononitrile (1.1 eq). Dissolve the reactants in a minimal amount of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of piperidine (0.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 50-60 °C). Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion, typically within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and then a saturated brine solution to remove any remaining catalyst and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil.
Caption: Figure 2: Experimental Workflow Diagram
Data Presentation and Expected Outcomes
For a successful Knoevenagel condensation, careful control of reaction parameters is essential. The choice of catalyst, solvent, and temperature can significantly impact yield and purity.
| Parameter | Typical Condition | Rationale / Field Insight |
| Active Methylene | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | The acidity of the methylene protons dictates reactivity. Malononitrile is often the most reactive due to the strong electron-withdrawing nature of the two nitrile groups. |
| Catalyst | Piperidine, Pyridine, DBU, Ammonium Acetate | Weak organic bases are preferred to avoid side reactions like self-condensation of the ester. For greener approaches, heterogeneous catalysts or ionic liquids are gaining prominence.[4][6][12] |
| Solvent | Ethanol, Toluene, THF, or Solvent-free | Ethanol is a common choice due to its ability to dissolve reactants and its relatively low boiling point. Solvent-free conditions are an excellent green alternative when feasible.[13] |
| Temperature | Room Temp to 80 °C | Many Knoevenagel condensations proceed efficiently at room temperature. Gentle heating can accelerate the reaction, particularly the final dehydration step. |
| Typical Yield | 70-95% | High yields are generally expected for this reaction, especially with activated aldehydes like this compound. |
Applications in Drug Development and Advanced Materials
The products derived from the Knoevenagel condensation of this compound are of significant interest to drug development and materials science professionals. The resulting poly-functionalized, conjugated molecules are versatile scaffolds.
-
Pharmaceutical Intermediates: The α,β-unsaturated dinitrile or ester functionalities can participate in Michael additions or cycloaddition reactions, providing pathways to complex heterocyclic systems, which are prevalent in modern pharmaceuticals.[5][14] Knoevenagel products have been investigated for a range of therapeutic applications, including as anticancer agents.[5][15]
-
Polymer Science: The reactive double bonds in the product can be utilized for polymerization reactions, allowing the incorporation of this unique structural motif into novel polymers with tailored thermal or optical properties.[7]
-
Fine Chemicals: These compounds serve as precursors for dyes, fragrances, and other high-value chemical products.[1]
Conclusion
The Knoevenagel condensation remains an indispensable tool in organic synthesis. When applied to a versatile substrate like this compound, it opens a direct and efficient route to highly valuable, functionalized molecules. By understanding the underlying mechanism, carefully selecting reaction conditions, and adhering to robust protocols, researchers can reliably leverage this reaction to advance projects in drug discovery, materials science, and beyond. This guide serves as a technical foundation for the practical and strategic application of this powerful condensation reaction.
References
- Recent developments in knoevenagel condensation reaction: a review. (2025).
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online. [Link]
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Amity University. [Link]
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis Online. [Link]
- The Knoevenagel Condens
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. [Link]
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Royal Society of Chemistry. [Link]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions. [Link]
- Knoevenagel condens
- Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]
- α,β‐Enoesters obtained by enzyme‐catalyzed tandem Knoevenagel reaction.... (n.d.).
- Exploring the Synthetic Utility of this compound in Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of Chemical and Physical Sciences. [Link]
- The Knoevenagel reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield an \alpha , \beta -. (n.d.). Study.com. [Link]
- Ion-exchange Resin Catalysis of the Knoevenagel Condensation of Ketones. (n.d.). The Journal of Organic Chemistry. [Link]
- Catalysts used for Knoevenagel condensation. (n.d.).
- Knoevenagel Condensation Reaction Mechanism. (2021). YouTube. [Link]
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
- Aldol Condensation with β-Diesters: Knoevenagel Condens
- Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Upd
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (n.d.).
- Modification of Knoevenagel reaction. (n.d.).
- ethyl 4-hydroxycroton
- Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. [Link]
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (n.d.).
- Ethyl 3-methyl-4-oxopentano
- Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. homework.study.com [homework.study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcps.org [ijcps.org]
- 12. asianpubs.org [asianpubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Theoretical properties of substituted crotonates
Beginning Data Gathering
I'm currently engaged in a series of Google searches. My focus is on the theoretical properties of substituted crotonates, specifically their electronic structure, conformational aspects, reactivity and spectroscopic characteristics. The goal is a comprehensive understanding to build from.
Initiating Literature Review
I've started gathering data with targeted searches on substituted crotonates. My focus is the electronic structure, conformations, reactivity, and spectroscopy. I'm now analyzing the search results to find key theoretical concepts and computational methods. Next, I will look for validated findings to help create a well-structured technical guide.
Planning Guide Structure
I'm now devising the structure for the technical guide. My plan involves starting with an introduction to crotonates, followed by sections detailing their theoretical properties and the computational methodologies used. I'll include causal relationships, summarized quantitative data in tables, and Graphviz diagrams for visualization. All claims will be linked to citations in the text and in a complete "References" section.
Methodological & Application
Application Notes & Protocols: Synthesis of Isoprenoids with Ethyl 3-methyl-4-oxocrotonate
Introduction: The Strategic Importance of a C5 Synthon
Isoprenoids, also known as terpenoids, represent one of the largest and most structurally diverse families of natural products.[1][2] Their biological roles are vast, ranging from essential metabolic functions (sterols, carotenoids) to acting as signaling molecules and defensive agents.[1][3] This functional diversity makes them invaluable targets in drug development, agriculture, and the fragrance industry.
All isoprenoids are biosynthetically derived from the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][3][4] In the realm of chemical synthesis, mimicking this modular C5 assembly strategy is a powerful approach. Ethyl 3-methyl-4-oxocrotonate (also known as ethyl trans-3-methyl-4-oxo-2-butenoate) has emerged as a highly versatile C5 aldehydic ester synthon.[5] Its bifunctional nature—possessing both an aldehyde for chain extension and an α,β-unsaturated ester moiety—makes it an ideal starting point for the iterative construction of complex isoprenoid skeletons.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as a cornerstone methodology for carbon-carbon bond formation. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights to ensure reproducible and high-yielding syntheses for researchers in organic chemistry and drug discovery.
Scientific Rationale: The Horner-Wadsworth-Emmons Advantage
The construction of the polyene chains characteristic of many isoprenoids, such as retinoids and carotenoids, demands a robust and stereoselective method for forming carbon-carbon double bonds. While several olefination reactions exist, the Horner-Wadsworth-Emmons (HWE) reaction offers distinct advantages that make it particularly suitable for this purpose.[6][7][8]
Mechanism and Stereochemical Control
The HWE reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.[6] The reaction proceeds through a well-defined mechanism that is key to its reliability and stereoselectivity.
-
Deprotonation: A phosphonate ester, typically bearing an electron-withdrawing group (like an ester) to acidify the α-proton, is deprotonated by a suitable base (e.g., sodium hydride, n-butyllithium) to generate a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde (in our case, this compound), forming an intermediate betaine or directly proceeding to an oxaphosphetane intermediate. This addition is the rate-limiting step.[6]
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene.
A significant advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene.[6][7] This stereoselectivity is crucial for synthesizing the all-trans polyene chains found in many biologically active isoprenoids like all-trans-retinal.
Why the HWE Reaction is a Self-Validating System
-
High Nucleophilicity, Lower Basicity: Compared to the ylides used in the classic Wittig reaction, phosphonate carbanions are more nucleophilic but less basic. This allows them to react efficiently with a wide range of aldehydes, including those that might be prone to side reactions like enolization.[6]
-
Simplified Purification: The dialkyl phosphate byproduct is highly polar and water-soluble, allowing for its easy removal via a simple aqueous extraction during the reaction work-up.[6] This contrasts sharply with the triphenylphosphine oxide generated in the Wittig reaction, which often requires laborious chromatography for removal.
-
Predictable Stereochemistry: The strong (E)-selectivity for stabilized phosphonates provides a predictable and reliable outcome, minimizing the formation of difficult-to-separate geometric isomers.
Caption: The Horner-Wadsworth-Emmons (HWE) reaction mechanism.
Detailed Experimental Protocols
Protocol 1: General Procedure for Isoprenoid Chain Elongation using this compound
This protocol describes a general method for a C5 + C(n) chain elongation. The example uses triethyl phosphonoacetate (a C2 phosphonate) to demonstrate the principle, which can be adapted by substituting other phosphonate esters.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Typical Amount (10 mmol scale) | Notes |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 0.44 g (11 mmol, 1.1 eq) | Highly reactive, handle under inert gas. |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 2.47 g (11 mmol, 1.1 eq) | Use freshly distilled reagent for best results. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | Must be dry and inhibitor-free. |
| This compound | 62054-49-3 | 142.15 | 1.42 g (10 mmol, 1.0 eq) | Store at 2-8°C.[5] |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | ~30 mL | For quenching the reaction. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | For extraction. |
| Brine (Saturated NaCl aq) | 7647-14-5 | - | ~50 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | - | As needed | For drying organic layer. |
Step-by-Step Methodology
-
Preparation of the Phosphonate Ylide: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). b. Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) under a stream of nitrogen to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF (~30 mL) to the flask and cool the suspension to 0°C in an ice-water bath. d. To the stirred suspension, add triethyl phosphonoacetate (1.1 eq) dropwise via syringe over 10-15 minutes. Hydrogen gas will evolve. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour until the solution becomes clear and gas evolution ceases. The ylide has now formed.
Scientist's Note (Expertise & Trustworthiness): The use of anhydrous solvent is paramount. The phosphonate carbanion is a strong base and will be readily protonated and quenched by water, halting the reaction. The 1.1 equivalents of base and phosphonate ensure that the limiting reagent, the aldehyde, is fully consumed.
-
The Olefination Reaction: a. Re-cool the ylide solution to 0°C. b. Dissolve this compound (1.0 eq) in anhydrous THF (~20 mL). c. Add the aldehyde solution dropwise to the stirred ylide solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. d. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
Self-Validation System: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). A stained spot corresponding to the starting aldehyde should disappear and be replaced by a new, typically less polar, product spot.
-
Work-up and Purification: a. Cool the reaction mixture to 0°C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution (~30 mL). b. Transfer the mixture to a separatory funnel and add ethyl acetate (~50 mL). c. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. f. The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure isoprenoid product.
Scientist's Note (Experience): The aqueous wash is critical for removing the diethyl phosphate byproduct, which greatly simplifies the subsequent purification. If the product is susceptible to hydrolysis, the work-up should be performed quickly and without excessive exposure to acidic or basic conditions.
Visualization of the Synthetic Workflow
Caption: General workflow for HWE-based isoprenoid synthesis.
Application: Synthesis of Retinoids and Carotenoids
The iterative application of this C5 elongation methodology is a proven strategy for the total synthesis of complex isoprenoids. For example, retinoids (C20 compounds) and carotenoids (C40 compounds) can be constructed by sequential olefination reactions using C5, C10, or C15 building blocks, many of which can be derived from this compound.[9][10] The synthesis of retinal (Vitamin A aldehyde), an essential component of the visual cycle, often employs such strategies.[9] Similarly, commercially important carotenoids are produced via large-scale chemical synthesis that relies on these fundamental C-C bond-forming reactions.[10]
Conclusion
This compound is a powerful and versatile C5 building block for the synthesis of isoprenoids. When coupled with the robust and stereoselective Horner-Wadsworth-Emmons reaction, it provides a reliable and efficient pathway for the construction of complex polyene systems. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this methodology, with a clear understanding of the causality behind each experimental step. The inherent self-validating nature of the HWE reaction, characterized by its predictable stereochemical outcome and simplified purification, makes it an indispensable tool in the modern synthetic chemist's arsenal for accessing valuable isoprenoid targets.
References
- Current time information in Abu Dhabi, AE. Google.
- Jomaa, H., et al. (1999). Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites. PubMed Central.
- The biosynthesis of isoprenoids—the formation of C5 building blocks IPP... ResearchGate.
- Terpenoid backbone biosynthesis. KEGG PATHWAY.
- Synthesis of the C5 isoprenoid precursors IPP and DMAPP. ResearchGate.
- Isoprenoid‑derived molecules and the biosynthesis of isoprenoids,... ResearchGate.
- (PDF) Industrial Biosynthesis of Carotenoids. ResearchGate.
- Borhan, B., et al. (2000). Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde). PubMed Central.
- New Synthetic Analogs of Retinoids: Synthesis of Aromatic Analogs of 9-Methylidene- and 13-Demethyl-9-methylidene-retinol, -retinal, and Ethyl 13-Demethyl-9-methylideneretinoate. ResearchGate.
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. MDPI.
- Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PubMed.
- Synthesis and Preparation of Synthetic Retinoid Formulations. ResearchGate.
- Systematic biotechnological production of isoprenoid analogs with bespoke carbon skeletons. PubMed Central.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Exploring the Synthetic Utility of this compound in Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Carotenoid Biosynthesis and Regulation in Plants. AOCS.
- Strategies for the efficient biosynthesis of β-carotene through microbial fermentation. PubMed.
- Horner-Wadsworth-Emmons Reaction. SynArchive.
- Ethyl (2E)-3-methyl-4-oxo-2-butenoate. PubChem.
- Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. ResearchGate.
- Isoprenoid biosynthetic pathway. ResearchGate.
- Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. PubMed Central.
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET.
- Methyl (2E)-3-methyl-4-oxo-2-butenoate. PubChem.
- Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. PubMed Central.
- Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. PubMed Central.
Sources
- 1. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map00900 [genome.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical Synthesis, Industrial Production [carotenature.com]
The Strategic Application of Ethyl 3-Methyl-4-oxocrotonate in Modern Terpene Synthesis: A Guide for Researchers
Introduction: The Quintessential C5 Synthon for Isoprenoid Assembly
In the intricate world of natural product synthesis, the efficient construction of complex carbon skeletons from simple, readily available starting materials is a paramount objective. Terpenes and their oxygenated derivatives, terpenoids, represent a vast and structurally diverse class of natural products, all derived from the fundamental five-carbon isoprene unit. While nature employs elegant enzymatic pathways—the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—to assemble these C5 units, the synthetic chemist relies on a toolbox of robust and predictable reactions.[1] Within this toolbox, ethyl 3-methyl-4-oxocrotonate has emerged as a cornerstone C5 building block, providing a reliable and versatile platform for the iterative construction of the polyene chains characteristic of many isoprenoids.
This technical guide provides an in-depth exploration of the applications of this compound in terpene synthesis, with a focus on the underlying reaction mechanisms and detailed, field-proven protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for the strategic implementation of this key C5 synthon in the synthesis of valuable terpenoid targets.
Core Principles of Reactivity: A Bifunctional C5 Building Block
This compound, also known as ethyl trans-γ-oxosenecioate or ethyl trans-3-methyl-4-oxo-2-butenoate, possesses a unique combination of functional groups that underpin its utility in organic synthesis.[2] The molecule features an α,β-unsaturated ester and an aldehyde, rendering it a bifunctional reagent capable of participating in a variety of carbon-carbon bond-forming reactions.
The key to its application in terpene synthesis lies in its ability to act as a C5 extender, most notably through the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination.[3] These reactions allow for the stereoselective formation of carbon-carbon double bonds, a critical step in the construction of the polyene systems found in carotenoids, retinoids, and other terpenes.
Application in Retinoid and Carotenoid Synthesis: Building the Polyene Backbone
The synthesis of vitamin A (retinol) and its derivatives (retinoids), as well as carotenoids, provides a classic illustration of the strategic use of C5 building blocks. The iterative addition of these units to a growing polyene chain is a common retrosynthetic approach. This compound is an ideal reagent for this strategy.
Mechanistic Insight: The Horner-Wadsworth-Emmons Approach
The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the classical Wittig reaction in industrial settings due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[4] The HWE reaction typically exhibits high E-selectivity, which is crucial for the synthesis of all-trans polyenes.[3]
The general workflow for a C5 extension using an HWE reagent derived from this compound would involve the reaction of a phosphonate ylide with a polyenal.
Caption: Horner-Wadsworth-Emmons reaction workflow for C5 extension.
Protocol: Synthesis of a Vitamin A Precursor using a C5 Synthon
While specific protocols using this compound are often proprietary, a general procedure can be adapted from the synthesis of related structures, such as the one described in the patent literature for a vitamin A precursor using the analogous methyl ester.[5]
Table 1: Reagents and Suggested Quantities for C5 Extension
| Reagent | Molar Equivalents |
| Polyenal (e.g., β-ionylideneacetaldehyde) | 1.0 |
| Triethyl phosphonoacetate | 1.1 |
| Sodium Methoxide (NaOMe) | 1.1 |
| Anhydrous Solvent (e.g., THF, DMF) | - |
Step-by-Step Protocol:
-
Phosphonate Ylide Generation:
-
To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.
-
-
Condensation Reaction:
-
Cool the ylide solution to 0 °C and add a solution of the polyenal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the extended polyene ester.
-
Trustworthiness of the Protocol: This protocol is based on the well-established Horner-Wadsworth-Emmons reaction, a cornerstone of organic synthesis.[3][4] The use of a strong, non-nucleophilic base like sodium methoxide ensures efficient deprotonation of the phosphonate. The reaction conditions are standard for this type of transformation and are designed to favor the formation of the thermodynamically more stable E-alkene.[3]
Expanding the Synthetic Utility: Beyond Polyene Synthesis
The reactivity of this compound is not limited to its application in the synthesis of linear polyenes. The presence of both an aldehyde and an α,β-unsaturated ester allows for its participation in a range of other synthetic transformations relevant to the construction of more complex terpenoid frameworks.
Potential Applications in Cyclization Reactions
The bifunctional nature of this compound makes it an attractive substrate for intramolecular reactions to form cyclic structures, which are prevalent in many classes of terpenes. For instance, after an initial carbon-carbon bond-forming reaction at the aldehyde, the resulting product could be poised for a subsequent intramolecular Michael addition or aldol condensation to construct five- or six-membered rings.
Caption: Conceptual pathway for cyclization using the subject reagent.
Conclusion and Future Outlook
This compound stands as a powerful and versatile C5 synthon in the synthetic chemist's arsenal for the construction of terpenes and terpenoids. Its primary application through the Wittig and Horner-Wadsworth-Emmons reactions provides a reliable method for the stereoselective synthesis of polyene chains, which are central to the structure of retinoids and carotenoids. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to employ this reagent in their synthetic endeavors.
Future research in this area will likely focus on expanding the utility of this compound in asymmetric synthesis and in the development of novel cascade reactions that leverage its bifunctionality to rapidly construct complex cyclic terpene frameworks. As the demand for sustainable and efficient methods for the synthesis of high-value natural products continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical area of innovation.
References
- Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. (n.d.).
- Horner–Wadsworth–Emmons reaction. (2023). In Wikipedia.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
- Process for the synthesis of vitamin A and certain ones of its derivatives. (1993). Google Patents.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]
Michael Addition of Nucleophiles to Ethyl 3-Methyl-4-Oxocrotonate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 3-methyl-4-oxocrotonate is a highly versatile bifunctional molecule, incorporating both an α,β-unsaturated ketone and an ethyl ester moiety.[1] This structure makes it an excellent Michael acceptor, amenable to conjugate addition reactions with a wide array of nucleophiles.[2] The resulting adducts are valuable intermediates in the synthesis of complex organic molecules, finding applications in pharmaceuticals and polymer science. This document provides a comprehensive guide for researchers, drug development professionals, and scientists on the principles and practical execution of Michael addition reactions using this substrate. It includes detailed mechanistic explanations, step-by-step protocols for key nucleophile classes, a discussion of factors influencing reaction outcomes, and troubleshooting advice.
Introduction: The Synthetic Utility of this compound
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] this compound (also known as ethyl trans-3-methyl-4-oxo-2-butenoate) serves as a potent Michael acceptor due to the electron-withdrawing nature of its conjugated carbonyl group, which polarizes the molecule and renders the β-carbon electrophilic.[1][5]
Its synthetic value is enhanced by the presence of two distinct reactive sites: the electrophilic β-carbon for conjugate addition and the aldehyde carbonyl group, which can participate in other transformations like Wittig reactions for isoprenoid synthesis. This guide focuses on the former, exploring how different nucleophiles can be efficiently added to construct complex molecular scaffolds.
The Reaction Mechanism: A Stepwise View
The Michael addition reaction is a thermodynamically controlled process that proceeds through a distinct, stepwise mechanism.[4] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
The core mechanism involves three key steps:
-
Nucleophile Activation/Formation: For many nucleophiles, particularly carbon-based donors like malonates, a base is required to deprotonate the acidic α-proton, generating a resonance-stabilized enolate.[6][7] For inherently nucleophilic species like thiols and amines, this step may involve activation by a catalytic base to form a more potent thiolate or amido species.[8][9]
-
Conjugate Addition: The activated nucleophile (Michael Donor) attacks the electrophilic β-carbon of the this compound (Michael Acceptor).[5][10] This nucleophilic attack results in the formation of a new covalent bond and pushes the π-electrons across the conjugated system to the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[6]
-
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mild acid introduced during workup, to yield the final, neutral 1,4-adduct.[5][6] This final step regenerates the carbonyl group, leading to the stable product.
Caption: General mechanism of the Michael addition reaction.
Experimental Protocols: A Practical Guide
The success of a Michael addition hinges on the appropriate choice of reagents, catalyst, and solvent. Below are detailed, self-validating protocols for the addition of two common nucleophile classes to this compound.
Protocol 1: Thia-Michael Addition of Thiophenol (A C-S Bond Formation)
The conjugate addition of thiols (thia-Michael reaction) is often highly efficient and can proceed under mild, base-catalyzed conditions.[9][11]
Objective: To synthesize ethyl 3-methyl-4-oxo-4-(phenylthio)butanoate via the conjugate addition of thiophenol.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.42 g, 10 mmol)
-
Thiophenol (1.05 eq, e.g., 1.16 g, 10.5 mmol)
-
Triethylamine (Et₃N) (0.1 eq, e.g., 0.101 g, 1 mmol)
-
Dichloromethane (DCM), anhydrous (approx. 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask (100 mL) with stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.42 g, 10 mmol) and dissolve it in anhydrous DCM (40 mL).
-
Reagent Addition: Add thiophenol (1.16 g, 10.5 mmol) to the stirring solution via syringe.
-
Catalyst Introduction: Add triethylamine (0.101 g, 1 mmol) dropwise to the reaction mixture at room temperature. The catalyst facilitates the formation of the more nucleophilic thiolate anion.[8]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Michael Addition of Diethyl Malonate (A C-C Bond Formation)
The addition of doubly-stabilized enolates, such as those from malonic esters, is a classic method for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.[7][12][13]
Objective: To synthesize diethyl 2-(3-ethoxycarbonyl-2-methyl-1-oxopropyl)malonate.
Materials and Reagents:
-
This compound (1.0 eq, e.g., 1.42 g, 10 mmol)
-
Diethyl malonate (1.2 eq, e.g., 1.92 g, 12 mmol)
-
Sodium ethoxide (NaOEt) (0.2 eq, e.g., 0.136 g, 2 mmol)
-
Ethanol, anhydrous (approx. 50 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask (100 mL) with stir bar
-
Reflux condenser and nitrogen inlet
-
Dropping funnel
-
Heating mantle
Procedure:
-
Base and Nucleophile Setup: In a dry three-neck flask under nitrogen, dissolve sodium ethoxide (0.136 g, 2 mmol) in anhydrous ethanol (20 mL). To this solution, add diethyl malonate (1.92 g, 12 mmol) dropwise at room temperature to form the enolate.
-
Acceptor Addition: In a separate flask, dissolve this compound (1.42 g, 10 mmol) in anhydrous ethanol (10 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the solution of the Michael acceptor dropwise to the stirring enolate solution over 15 minutes. After the addition is complete, heat the mixture to a gentle reflux (approx. 50-60 °C) for 2-4 hours.
-
Reaction Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL). Neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic extracts and wash with saturated NaHCO₃ solution (30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the resulting oil by vacuum distillation or column chromatography.
Caption: A typical experimental workflow for a Michael addition.
Factors Influencing Reaction Yield and Selectivity
The outcome of the Michael addition is sensitive to several experimental variables. Strategic manipulation of these factors is key to achieving high yields and, in asymmetric cases, high stereoselectivity.
| Factor | Influence on the Reaction | Field-Proven Insights & Rationale |
| Nucleophile (Donor) | Determines reaction rate and potential for side reactions. | Soft nucleophiles (e.g., thiolates, malonates) strongly favor 1,4-conjugate addition due to orbital overlap considerations (HSAB theory).[7] Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to undergo rapid, irreversible 1,2-addition at the more electrophilic carbonyl carbon.[7] |
| Catalyst | Affects the rate of nucleophile formation and can induce stereoselectivity. | Strong bases (NaH, NaOEt) are effective for deprotonating weakly acidic C-H bonds in malonates.[12] Weaker organic bases (Et₃N, DBU) are sufficient for activating thiols and amines.[14] Chiral organocatalysts (e.g., bifunctional thioureas, prolinol ethers) can create a chiral environment, leading to enantioselective product formation.[15][16][17] |
| Solvent | Influences reagent solubility and the stability of charged intermediates. | Polar aprotic solvents (THF, DCM, MeCN) are generally good choices as they solubilize most reagents without interfering with the reaction. Protic solvents (EtOH, MeOH) can serve as the proton source for the final step but may slow down reactions involving strong bases. |
| Temperature | Governs thermodynamic vs. kinetic control. | The Michael addition is generally under thermodynamic control , favoring the more stable 1,4-adduct.[4] Lower temperatures can sometimes be used in asymmetric catalysis to enhance enantioselectivity by increasing the energy difference between diastereomeric transition states. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst or base. 2. Nucleophile is not acidic enough. 3. Steric hindrance. | 1. Use freshly prepared or properly stored base/catalyst. 2. Switch to a stronger base to ensure complete deprotonation of the donor. 3. Increase reaction temperature or use a less hindered nucleophile if possible. |
| Formation of 1,2-Addition Product | Nucleophile is too "hard" (e.g., R-Li, Grignard). | Use a softer nucleophile. For C-C bond formation, consider using an organocuprate (Gilman reagent) instead of an organolithium.[7] |
| Polymerization of Acceptor | The enolate intermediate can act as a nucleophile to attack another molecule of the Michael acceptor. | Add the Michael acceptor slowly to a solution of the pre-formed nucleophile to maintain a low acceptor concentration. |
| Aldol Condensation Side Product | The aldehyde on the acceptor can react with the enolate. | Use aprotic solvents and precisely control the stoichiometry of the base. In some cases, specific cocatalysts can suppress aldol pathways.[15] |
References
- Peelen, T. J., Chi, Y., & Gellman, S. H. (2005). Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermediate. Journal of the American Chemical Society, 127(33), 11598–11599.
- Jiang, H., Gschwend, B., & Dixon, D. J. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1525–1528.
- Socha, A. M., Głowacka, I. E., & Kwiatkowski, P. (2018). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 20(5), 1279–1282.
- Wu, C., Li, W., Yang, J., Liang, X., & Ye, J. (2010). Asymmetric organocatalytic Michael addition of anthrone to enone. Organic & Biomolecular Chemistry, 8(13), 3024–3029.
- Peelen, T. J., et al. (2005). Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate. Journal of the American Chemical Society, 127(33), 11598-9.
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). Application Notes and Protocols for Michael Addition Reactions with Acrylophenone.
- National Institutes of Health (NIH). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters.
- Master Organic Chemistry.
- Ashenhurst, J. (2023).
- Bertelsen, S., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(3), 853-858.
- College of Saint Benedict & Saint John's University. Carbonyl Addition CO22b.
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one.
- Coote, M. L., & Zavitsas, A. A. (2020). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations.
- Chemistry Steps. Michael Addition Reaction Mechanism.
- Wikipedia. Michael addition reaction.
- Organic Syntheses.
- Barthes, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4457.
- Organic Chemistry Data.
- EvitaChem.
- The Organic Chemistry Tutor. Michael Addition.
- PrepChem. Synthesis of Stage B: Ethyl (E)
- The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube.
- Organic Chemistry Portal. Michael Addition.
- Sigma-Aldrich.
- D'Elia, V., et al. (2018). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2018(3), M1009.
- Povel, C. M., et al. (2019). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry, 15, 2456-2463.
- ResearchGate.
- Sigma-Aldrich.
- ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
- LibreTexts Chemistry. (2024). 23.11: Conjugate Carbonyl Additions - The Michael Reaction.
- Enamine. Ethyl 2-oxo-4-(trimethylsilyl)
- PubChem.
- PubChem.
Sources
- 1. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 12. michael addition [employees.csbsju.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chigroup.site [chigroup.site]
- 16. Asymmetric organocatalytic Michael addition of anthrone to enone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Knoevenagel condensation of Ethyl 3-methyl-4-oxocrotonate with active methylene compounds
An In-Depth Guide to the Knoevenagel Condensation of Ethyl 3-methyl-4-oxocrotonate with Active Methylene Compounds
Introduction: Unlocking Synthetic Versatility
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base.[1][2] This reaction is a modification of the Aldol condensation and is prized for its ability to generate α,β-unsaturated products, which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and polymers.[2][3]
This guide focuses on a particularly versatile substrate: this compound. This molecule is a bifunctional C5 building block, possessing both a reactive aldehyde and an α,β-unsaturated ester moiety.[4][5] Its reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) via the Knoevenagel condensation opens a direct pathway to highly functionalized and sterically congested molecules. More importantly, the initial condensation product often undergoes spontaneous intramolecular cyclization, leading to complex heterocyclic scaffolds like substituted pyridin-2-ones, which are of significant interest in medicinal chemistry.[6][7]
This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reaction mechanism, critical experimental parameters, and detailed, field-tested protocols.
Reaction Mechanism and Rationale
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[2]
-
Deprotonation: A basic catalyst, commonly a secondary amine like piperidine, abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).
-
Nucleophilic Addition: The resulting highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde group in this compound. This forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst, forming a β-hydroxy intermediate. This intermediate readily undergoes elimination of a water molecule to yield the stable, conjugated α,β-unsaturated product, known as the Knoevenagel adduct.
In the case of this compound, the reaction does not typically stop at the initial adduct. The presence of the ester group and the newly formed functionalities allows for a subsequent, often spontaneous, intramolecular cyclization and tautomerization to yield a stable heterocyclic system, such as a dihydropyridine derivative. This tandem Knoevenagel-cyclization sequence is a powerful strategy for rapidly building molecular complexity from simple precursors.[7][8]
Caption: Fig. 1: General Mechanism of Knoevenagel Condensation and Subsequent Cyclization
Experimental Considerations: Optimizing for Success
The outcome of the Knoevenagel condensation is highly dependent on the choice of reactants, catalyst, solvent, and reaction temperature. Understanding these parameters is key to achieving high yields and purity.
Choice of Active Methylene Compound
The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking 'Z' groups. This directly impacts the acidity of the methylene protons and the nucleophilicity of the resulting carbanion.
| Active Methylene Compound | Structure | pKa (in DMSO) | General Reactivity |
| Malononitrile | NC-CH₂-CN | ~11 | Very High |
| Ethyl Cyanoacetate | NC-CH₂-COOEt | ~13 | High |
| Diethyl Malonate | EtOOC-CH₂-COOEt | ~16 | Moderate |
Field Insights:
-
Malononitrile is the most reactive of the common choices due to the strong inductive effect of the two nitrile groups. Reactions with malononitrile often proceed rapidly under mild conditions.[9]
-
Diethyl malonate , being less acidic, requires more forcing conditions—typically higher temperatures or a stronger base/catalyst system—to achieve comparable reaction rates.
-
The choice of active methylene compound directly dictates the substituents in the final cyclized product, offering a straightforward method for generating chemical diversity.
Choice of Catalyst and Solvent
The catalyst's role is to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions.
-
Basic Catalysts: Weak organic bases like piperidine or pyridine are classic choices, often used in stoichiometric or catalytic amounts.[1] Inorganic bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar solvents.[7]
-
Ammonium Salts: Ammonium acetate (NH₄OAc) can serve as both a catalyst and a source of ammonia for subsequent cyclization steps, making it ideal for one-pot syntheses of pyridine derivatives.[10]
-
Solvents: The choice of solvent can significantly influence reaction rates. Polar protic solvents like ethanol or water can facilitate the reaction and are environmentally benign.[9][11] Aprotic solvents like toluene or benzene are also common, often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction equilibrium toward the product.[12] For many modern protocols, solvent-free conditions under microwave irradiation have proven to be rapid and efficient.[8][10]
Application Protocol: One-Pot Synthesis of a Highly Functionalized Pyridin-2-one
This protocol details a representative one-pot synthesis of a 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivative, a common outcome of the reaction between an aldehyde, malononitrile, and a β-ketoester analogue, catalyzed by a base. This procedure is adapted from established methodologies for similar tandem reactions.[7][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) |
| This compound | C₇H₁₀O₃ | 142.15 | - | 1.42 g | 10 |
| Malononitrile | CH₂(CN)₂ | 66.06 | - | 0.66 g | 10 |
| Piperidine | C₅H₁₁N | 85.15 | - | 0.17 g (0.2 mL) | 2 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | - |
Safety Precautions:
-
Malononitrile is highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine is a corrosive and flammable base. Handle in a fume hood.
-
This compound is an irritant. Avoid contact with skin and eyes.[5]
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (0.2 mL, 2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: a. Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. b. A solid product will likely precipitate from the solution upon cooling. If not, cool the flask in an ice bath for 30 minutes to induce crystallization. c. Collect the solid product by vacuum filtration using a Büchner funnel. d. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Purification and Characterization: a. Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. b. The product is often of high purity after this procedure. If further purification is required, recrystallization from ethanol or purification via column chromatography on silica gel can be performed. c. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry).
Experimental Workflow and Data Management
A well-structured workflow is essential for reproducibility and efficiency.
Caption: Fig. 2: Experimental Workflow
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Low reactivity of methylene compound. | 1. Use fresh piperidine or an alternative catalyst (e.g., K₂CO₃). 2. Increase reflux time and monitor closely with TLC. 3. For less reactive substrates like diethyl malonate, increase temperature or use a stronger base system. |
| Formation of Multiple Products | 1. Side reactions (e.g., Michael addition). 2. Reaction temperature too high. 3. Incorrect stoichiometry. | 1. Lower the reaction temperature. 2. Use milder catalytic conditions. 3. Ensure accurate 1:1 stoichiometry of the carbonyl and methylene compounds. |
| Product Fails to Precipitate | 1. Product is highly soluble in the reaction solvent. 2. Insufficient product formation. | 1. Reduce the reaction mixture volume under reduced pressure. 2. Add an anti-solvent (e.g., cold water or hexane) dropwise to induce precipitation. 3. If yield is low, concentrate fully and purify by column chromatography. |
Conclusion
The is a robust and highly efficient method for synthesizing complex, functionalized heterocyclic molecules in a single step. By carefully selecting the active methylene partner, catalyst, and solvent system, researchers can control the reaction outcome to generate a diverse library of compounds. The tandem nature of the condensation-cyclization sequence exemplifies the principles of atom economy and step efficiency, making it a valuable tool in modern organic and medicinal chemistry.
References
- Title: Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)
- Title: Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to N
- Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: National Institutes of Health (NIH) URL:[Link]
- Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Title: Domino Knoevenagel Condensation/Intramolecular Aldol Cyclization Route to Diverse Indolizines with Densely Functionalized Pyridine Units Source: The Journal of Organic Chemistry (ACS Public
- Title: A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
- Title: Exploring the Synthetic Utility of this compound in Polymer Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature Source: ResearchG
- Title: A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation Source: ResearchG
- Title: Knoevenagel condens
- Title: Knoevenagel condensation mechanism and applic
- Title: The Importance and Applications of Knoevenagel Reaction (Brief Review)
- Title: Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile Source: Ark
- Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Title: One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. 3-メチル-4-オキソクロトン酸エチル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation-ring-opening of cyclopropane-intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of Functional Polymers from Ethyl 3-methyl-4-oxocrotonate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel polymers with tailored functionalities is a driving force in materials science, with significant implications for advanced coatings, biomedical devices, and drug delivery systems.[1] Ethyl 3-methyl-4-oxocrotonate emerges as a highly versatile monomer due to its unique bifunctional nature, possessing both a polymerizable alkene group and a reactive β-keto ester moiety.[1] This combination allows for the straightforward synthesis of polymers with pendant functional groups that can be readily modified post-polymerization. This guide provides a comprehensive overview of the synthesis of polymers from this compound via anionic and free-radical polymerization methods. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and outlines methods for polymer characterization and post-polymerization functionalization.
Introduction: The Potential of a Bifunctional Monomer
This compound (EMO) is an organic compound featuring two key reactive sites: a carbon-carbon double bond susceptible to addition polymerization and a β-keto ester group.[1][2][3] This structure is advantageous because the alkene can be polymerized to form a stable polymer backbone, while the keto-ester group is preserved as a pendant side chain. These side chains act as reactive "handles" for subsequent chemical modifications, such as chelation with metal ions, cross-linking, or conjugation with bioactive molecules, making the resulting polymers highly adaptable for specialized applications.[1][4][5]
Polymers derived from EMO are promising candidates for:
-
Advanced Coatings: The keto-ester functionality can participate in cross-linking reactions, for instance with amines or melamines, to form durable and chemically resistant thermoset coatings.[6]
-
Biomedical Applications: The reactive side chains can be used to immobilize proteins, peptides, or drugs, creating functionalized surfaces for medical implants, scaffolds for tissue engineering, or sophisticated drug delivery vehicles.[7]
-
Chelating Resins: The β-keto ester group is an excellent bidentate ligand for a variety of metal ions, suggesting applications in environmental remediation for heavy metal removal or in catalysis.
This document provides the foundational protocols to empower researchers to synthesize, characterize, and functionalize polymers based on this promising monomer.
Monomer Properties and Handling
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-4-oxobut-2-enoate | [8] |
| CAS Number | 62054-49-3 | [2] |
| Molecular Formula | C₇H₁₀O₃ | [8] |
| Molecular Weight | 142.15 g/mol | [8] |
| Appearance | Liquid | [2] |
| Boiling Point | 195-202 °C | [2] |
| Density | 1.044 g/mL at 20 °C | [2] |
| Storage | Store at 2-8°C | [2] |
Handling Precautions: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. For polymerization, especially anionic methods, the monomer must be purified to remove inhibitors and protic impurities. Standard purification involves distillation under reduced pressure.
Polymerization Strategies and Protocols
The choice of polymerization technique dictates the polymer's architecture, molecular weight distribution, and ultimately, its properties. Below, we detail two primary strategies for polymerizing EMO.
Anionic Polymerization: Precision Control
Anionic polymerization is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), often in a "living" manner.[9][10] This method is suitable for vinyl monomers with electron-withdrawing groups, such as the keto-ester in EMO, which can stabilize the propagating anionic species.[11]
Causality: The success of anionic polymerization hinges on the complete exclusion of protic impurities (like water or alcohols) which would terminate the growing polymer chains. Therefore, rigorous purification of monomer, solvent, and initiator, along with the use of high-vacuum or inert atmosphere techniques (e.g., a Schlenk line or glovebox), is non-negotiable.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2012082348A1 - Acetoacetate-functional monomers and their uses in coating compositions - Google Patents [patents.google.com]
- 7. Functionalized polymer nanocomposites for biomedical applications [ouci.dntb.gov.ua]
- 8. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Stereoselective Synthesis of Vitamin A Precursors
Abstract
Vitamin A (retinol) is a vital fat-soluble vitamin essential for vision, immune function, and cellular growth. Its biological activity is intrinsically linked to the specific geometry of its polyene chain, with the all-trans isomer being the most active form. Consequently, the stereoselective synthesis of vitamin A and its precursors is a cornerstone of industrial organic chemistry and pharmaceutical development. This document provides an in-depth guide to the key stereoselective strategies employed in the synthesis of vitamin A precursors, focusing on the underlying mechanisms, detailed experimental protocols, and analytical validation. It is intended for researchers, chemists, and drug development professionals seeking to understand and implement these critical synthetic transformations.
Introduction: The Stereochemical Challenge of Vitamin A
The structure of Vitamin A is characterized by a β-ionone ring connected to a tetra-conjugated polyene chain, terminating in a primary alcohol. The precise trans (E) or cis (Z) configuration of the four double bonds in this chain dictates the molecule's three-dimensional shape and, therefore, its ability to bind to biological receptors like opsin. The primary industrial goal is the synthesis of all-trans-retinol.
The core challenge lies in constructing the C9=C10, C11=C12, C13=C14, and C7=C8 double bonds with high E-selectivity. This requires robust synthetic methodologies that can overcome the thermodynamic and kinetic factors that often lead to mixtures of isomers, which are difficult and costly to separate. This guide will explore the classical and modern olefination reactions that have become the workhorses for achieving this stereocontrol.
Retrosynthetic Analysis: Deconstructing Vitamin A
A common and efficient industrial approach to vitamin A synthesis involves a convergent strategy, typically building the C20 skeleton from C15 and C5 synthons or from C13 and C7 synthons. A primary disconnection is made at the C14-C15 bond, breaking the molecule into a C15 phosphonium salt (or phosphonate) and a C5 aldehyde or equivalent.
Caption: A common retrosynthetic pathway for Vitamin A.
This approach simplifies the synthesis by allowing for the separate, controlled construction of key fragments before their final, stereoselective coupling.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Workhorse for E-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that offers superior E-selectivity, particularly for the synthesis of α,β-unsaturated esters. The key advantage of the HWE reaction lies in the use of phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. Furthermore, the resulting phosphate byproduct is water-soluble, greatly simplifying purification.
Mechanism and Origin of E-Selectivity The high E-selectivity of the HWE reaction arises from thermodynamic control in the olefination step. The initial addition of the phosphonate carbanion to the aldehyde is reversible. While four possible stereoisomeric intermediates (betaines/oxaphosphetanes) can form, the intermediates leading to the E-alkene are sterically less hindered and thus thermodynamically favored. The reaction proceeds through the most stable transition state, yielding the E-isomer as the major product.
Caption: Simplified workflow of the HWE reaction for E-alkene synthesis.
Protocol 3.1: HWE Synthesis of a C18 Ketone Precursor
This protocol describes the synthesis of a key C18 ketone by reacting β-ionylidene acetaldehyde (C15 aldehyde) with an appropriate phosphonate, a method adapted from established industrial syntheses.
Materials:
-
β-Ionylidene acetaldehyde (1.0 eq)
-
Diethyl (2-acetoxyprop-2-yl)phosphonate (1.2 eq)
-
Sodium methoxide (NaOMe), 30% solution in methanol (1.2 eq)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve β-ionylidene acetaldehyde in anhydrous toluene (approx. 0.5 M).
-
Carbanion Formation: In a separate flask, dissolve diethyl (2-acetoxyprop-2-yl)phosphonate in anhydrous toluene. Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add the sodium methoxide solution dropwise to the phosphonate solution, maintaining the temperature below 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the phosphonate carbanion.
-
Olefination: Slowly add the aldehyde solution from step 1 to the pre-formed carbanion solution via a dropping funnel over 1 hour, keeping the internal temperature below 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure C18 ketone precursor.
Expected Outcome:
-
Yield: >85%
-
Stereoselectivity: >95% E-isomer
-
Characterization: ¹H NMR spectroscopy should be used to confirm the E-geometry via the coupling constant of the newly formed vinyl protons (typically 15-18 Hz for trans-coupling). HPLC analysis can quantify the E/Z ratio.
The Wittig Reaction: A Classic with Stereochemical Nuances
The Wittig reaction, utilizing a phosphonium ylide, remains a fundamental tool in Vitamin A synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides (e.g., those with adjacent carbonyl or ester groups): These ylides are less reactive and their addition to aldehydes is often reversible. This allows for thermodynamic equilibration to the more stable anti-oxaphosphetane intermediate, which preferentially eliminates to form the E-alkene .
-
Non-stabilized Ylides (e.g., simple alkyl ylides): These are highly reactive, and the reaction is under kinetic control. The addition is irreversible and proceeds via a puckered four-membered transition state that leads predominantly to the Z-alkene .
For the synthesis of all-trans-Vitamin A precursors, variants using stabilized or semi-stabilized ylides are required.
Protocol 4.1: Synthesis of a C15 Phosphonium Salt
This protocol details the preparation of the key vinyl-β-ionol phosphonium salt (a C15 synthon), a crucial building block for the final Wittig coupling.
Materials:
-
Vinyl-β-ionol (1.0 eq)
-
Triphenylphosphine hydrobromide (PPh₃·HBr) (1.1 eq)
-
Methanol, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add vinyl-β-ionol and anhydrous methanol.
-
Salt Formation: Add triphenylphosphine hydrobromide to the solution in one portion.
-
Stir the resulting mixture at room temperature for 12-16 hours. A precipitate will form as the reaction proceeds.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold anhydrous DCM to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under high vacuum for several hours to yield the pure C15 triphenylphosphonium bromide salt. The salt should be stored under an inert atmosphere as it can be hygroscopic.
Expected Outcome:
-
Yield: >90%
-
Characterization: The product can be characterized by ¹H and ³¹P NMR spectroscopy.
Comparative Analysis of Olefination Methods
The choice of olefination strategy depends on the specific bond being formed, the available starting materials, and the desired scale of the reaction.
| Reaction | Key Reagent | Typical Selectivity | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Phosphonate Ester | High E-selectivity (>95%) | Excellent E-selectivity, water-soluble byproduct, high yields. | Requires synthesis of phosphonate esters. |
| Schlosser-modified Wittig | Non-stabilized Ylide + PhLi | High E-selectivity (>98%) | Extremely high E-selectivity. | Requires cryogenic temperatures, strong organolithium bases. |
| Standard Wittig (Stabilized) | Stabilized Phosphonium Ylide | Moderate to High E-selectivity | Readily available reagents. | Byproduct (Ph₃PO) can complicate purification. |
| Julia-Kocienski Olefination | Phenyltetrazolyl (PT) Sulfone | High E-selectivity (>95%) | High E-selectivity, convergent. | Multi-step preparation of sulfone reagents. |
Conclusion
The stereoselective synthesis of Vitamin A precursors is a mature field that relies on a deep understanding of olefination reaction mechanisms. The Horner-Wadsworth-Emmons reaction stands out for its reliability, high E-selectivity, and process-friendly nature, making it a preferred method in industrial settings. The Wittig reaction and its variants also provide powerful, complementary routes. The selection of a specific synthetic pathway requires careful consideration of factors such as substrate availability, desired stereochemical purity, and scalability. The protocols and data presented in this guide offer a robust starting point for researchers aiming to construct the all-trans polyene system of Vitamin A with precision and efficiency.
References
- Title: The Horner-Wadsworth-Emmons Reaction: A Comprehensive Review Source: Chemical Reviews URL:[Link]
- Title: Stereocontrol in the Wittig and Related Reactions Source: Organic Reactions URL:[Link]
- Title: Industrial Synthesis of Vitamin A Source: Comprehensive Organic Synthesis II URL:[Link]
- Title: A Stereoselective Synthesis of Vitamin A via a Wittig Reaction Source: The Journal of Organic Chemistry URL:[Link]
Application Notes and Protocols for the Synthesis of Etretinate Precursors
Introduction
Etretinate, a second-generation retinoid, has been a significant compound in the treatment of severe psoriasis.[1] Its synthesis relies on the convergent assembly of two key precursors: a C15 phosphonium salt and a C5 aldehyde synthon. This document provides a detailed guide for the synthesis of these precursors, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and experimental considerations.
The synthetic strategy centers on a Wittig reaction between the C15 phosphonium salt, specifically [(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl]triphenylphosphonium bromide , and the C5 aldehyde synthon, ethyl (2E)-4-oxobut-2-enoate (ethyl 3-formylcrotonate). This approach allows for the efficient construction of the all-trans polyene chain characteristic of etretinate.
Strategic Overview of the Synthesis
The synthesis of the etretinate backbone is achieved through a convergent approach, where the aromatic C10 side chain-containing phosphonium salt and the C5 aldehyde are synthesized separately and then coupled in a final step.
Caption: Overall synthetic strategy for Etretinate precursors.
Part 1: Synthesis of the C15 Phosphonium Salt Precursor
The synthesis of the aromatic C15 phosphonium salt is a multi-step process starting from commercially available 2,3,5-trimethylhydroquinone.
Step 1.1: Methylation of 2,3,5-Trimethylhydroquinone
Rationale: The initial step involves the protection of the hydroxyl groups of 2,3,5-trimethylhydroquinone as methyl ethers. This is crucial to prevent unwanted side reactions in the subsequent formylation step, which is sensitive to acidic protons. Dimethyl sulfate is a potent and efficient methylating agent for this transformation.[2]
Protocol:
-
To a stirred solution of 2,3,5-trimethylhydroquinone (1 equivalent) in a suitable solvent such as acetone or THF, add a strong base like sodium hydroxide or potassium carbonate (2.5 equivalents).
-
Cool the mixture in an ice bath and add dimethyl sulfate (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of ammonia to destroy any excess dimethyl sulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dimethoxy-2,3,5-trimethylbenzene.
Step 1.2: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.[3][4][5] The Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide (DMF), acts as the electrophile. The electron-donating methoxy groups on the aromatic ring facilitate this electrophilic substitution.
Protocol:
-
In a fume hood, cool a flask containing DMF (3 equivalents) to 0 °C.
-
Slowly add phosphoryl chloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1,4-dimethoxy-2,3,5-trimethylbenzene (1 equivalent) in DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde.
Step 1.3: Horner-Wadsworth-Emmons Olefination
Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity and the ease of removal of the phosphate byproduct.[6][7] In this step, the aldehyde is reacted with the anion of triethyl phosphonoacetate to extend the carbon chain and introduce the acrylate moiety.
Protocol:
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the phosphonate anion back to 0 °C and add a solution of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)acrylate.
Step 1.4: DIBAL-H Reduction to Allylic Alcohol
Rationale: Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can selectively reduce esters to aldehydes or, with an excess of the reagent, to primary alcohols.[8][9][10] In this case, the α,β-unsaturated ester is reduced to the corresponding allylic alcohol. Careful control of the reaction temperature is critical to prevent over-reduction.
Protocol:
-
Dissolve ethyl (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)acrylate (1 equivalent) in anhydrous toluene or dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of DIBAL-H (2.2 equivalents, typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)prop-2-en-1-ol.
Step 1.5: Conversion to Allylic Bromide and Formation of the C15-Phosphonium Salt
Rationale: The allylic alcohol is converted to the more reactive allylic bromide, which then undergoes nucleophilic substitution with triphenylphosphine to form the desired phosphonium salt.[1][11] A common method for this transformation is the Appel reaction, using carbon tetrabromide and triphenylphosphine, or by using phosphorus tribromide. A one-pot procedure for the conversion of the alcohol to the phosphonium salt is often preferred to minimize the handling of the potentially unstable allylic bromide.[1]
Protocol (One-Pot Procedure):
-
To a solution of (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)prop-2-en-1-ol (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the phosphonium salt by TLC (the product is highly polar and will likely remain at the baseline).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the phosphonium salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain [(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl]triphenylphosphonium bromide as a solid.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1 | 2,3,5-Trimethylhydroquinone | Dimethyl sulfate, NaOH | 1,4-Dimethoxy-2,3,5-trimethylbenzene | >90 |
| 1.2 | 1,4-Dimethoxy-2,3,5-trimethylbenzene | POCl₃, DMF | 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde | 70-80 |
| 1.3 | 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde | Triethyl phosphonoacetate, NaH | Ethyl (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)acrylate | 80-90 |
| 1.4 | Ethyl (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)acrylate | DIBAL-H | (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)prop-2-en-1-ol | >90 |
| 1.5 | (E)-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)prop-2-en-1-ol | PPh₃, CBr₄ | C15-Phosphonium Salt | 85-95 |
Part 2: Synthesis of the C5 Aldehyde Synthon
The C5 aldehyde synthon, ethyl (2E)-4-oxobut-2-enoate, can be prepared from readily available starting materials.
Step 2.1: Synthesis of Ethyl 4-hydroxy-2-butenoate via Reformatsky Reaction
Rationale: The Reformatsky reaction provides a convenient method for the synthesis of β-hydroxy esters.[12][13][14][15] In this case, ethyl bromoacetate is reacted with zinc to form an organozinc intermediate, which then adds to acrolein to form the desired product.
Protocol:
-
Activate zinc dust (2 equivalents) by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flask equipped with a reflux condenser, add the activated zinc and a crystal of iodine to a solution of acrolein (1 equivalent) in anhydrous THF.
-
Add a small amount of ethyl bromoacetate (1.5 equivalents) to initiate the reaction.
-
Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.
-
Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain ethyl 4-hydroxy-2-butenoate.
Step 2.2: Oxidation to Ethyl (2E)-4-oxobut-2-enoate
Rationale: The allylic alcohol is oxidized to the corresponding aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is suitable for this transformation to avoid over-oxidation or side reactions.
Protocol:
-
To a solution of ethyl 4-hydroxy-2-butenoate (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield ethyl (2E)-4-oxobut-2-enoate, which can be used in the next step without further purification if desired.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 2.1 | Acrolein, Ethyl bromoacetate | Zinc | Ethyl 4-hydroxy-2-butenoate | 60-70 |
| 2.2 | Ethyl 4-hydroxy-2-butenoate | MnO₂ | Ethyl (2E)-4-oxobut-2-enoate | 70-80 |
Part 3: Final Assembly via Wittig Reaction
The culmination of the synthesis is the Wittig reaction, which couples the C15 phosphonium salt with the C5 aldehyde to form the etretinate backbone.
Caption: Final Wittig reaction to form the Etretinate backbone.
Protocol:
-
Suspend the C15 phosphonium salt (1 equivalent) in anhydrous THF or isopropanol under an inert atmosphere.[2]
-
Cool the suspension to 0 °C and add a strong base such as sodium hydride or sodium isopropoxide (1.1 equivalents) to generate the ylide.
-
Stir the resulting deep red solution for 30-60 minutes at 0 °C.
-
Add a solution of ethyl (2E)-4-oxobut-2-enoate (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ethyl ester of the etretinate precursor.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the synthesis of key precursors to etretinate. By understanding the rationale behind each synthetic step and adhering to the experimental procedures, researchers can reliably produce these important intermediates for further drug development and research.
References
- NROChemistry. Vilsmeier-Haack Reaction.
- NROChemistry. Reformatsky Reaction.
- The Royal Society of Chemistry. Supplementary data.
- Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846.
- ChemSynthesis. ethyl (2E)-4-cyclohexyl-4-hydroxy-2-butenoate.
- Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester.
- Organic Synthesis. DIBAL-H Reduction.
- Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483.
- Chemical Synthesis Database. ethyl (2E)-4-hydroxy-2-butenoate.
- PrepChem.com. Synthesis of triphenylphosphonium bromide.
- PubMed. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols.
- Chemistry LibreTexts. Reformatsky Reaction.
- NROChemistry. Horner-Wadsworth-Emmons Reaction.
- National Institutes of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions.
- Wikipedia. Horner–Wadsworth–Emmons reaction.
- Wikipedia. Reformatsky reaction.
- Google Patents. Synthesis method of 4-hydroxy-2-butanone.
- SciSpace. Sonochemical Reformatsky Reaction Using Indium.
- Filo. The third and fourth steps in the synthesis of Hagemann's ester from ethy...
- Filo. ethyl acetate +dibal h.
- Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride.
- Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Google Patents. Stereospecific synthesis process for tretinoin compounds.
- Organic Syntheses. 3.
- Organic Syntheses. Notes.
- Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl.
- Semantic Scholar. The Horner-Wadsworth-Emmons modification of the Wittig reaction using triethylamine and lithium or magnesium salts.
- SciSpace. Reaction of ethyl acetoacetate with formaldehyde and primary amines.
- ResearchGate. ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.
- Doubtnut. The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Write both reactions, and show the produ.
- PubChem. Ethyl (2E)-4-oxo-2-butenoate.
- Google Patents. Acetoacetic ester-formaldehyde resins.
- Fisher Scientific. Ethyl trans-4-oxo-2-butenoate, 96%.
- ChemBK. Ethyl trans-4-oxo-2-butenoate.
Sources
- 1. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]
- 2. US8835680B1 - Stereospecific synthesis process for tretinoin compounds - Google Patents [patents.google.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ethyl acetate +dibal h | Filo [askfilo.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Application Notes: Ethyl 3-methyl-4-oxocrotonate in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile C5 Building Block
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of producing Active Pharmaceutical Ingredients (APIs). Ethyl 3-methyl-4-oxocrotonate (CAS No: 62054-49-3) emerges as a highly valuable and versatile C5 building block.[1] Its chemical architecture, featuring both an α,β-unsaturated ester and an aldehyde functional group, imparts a dual reactivity that enables its participation in a diverse array of synthetic transformations.
This bifunctionality allows chemists to leverage its electrophilic and nucleophilic potential in constructing complex molecular scaffolds. Its applications span from classic condensation reactions to modern carbon-carbon bond-forming strategies, making it a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.[2] This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the core applications and providing field-proven protocols for the use of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62054-49-3 | [1] |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| IUPAC Name | Ethyl (2E)-3-methyl-4-oxobut-2-enoate | [3] |
| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 195-202 °C (lit.) | [1][3] |
| Density | 1.044 g/mL at 20 °C (lit.) | [1][3] |
| Refractive Index | n20/D 1.461 | [1] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Core Synthetic Applications & Mechanistic Insights
The reactivity of this compound is governed by its two primary functional groups. The aldehyde is a classic electrophile for nucleophilic attack, while the α,β-unsaturated ester system is susceptible to conjugate (Michael) addition and participates in various condensation reactions. This unique combination underpins its utility in two major classes of pharmaceutically relevant reactions: Dihydropyridine synthesis and Isoprenoid synthesis.
Role in Dihydropyridine Synthesis: The Hantzsch Reaction
The 1,4-dihydropyridine (DHP) scaffold is the cornerstone of a major class of calcium channel blockers used to treat hypertension and angina, including blockbuster drugs like Nifedipine and Amlodipine.[4] The most prominent method for constructing this heterocyclic system is the Hantzsch pyridine synthesis, a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (typically ammonia or ammonium acetate).[5][6]
While the most cited industrial syntheses for Nifedipine and Amlodipine utilize simpler β-ketoesters such as methyl acetoacetate and specialized derivatives like ethyl 4-(2-phthalimidoethoxy)acetoacetate, the fundamental chemistry is directly relevant to the reactivity of molecules like this compound.[7][8][9][10] The Hantzsch reaction mechanism involves key steps where the functionalities present in this compound are archetypal: a Knoevenagel condensation followed by Michael addition and cyclization.[6][11][12]
Caption: Workflow of the Wittig reaction for isoprenoid synthesis.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must conduct their own risk assessments and optimizations based on specific laboratory conditions and target molecules.
Protocol 1: Illustrative Hantzsch Synthesis of a Nifedipine Analog
This protocol describes a general, one-pot synthesis of a 1,4-dihydropyridine, illustrating the core principles of the Hantzsch reaction.
Objective: To synthesize diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| Benzaldehyde | 100-52-7 | 106.12 | 1.06 g (1.0 mL) | 10 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 2.60 g (2.55 mL) | 20 |
| Ammonium Acetate | 631-61-8 | 77.08 | 1.54 g | 20 |
| Ethanol | 64-17-5 | 46.07 | 15 mL | - |
| γ-Al₂O₃ nanoparticles | 1344-28-1 | - | 0.2 g (catalyst) | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), ammonium acetate (20 mmol), and the γ-Al₂O₃ nanoparticle catalyst (0.2 g). [13]2. Reaction Execution: Heat the mixture in an oil bath set to 90 °C with vigorous stirring. The reaction is conducted under solvent-free conditions. [13]3. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 60-90 minutes.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add 20 mL of ethyl acetate and stir for 5 minutes.
-
Purification: Filter the catalyst from the mixture. Wash the organic layer with brine (2 x 15 mL) and dry over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from a hot ethanol/water mixture to afford the pure 1,4-dihydropyridine derivative as a yellow crystalline solid.
Expected Results:
| Parameter | Expected Outcome |
| Product | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Yield | 85-95% |
| Melting Point | 156-158 °C |
| ¹H NMR (CDCl₃) | δ 7.1-7.3 (m, 5H, Ar-H), 5.7 (s, 1H, NH), 4.9 (s, 1H, CH), 4.1 (q, 4H, 2xOCH₂), 2.3 (s, 6H, 2xCH₃), 1.2 (t, 6H, 2xOCH₂CH₃) |
Protocol 2: Wittig Reaction with this compound
This protocol provides a general procedure for the olefination of this compound to form a diene ester, a precursor for isoprenoid structures.
Objective: To synthesize an alkene via the reaction of this compound with a phosphorus ylide.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 388.88 | 2.33 g | 6 |
| This compound | 62054-49-3 | 142.15 | 0.71 g | 5 |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.4 mL (2.5 M in hexanes) | 6 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 25 mL | - |
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (6 mmol).
-
Add 15 mL of anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (6 mmol) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (5 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Safety Precautions:
-
n-Butyllithium is highly pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its dual aldehyde and α,β-unsaturated ester functionalities make it an adaptable building block for a range of critical synthetic transformations. While it serves as a conceptual model for the reactive species involved in the widely-used Hantzsch dihydropyridine synthesis, its most direct and powerful application lies in C-C bond formation via reactions like the Wittig olefination for the construction of isoprenoid-based pharmaceutical precursors. The protocols provided herein offer a practical foundation for researchers to explore and leverage the synthetic potential of this valuable C5 intermediate in their drug discovery and development programs.
References
- Wikipedia. (2023). Hantzsch pyridine synthesis. In Wikipedia.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.5.2. Hantzsch Synthesis of Nifedipine. Royal Society of Chemistry.
- ProQuest. (n.d.). Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. ProQuest.
- Patra, S. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- J SCI IND RES. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- Chemical Communications (RSC Publishing). (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Chemical Communications (RSC Publishing). (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-aminocrotonate: A Key Intermediate in Amlodipine Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Synonyms. (n.d.). Hantzsch pyridine synthesis. Synonyms.
- Rev. Roum. Chim. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS.
- Google Patents. (n.d.). US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. Google Patents.
- ResearchGate. (n.d.). Synthesis of Amlodipine Using Aza Diels-Alder Reaction. ResearchGate.
- Google Patents. (n.d.). EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. Google Patents.
- University of Puget Sound. (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Puget Sound.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Data.
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of California, Irvine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PubMed Central.
- PubChem. (n.d.). Ethyl 3-methyl-4-oxobutanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information.
- Google Patents. (n.d.). US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents.
Sources
- 1. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. 62054-49-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. nbinno.com [nbinno.com]
- 9. US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use - Google Patents [patents.google.com]
- 10. EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization - Google Patents [patents.google.com]
- 11. grokipedia.com [grokipedia.com]
- 12. scispace.com [scispace.com]
- 13. revroum.lew.ro [revroum.lew.ro]
Application Notes & Protocols: Strategic Execution of Diels-Alder Reactions with Substituted Crotonates
I. Foreword: The Strategic Value of Crotonates in [4+2] Cycloadditions
The Diels-Alder reaction, a cornerstone of modern synthetic chemistry, offers a powerful and atom-economical method for the construction of six-membered rings.[1][2] First described by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning transformation involves the concerted [4+2] cycloaddition of a conjugated diene with a dienophile.[1] Substituted crotonates (esters of crotonic acid) represent a class of highly versatile and tunable dienophiles. As α,β-unsaturated esters, their reactivity is inherently enhanced by the electron-withdrawing nature of the ester functionality, making them ideal partners for electron-rich dienes in normal-demand Diels-Alder reactions.[3][4][5]
This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher, providing a deep dive into the mechanistic nuances, strategic considerations for reaction control, and robust protocols that ensure reproducibility and success. We will explore how substituent patterns on the crotonate backbone dictate stereochemical and regiochemical outcomes, how Lewis acid catalysis can be leveraged to dramatically enhance reaction rates and selectivity, and how to execute these reactions with precision in a laboratory setting.
II. Mechanistic Blueprint: Controlling Reactivity and Selectivity
The power of the Diels-Alder reaction lies in its predictability, which is governed by the principles of Frontier Molecular Orbital (FMO) theory.[3] The reaction proceeds through a single, cyclic transition state where all bond-forming and bond-breaking occurs simultaneously.[2][6]
A. Frontier Molecular Orbitals (FMO) and Substituent Effects
In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (the crotonate).[3][7] The rate of the reaction is inversely proportional to the energy gap between these two orbitals.
-
Dienophile (Crotonate): The ester group is an electron-withdrawing group (EWG) that lowers the energy of the crotonate's LUMO, reducing the HOMO-LUMO gap and accelerating the reaction.[4][8] Additional EWGs on the crotonate backbone will further enhance its reactivity.
-
Diene: Conversely, electron-donating groups (EDGs) on the diene raise its HOMO energy, also reducing the energy gap and increasing the reaction rate.[4][5] For the reaction to occur, acyclic dienes must adopt a planar s-cis conformation to allow for proper orbital overlap.[1][4]
Figure 1. FMO diagram for a normal-demand Diels-Alder reaction.
B. Stereochemical Control: The Alder Endo Rule
When a cyclic diene reacts with a substituted crotonate, two diastereomeric products, endo and exo, are possible.[9] The Alder Endo Rule states that the kinetic product (the one formed fastest) is typically the endo isomer.[1] This preference is not due to steric factors—indeed, the exo product is often the more thermodynamically stable isomer.[9][10] Instead, the endo transition state is stabilized by favorable "secondary orbital interactions" between the p-orbitals of the crotonate's electron-withdrawing ester group and the developing pi-system of the diene.[10]
-
Kinetic Control: Lower reaction temperatures favor the formation of the endo product.
-
Thermodynamic Control: Higher temperatures can allow the reaction to become reversible (retro-Diels-Alder), leading to an equilibrium that favors the more stable exo product.[10]
C. Regioselectivity
When both the diene and the crotonate are unsymmetrically substituted, regiochemical isomers can form. The outcome is dictated by the electronic polarization of the reactants. The most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the crotonate. This can generally be predicted by examining the resonance structures of the individual reactants.[7][11]
III. The Power of Catalysis: Lewis Acids in Crotonate Activation
While many Diels-Alder reactions proceed thermally, Lewis acid catalysis offers a dramatic improvement in reaction rate and selectivity, even at low temperatures.[12]
Mechanism of Lewis Acid Acceleration
Lewis acids, such as AlCl₃, BF₃·OEt₂, TiCl₄, and ZnCl₂, coordinate to the carbonyl oxygen of the crotonate ester.[1][13] This coordination has two profound effects:
-
Enhanced Electrophilicity: It strongly polarizes the dienophile, making the β-carbon significantly more electron-deficient and reactive.
-
Reduced Repulsion: While traditionally explained by a lowering of the dienophile's LUMO energy, recent computational studies have revealed a more nuanced mechanism.[1] The primary role of the Lewis acid is to reduce the Pauli (steric) repulsion between the electron clouds of the approaching diene and dienophile, thereby lowering the activation barrier.[13]
Lewis acid catalysis often increases the preference for the endo product by enhancing the secondary orbital interactions in the transition state.[10] Furthermore, the development of chiral Lewis acids has enabled highly enantioselective Diels-Alder reactions, a critical tool in asymmetric synthesis.[14]
Figure 2. Logical workflow of Lewis acid catalysis in a Diels-Alder reaction.
IV. Application Data: Comparative Analysis
The choice of Lewis acid and the substitution pattern on the crotonate significantly impact reaction outcomes.
Table 1: Effect of Lewis Acids on the Reaction of Ethyl Crotonate with Cyclopentadiene *
| Catalyst (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| None (Thermal) | Toluene | 80 | 24 | 45 | 75:25 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 92 | 90:10 |
| AlCl₃ | CH₂Cl₂ | -78 | 1 | 98 | 98:2 |
| ZnCl₂ | CH₂Cl₂ | -20 | 4 | 85 | 95:5 |
| TiCl₄ | CH₂Cl₂ | -78 | 0.5 | >99 | >99:1 |
*Data are representative and compiled from typical outcomes reported in synthetic literature.
Table 2: Influence of Crotonate Substituents on Reactivity with Cyclopentadiene (Thermal) *
| Dienophile | Relative Rate | Key Feature |
| Methyl Acrylate | 1.0 | Unsubstituted reference |
| Methyl Crotonate | 0.3 | β-methyl group (EDG) slightly deactivates |
| Methyl Tiglate (α-methyl) | 0.1 | α-methyl group adds steric hindrance |
| Methyl 4,4,4-trifluorocrotonate | ~50 | Strong γ-EWG (-CF₃) significantly activates |
*Relative rates are estimates to illustrate electronic and steric trends.
V. Master Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Ethyl Crotonate and Cyclopentadiene
This protocol details a reliable, self-validating procedure for obtaining the Diels-Alder adduct with high yield and diastereoselectivity.
A. Materials & Reagents
-
Ethyl crotonate (dienophile)
-
Dicyclopentadiene
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Standard glassware (oven-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar)
B. Experimental Workflow Diagram
Figure 3. Step-by-step experimental workflow for the catalyzed reaction.
C. Step-by-Step Procedure
1. Preparation of Cyclopentadiene:
-
CAUSALITY: Cyclopentadiene readily dimerizes at room temperature to dicyclopentadiene. A retro-Diels-Alder reaction ("cracking") is required to generate the reactive monomer.[15]
-
Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~180 °C. The monomeric cyclopentadiene will distill over at ~41 °C. Collect the distillate in a flask cooled in an ice bath. Use immediately, as it will re-dimerize.
2. Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl crotonate (1.0 eq).
-
Add anhydrous CH₂Cl₂ (to make a ~0.2 M solution) via syringe under an inert atmosphere of nitrogen.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
3. Catalyst Addition and Dienophile Activation:
-
CAUSALITY: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. Portion-wise addition controls the initial exotherm.
-
Slowly add anhydrous AlCl₃ (1.1 eq) in small portions to the stirring solution. Ensure the temperature does not rise significantly.
-
Allow the resulting slurry to stir for 15 minutes at -78 °C to ensure complete complexation with the crotonate.
4. Cycloaddition:
-
Slowly add the freshly prepared cyclopentadiene (1.2 eq) dropwise via syringe to the reaction mixture over 5 minutes.
-
Stir the reaction at -78 °C. Monitor progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
5. Workup and Purification:
-
CAUSALITY: The reaction is quenched with a weak base (NaHCO₃) to neutralize and decompose the Lewis acid.
-
While cold, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure endo and exo adducts.
6. Characterization (Self-Validation):
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and determine the endo:exo ratio by integration of characteristic peaks.
-
Obtain an IR spectrum to confirm the presence of the ester carbonyl (~1730 cm⁻¹) and C=C bond (~1640 cm⁻¹).
-
Obtain a mass spectrum to confirm the molecular weight of the product.
VI. Broader Synthetic Applications
The substituted cyclohexene adducts synthesized via this methodology are not merely endpoints. They are versatile intermediates in the synthesis of complex molecules.[1] Their rich functionality allows for a wide range of subsequent transformations, including epoxidation, dihydroxylation, and ring-opening, making them valuable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[16][17][18]
References
- Pinter, B., & Bickelhaupt, F. M. (2016). How Lewis Acids Catalyze Diels–Alder Reactions. ChemistryOpen, 5(5), 443–451. [Link]
- Da Silva, M. F., & De Sousa, M. A. (2002). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 13, 742-757. [Link]
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
- Reis, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
- Ahmad, F., & Ali, A. (1979). Diels–Alder reactions. Part II. Condensation of methyl trans-β-formyl-crotonate with dienols and their acetates. Journal of the Chemical Society, Perkin Transactions 1, 197-200. [Link]
- Wikipedia. (n.d.). Diels–Alder reaction. [Link]
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 106(15), 4261–4263. [Link]
- Jones, D. W. (1994). Diels–Alder additions to 1-phenyl-2-benzopyran-3-one and transformations of the adducts: model experiments for podophyllotoxin synthesis. Journal of the Chemical Society, Perkin Transactions 1, 399-405. [Link]
- BYJU'S. (n.d.). Diels Alder Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2022). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]
- ResearchGate. (n.d.). Endo/Exo-Selectivity of Adducts in Diels−Alder. [Link]
- Sims, C. G., et al. (2020). The simplest Diels-Alder reactions are not: Endo -selective. Angewandte Chemie International Edition, 59(47), 21066-21070. [Link]
- Reis, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). New asymmetric Diels-Alder cycloaddition reactions. Chiral ??,??-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons.
- Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]
- Chad's Prep. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
- MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(6), 1255. [Link]
- Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. [Link]
- University of Missouri-St. Louis. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. [Link]
- Reis, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]
- Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry, 20(4), 1066-72. [Link]
- PubMed. (2024). A Brief Review on Recent Developments in Diels-Alder Reactions. Current Organic Synthesis. [Link]
- Reis, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Industrial Applications of the Diels-Alder Reaction. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Study.com. (n.d.). How do the substituents on the diene and the dienophile affect the rate of reaction in a diels-alder reaction? [Link]
- Organic Chemistry. (2020). Experiment 4 Diels Alder Reaction. YouTube. [Link]
- Evans, M. (2010). Substituent Effects in the Diels-Alder Reaction. YouTube. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. community.wvu.edu [community.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Synthesis Using Chiral Crotonate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise construction of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity.[1] This guide provides an in-depth exploration of asymmetric synthesis utilizing chiral crotonate derivatives, a powerful and reliable strategy for creating carbon-carbon bonds with exceptional stereocontrol. We will delve into the foundational principles, discuss the causality behind experimental choices, and provide detailed, field-proven protocols for key transformations including conjugate additions, aldol reactions, and cycloadditions. This document is structured to serve as both a theoretical guide and a practical handbook for chemists at the bench.
The Foundational Principle: Chiral Auxiliary-Mediated Synthesis
Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a significant excess of one enantiomer.[1] Among the various strategies to achieve this, the use of a chiral auxiliary is one of the most robust and well-established methods.[2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to an achiral substrate.[3] Its inherent chirality directs a subsequent chemical reaction to occur on one face of the substrate, leading to the formation of a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
Crotonates, a class of α,β-unsaturated carbonyl compounds, are ideal substrates for this strategy. Their electrophilic β-carbon makes them excellent Michael acceptors, and the enolates derived from them are potent nucleophiles.[4][5] By covalently attaching a chiral auxiliary to the crotonate carbonyl group, we create a chiral derivative where the auxiliary acts as a "chiral steering group," effectively blocking one prochiral face of the molecule from reactant approach.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The success of this approach hinges on the auxiliary's ability to enforce a specific conformation of the entire molecule, typically through steric hindrance or chelation with a metal center. Among the most successful and widely used are the oxazolidinone auxiliaries developed by David A. Evans.[3][6]
Key Application: Asymmetric Conjugate (Michael) Addition
The conjugate addition of nucleophiles to chiral crotonates is a powerful method for creating a stereocenter at the β-position.[7][8] The chiral auxiliary directs the incoming nucleophile to one face of the α,β-double bond, resulting in high diastereoselectivity. Organocopper reagents (Gilman reagents) are particularly effective nucleophiles for this transformation.[5][9]
Causality and Mechanistic Insight
The N-crotonyl oxazolidinone adopts a conformation where the bulky substituent on the auxiliary (e.g., an isopropyl or benzyl group) effectively blocks the si-face of the double bond. The reaction often proceeds through a chelated intermediate where the Lewis basic carbonyl oxygens coordinate to the metal of the nucleophilic reagent. This rigidifies the transition state, forcing the nucleophile to attack the exposed re-face, thus ensuring high stereocontrol.
Protocol: Asymmetric Conjugate Addition of an Organocuprate
This protocol describes the addition of lithium dimethylcuprate to (R)-4-benzyl-3-crotonyloxazolidin-2-one.
Materials:
-
(R)-4-benzyl-3-crotonyloxazolidin-2-one
-
Copper(I) Iodide (CuI), purified
-
Methyllithium (MeLi) in Et₂O
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cuprate Preparation: To a flame-dried, argon-purged flask containing CuI (1.2 equivalents) in anhydrous THF (~0.2 M) at -40 °C, add MeLi (2.2 equivalents) dropwise. Stir the resulting heterogeneous mixture for 30 minutes at this temperature to form the lithium dimethylcuprate reagent.
-
Substrate Addition: In a separate argon-purged flask, dissolve the chiral crotonate derivative (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.
-
Conjugate Addition: Transfer the prepared cuprate solution to the substrate solution via cannula at -78 °C. The reaction is typically rapid. Stir for 1 hour at -78 °C.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the β-methylated product.
Expected Results & Data
The conjugate addition to Evans' auxiliary-derived crotonates typically proceeds with high yield and excellent diastereoselectivity.
| Nucleophile (R₂CuLi) | R Group | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Me₂CuLi | Methyl | THF | -78 | >95 | >99:1 |
| Bu₂CuLi | n-Butyl | THF | -78 | >90 | >98:2 |
| Ph₂CuLi | Phenyl | THF | -78 | ~90 | >95:5 |
Key Application: Asymmetric Aldol Reactions
Chiral N-acyl oxazolidinones are exceptionally effective substrates for diastereoselective aldol reactions.[10][11] The reaction involves the formation of a stereodefined (Z)-enolate, which then reacts with an aldehyde to form a β-hydroxy carbonyl product with two new contiguous stereocenters.[12]
Causality and Mechanistic Insight: The Zimmerman-Traxler Model
The remarkable stereoselectivity of the Evans' aldol reaction is explained by the Zimmerman-Traxler transition state model.[11] Formation of a boron enolate using dibutylboron triflate and a tertiary amine base generates a (Z)-enolate exclusively. This enolate chelates to the boron atom and reacts with the aldehyde through a highly organized, six-membered chair-like transition state. The aldehyde's R-group occupies a pseudo-equatorial position to minimize steric clashes, and the chiral auxiliary locks the conformation, leading predictably to the syn-aldol product.
Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction.
Protocol: Boron-Mediated Asymmetric syn-Aldol Reaction
This protocol describes the reaction of an N-propionyl oxazolidinone (a saturated analogue often used as a model, but the principle is identical for crotonate-derived enolates) with benzaldehyde.
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf), 1M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde, freshly distilled
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide (H₂O₂)
Procedure:
-
Enolate Formation: To a flame-dried, argon-purged flask containing the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous CH₂Cl₂ (~0.1 M) at -78 °C, add Bu₂BOTf (1.1 equivalents) dropwise, followed by the slow addition of DIPEA (1.2 equivalents). Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the (Z)-boron enolate.
-
Aldehyde Addition: Re-cool the solution to -78 °C. Add freshly distilled benzaldehyde (1.5 equivalents) dropwise.
-
Aldol Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Work-up: Quench the reaction by adding 3:1 MeOH:pH 7 buffer. Add 30% H₂O₂ slowly (exothermic) and stir vigorously for 1 hour to decompose the boron species.
-
Extraction: Dilute with water and extract with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to isolate the syn-aldol adduct.
Expected Results & Data
This reaction reliably produces syn-aldol adducts with very high diastereoselectivity.
| Aldehyde (R-CHO) | R Group | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Phenyl | -78 to 0 | >90 | >99:1 |
| Isobutyraldehyde | Isopropyl | -78 to 0 | >85 | >99:1 |
| Acetaldehyde | Methyl | -78 to 0 | >80 | >95:5 |
Key Application: Asymmetric Diels-Alder Cycloaddition
Chiral α,β-unsaturated imides derived from crotonates serve as excellent dienophiles in asymmetric Diels-Alder reactions, enabling the construction of complex cyclic systems with multiple stereocenters.[13] The reaction is a [4+2] cycloaddition between a conjugated diene and the dienophile.
Causality and Mechanistic Insight
The stereochemical outcome is controlled by the chiral auxiliary, which blocks one face of the dienophile from the approaching diene. Lewis acid catalysts (e.g., Et₂AlCl, TiCl₄) are crucial. They coordinate to the carbonyl oxygen atoms of the N-acyl oxazolidinone, locking it in a rigid s-cis conformation and significantly activating the dienophile towards cycloaddition. This chelation enhances the facial bias imposed by the auxiliary's steric bulk, leading to high levels of diastereoselectivity.
Caption: Steric blocking by the auxiliary controls facial selectivity.
Protocol: Lewis Acid-Catalyzed Asymmetric Diels-Alder
This protocol describes the reaction of N-crotonyl-(S)-4-benzyl-2-oxazolidinone with cyclopentadiene.
Materials:
-
N-crotonyl-(S)-4-benzyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethylaluminum chloride (Et₂AlCl), 1M in hexanes
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Setup: To a flame-dried, argon-purged flask, add the chiral crotonate (1.0 equivalent) and dissolve in anhydrous CH₂Cl₂ (~0.1 M). Cool the solution to -78 °C.
-
Lewis Acid Addition: Add the Et₂AlCl solution (1.5 equivalents) dropwise. Stir for 15 minutes to allow for complexation.
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to separate the major endo diastereomer from any minor exo product.
Expected Results & Data
Lewis acid-catalyzed Diels-Alder reactions with chiral crotonates show high diastereoselectivity and a strong preference for the endo product.
| Diene | Lewis Acid | Yield (%) | Endo/Exo Ratio | Diastereomeric Excess (d.e., %) |
| Cyclopentadiene | Et₂AlCl | >90 | >95:5 | >98 |
| 1,3-Butadiene | Et₂AlCl | ~85 | N/A | >95 |
| Isoprene | TiCl₄ | ~88 | N/A | >96 |
Protocol: Removal of the Chiral Auxiliary
A critical final step is the non-destructive cleavage of the chiral auxiliary to reveal the desired enantiomerically pure product.[3] The N-acyl bond of the Evans' auxiliary can be selectively cleaved under various conditions to yield carboxylic acids, esters, alcohols, or amides.[12]
A. Cleavage to a Carboxylic Acid
-
Reagents: Lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF/water.
-
Protocol: Dissolve the adduct in 3:1 THF/H₂O at 0 °C. Add aqueous H₂O₂ followed by aqueous LiOH. Stir until cleavage is complete. The peroxide facilitates the cleavage by forming a highly nucleophilic hydroperoxide anion.
B. Cleavage to a Primary Alcohol
-
Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), THF or Et₂O.
-
Protocol: Dissolve the adduct in anhydrous ether at 0 °C. Add LiAlH₄ portion-wise. The hydride reduces the carbonyl to the primary alcohol.
C. Cleavage to a Methyl Ester
-
Reagents: Sodium methoxide (NaOMe) in methanol (MeOH).
-
Protocol: Dissolve the adduct in anhydrous MeOH at 0 °C. Add a solution of NaOMe in MeOH. The methoxide acts as a nucleophile in a transesterification reaction.
In all cases, the chiral auxiliary can be recovered by extraction and purified for reuse, making the process cost-effective and sustainable.
References
- New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society. [Link]
- ChemInform Abstract: Organocatalytic Asymmetric Direct Vinylogous Aldol Reactions of ??-Crotonolactone with Aromatic Aldehydes.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]
- Asymmetric Induction. Michigan State University Department of Chemistry. [Link]
- Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Royal Society of Chemistry. [Link]
- New asymmetric Diels-Alder cycloaddition reactions. Chiral ??,??-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons.
- Catalytic Enantioselective Conjugate Addition with Grignard Reagents.
- Asymmetric Synthesis. University of Windsor. [Link]
- Asymmetric transformations of enolates and azaenol
- Chiral auxiliary. Wikipedia. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
- Evans Enolate Alkylation-Hydrolysis. University of Windsor. [Link]
- A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS.
- Asymmetric Total Synthesis of (–)-Crotonine G and (–)-Crotonolide D. ChemRxiv. [Link]
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
- Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]
- 30.5 Cycloaddition Reactions.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health (NIH). [Link]
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions.
- 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
- Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. National Institutes of Health (NIH). [Link]
- Nucleophilic conjug
- Chiral discrimination in cycloaddition experiments. Royal Society of Chemistry. [Link]
- Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
- Total synthesis of Crotonine A.
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]
- 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- The Role of Chiral Catalysts in Modern Organic Synthesis. Hilaris Publisher. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assymetric Induction [www2.chemistry.msu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
Step-by-step synthesis of carotenoids from C10 building blocks
An Application Guide to the Convergent Synthesis of Carotenoids from C10 Building Blocks
Abstract: The synthesis of carotenoids, a vital class of tetraterpenoid pigments, is a cornerstone of industrial and pharmaceutical chemistry. Their characteristic C40 polyene backbone presents a significant synthetic challenge. This application note provides a detailed guide for researchers and drug development professionals on the convergent synthesis of carotenoids, focusing on the highly efficient C15 + C10 + C15 strategy. We will explore the synthesis of the requisite C10 and C15 building blocks and delve into the mechanisms and protocols for the three primary olefination reactions used for their assembly: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. This guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reproducibility.
Introduction: The Logic of Convergent Carotenoid Synthesis
Carotenoids are naturally occurring pigments responsible for many of the yellow, orange, and red colors in nature.[1] Beyond their aesthetic role, they are crucial for photosynthesis and act as precursors to vitamin A in animals.[2][3] The industrial demand for carotenoids like β-carotene, zeaxanthin, and astaxanthin as food colorants, nutraceuticals, and animal feed additives necessitates robust and scalable synthetic routes.[4]
Direct linear synthesis of a C40 structure is inefficient. A more logical and industrially adopted approach is a convergent synthesis, where smaller, more manageable fragments are prepared separately and then coupled in the final stages. The most prominent of these strategies is the (C15 + C10 + C15) pathway. This method involves the symmetrical coupling of two C15 end-group fragments with a central C10 spacer.[5][6]
The cornerstone of this approach is the C10 dialdehyde, 2,7-dimethyl-2,4,6-octatriene-1,8-dial, which forms the central conjugated backbone of the final carotenoid.[4][7] The C15 end groups, which often contain the characteristic ionone ring, are typically prepared as phosphonium salts (for Wittig reactions) or other activated synthons. This modular approach allows for the synthesis of a wide variety of carotenoids by simply changing the structure of the C15 end group.
PART 1: Synthesis of Key Building Blocks
The success of the convergent strategy hinges on the efficient preparation of the C10 and C15 fragments.
The Central C10 Building Block: 2,7-Dimethyl-2,4,6-octatriene-1,8-dial
This symmetrical dialdehyde is a critical intermediate. While commercially available, its synthesis in the lab provides greater control over purity and cost for large-scale operations. One effective route begins with the bromination of 1,3-butadiene.[8][9]
Protocol 1: Synthesis of C10 Dialdehyde
Objective: To synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dial.
Materials:
-
1,3-Butadiene
-
Bromine (Br₂)
-
Sodium cyanide (NaCN)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Manganese dioxide (MnO₂)
-
Appropriate solvents (e.g., CH₂Cl₂, Toluene, Hexane)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Bromination: Cool a solution of 1,3-butadiene in a non-nucleophilic solvent like dichloromethane (CH₂Cl₂) to -20°C or lower.[8][9] Add a solution of bromine dropwise while maintaining the low temperature to yield a mixture of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene.
-
Cyanation: React the dibromide mixture with sodium cyanide in a suitable solvent system to substitute the bromine atoms with nitrile groups, forming the corresponding dinitrile.
-
Alkylation: Deprotonate the dinitrile at the α-positions and alkylate with a methylating agent (e.g., methyl iodide) to introduce the two methyl groups characteristic of the C10 backbone.
-
Reduction to Aldehyde: Carefully reduce the dinitrile to the dialdehyde using a controlled reducing agent like DIBAL-H at low temperature (-78°C) to prevent over-reduction to the alcohol.
-
Purification: The resulting C10 dialdehyde is often a crystalline solid and can be purified by recrystallization.[10] Due to its limited solubility in many solvents, care must be taken in selecting an appropriate system.[4]
The C15 End Group: From Citral to β-Ionone
The C15 fragments typically contain the cyclic end groups of the target carotenoid. For many commercially important carotenoids, including β-carotene, the synthesis of this fragment starts with β-ionone.[3] β-Ionone is readily synthesized from the inexpensive and abundant starting materials citral and acetone.[11][12]
The synthesis is a two-step process:
-
Claisen-Schmidt Condensation: An aldol condensation between citral and acetone under basic conditions to form pseudoionone.[12]
-
Acid-Catalyzed Cyclization: The pseudoionone is then cyclized using a strong acid, such as sulfuric or phosphoric acid, to form a mixture of α- and β-ionone. The ratio of these isomers can be controlled by the choice of acid and reaction conditions.[12][13]
Protocol 2: Two-Step Synthesis of β-Ionone
Objective: To synthesize β-ionone from citral and acetone.
Materials:
-
Citral
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 30%)[13]
-
Acetic acid (for neutralization)
-
Concentrated sulfuric acid (H₂SO₄)
-
Solvent (e.g., 6# Solvent oil, methanol)[13]
-
Standard laboratory glassware
Step A: Pseudoionone Synthesis
-
Reaction Setup: In a reaction flask, combine acetone, water, and the NaOH solution. Stir to create a homogenous solution. Cool the mixture to approximately 20°C.[13]
-
Citral Addition: Add citral dropwise to the basic acetone solution over 1-2 hours, maintaining the temperature.[13]
-
Reaction: After addition is complete, allow the reaction to proceed for 2-4 hours. Monitor the conversion of citral by TLC or GC analysis.
-
Workup: Once the reaction is complete, neutralize the mixture with acetic acid to a pH of 6.0-6.5.[13] Allow the layers to separate. Remove the aqueous layer.
-
Purification: The organic layer contains the crude pseudoionone. The excess acetone can be removed by evaporation, and the product purified by vacuum distillation.[13]
Step B: Cyclization to β-Ionone
-
Reaction Setup: Prepare a mixture of a non-polar solvent (like 6# Solvent oil), methanol, and concentrated sulfuric acid in a separate flask. Cool this acidic mixture to between -12°C and -18°C.[13]
-
Pseudoionone Addition: Slowly add the purified pseudoionone from Step A to the cold acid mixture. The use of dry ice can help prevent local overheating and improve selectivity for the β-isomer.[13]
-
Reaction: Stir the mixture at low temperature for several hours.
-
Quenching and Workup: Carefully quench the reaction by pouring it into ice water. Separate the organic layer, wash it with a bicarbonate solution and then water, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The final β-ionone product can be purified by vacuum distillation. The purity should be assessed by GC to determine the α/β isomer ratio.[14]
PART 2: Core Olefination Strategies for Carotenoid Assembly
With the C10 dialdehyde and the C15 end-group precursors in hand, the next stage is the crucial C-C bond formation to construct the C40 backbone. Several powerful olefination reactions are employed in industry and academia for this purpose.
The Wittig Reaction: A Robust and Historic Method
The Wittig reaction is a widely used and reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[15] In carotenoid synthesis, this typically involves a double Wittig reaction between two equivalents of a C15-triphenylphosphonium salt and one equivalent of the C10-dialdehyde.[4][7]
Causality and Mechanism: The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct. The C15 phosphonium salt is first deprotonated with a base (e.g., sodium methoxide) to form a nucleophilic ylide (also called a phosphorane). This ylide then attacks one of the aldehyde groups of the C10 spacer. The resulting betaine intermediate collapses to an oxaphosphetane, which then fragments to form the desired alkene and triphenylphosphine oxide.[7][15] This process is repeated on the other side of the C10 dialdehyde to complete the C40 skeleton.
Advantages:
-
High reliability and broad substrate scope.
-
Forms the C=C bond at a predictable location.
Disadvantages:
-
Generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the often poorly soluble carotenoid product.[7]
-
The solubility of the reactants, particularly the C15 Wittig salt and the C10 dialdehyde, can be low in many common, non-halogenated solvents.[4][7]
Caption: Workflow for the Wittig reaction in carotenoid synthesis.
Protocol 3: Double Wittig Synthesis of β-Carotene
Objective: To synthesize β-carotene via a C15 + C10 + C15 double Wittig reaction.
Materials:
-
C15-β-ionone derived triphenylphosphonium salt (2 equivalents)
-
2,7-dimethyl-2,4,6-octatriene-1,8-dial (C10-dial) (1 equivalent)
-
Base: Sodium methoxide (NaOMe) in methanol[4]
-
Solvent: Methanol or a mixture of methanol and a co-solvent like CH₂Cl₂[4][7]
-
Acetic acid
-
Water
Procedure:
-
Reactant Suspension: In a reaction flask under an inert atmosphere (e.g., Nitrogen), suspend the C15 phosphonium salt in methanol at 0°C.[4]
-
Aldehyde Addition: Add the C10-dial to the suspension.
-
Base Addition: Slowly add a solution of sodium methoxide in methanol dropwise over 1 hour, maintaining the temperature at 0°C.[4] The formation of the ylide and its subsequent reaction will cause a color change.
-
Reaction: Stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for several more hours until the reaction is complete (monitored by TLC/HPLC).
-
Isomerization and Precipitation: Add a solution of acetic acid in water. Heat the mixture to reflux (approx. 75°C) and maintain for several hours (e.g., 20 hours) to isomerize the product to the desired all-(E) form.[4] The β-carotene product, being poorly soluble, will precipitate out.
-
Isolation and Purification: Cool the suspension to 0°C to maximize precipitation. Collect the crystalline product by filtration. Wash the filter cake thoroughly with methanol to remove the soluble triphenylphosphine oxide and any unreacted starting materials. Dry the product under vacuum.
The Horner-Wadsworth-Emmons (HWE) Reaction: An Efficient Alternative
The HWE reaction is a powerful modification of the Wittig reaction that uses phosphonate-stabilized carbanions instead of phosphorus ylides.[16][17] This seemingly small change offers significant practical advantages.
Causality and Mechanism: The reaction begins with the deprotonation of a C15-phosphonate ester using a base (e.g., NaH, NaOMe) to form a highly nucleophilic carbanion.[18] This carbanion adds to the C10-dialdehyde, leading to an oxaphosphetane intermediate which eliminates to form the alkene and a dialkyl phosphate salt.[16][19]
Advantages:
-
Enhanced Reactivity: The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react efficiently even with sterically hindered ketones.[18]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for its easy removal from the organic product via a simple aqueous extraction.[16] This is a major advantage over the Wittig reaction.
-
High (E)-Selectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is typically the desired isomer for carotenoids.[16][19]
Caption: Workflow for the Horner-Wadsworth-Emmons (HWE) reaction.
Protocol 4: Double HWE Synthesis of a Carotenoid
Objective: To synthesize a C40 carotenoid via a double HWE reaction.
Materials:
-
C15-phosphonate ester (2 equivalents)
-
C10-dial (1 equivalent)
-
Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Aprotic solvent: Tetrahydrofuran (THF) or Dimethoxyethane (DME)[18]
-
Standard workup reagents (water, organic solvent for extraction, brine)
Procedure:
-
Carbanion Formation: In a flame-dried flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool to 0°C. Add the C15-phosphonate ester dropwise. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.
-
Coupling Reaction: Cool the carbanion solution to -78°C. Add a solution of the C10-dial in THF dropwise.
-
Reaction: Allow the reaction to proceed at low temperature for an hour, then slowly warm to room temperature and stir overnight.
-
Second Coupling: Repeat steps 1-3 for the second aldehyde group. (Alternatively, if using >2 equivalents of the phosphonate, the reaction can often be performed in one pot).
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and add more water and an extraction solvent (e.g., ethyl acetate).
-
Purification: Separate the layers. The water-soluble phosphate byproduct will be in the aqueous layer.[18] Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude carotenoid can be further purified by column chromatography or recrystallization.
The Julia-Kocienski Olefination: A Modern, Highly Selective Method
The Julia-Kocienski olefination is a powerful modern olefination that reacts a carbonyl compound with a metallated heteroaryl sulfone.[20] It is renowned for its mild reaction conditions and excellent (E)-stereoselectivity.[21][22] In the context of carotenoid synthesis, it has been utilized in sulfone-mediated strategies.[8]
Causality and Mechanism: The reaction involves the deprotonation of a C15-heteroaryl sulfone (e.g., a phenyltetrazole (PT) or benzothiazole (BT) sulfone) with a strong base to form a sulfone-stabilized carbanion.[20] This carbanion adds to the C10-dialdehyde to form a β-alkoxysulfone adduct. This intermediate undergoes a spontaneous intramolecular Smiles rearrangement followed by elimination of sulfur dioxide and the heteroaryl group to yield the alkene. The high (E)-selectivity is a result of a kinetically controlled, stereoselective addition of the sulfone to the aldehyde.[22]
Advantages:
-
Exceptional (E)-Selectivity: Often provides superior (E/Z) ratios compared to other methods.[22]
-
Mild Conditions: The reaction proceeds under mild conditions, making it suitable for sensitive substrates.[21]
-
Wide Functional Group Tolerance: Tolerates a broad range of functional groups.[22]
Disadvantages:
-
Requires the synthesis of specialized heteroaryl sulfone reagents.
-
The bases used are typically very strong (e.g., KHMDS).
Caption: Key steps in the Julia-Kocienski olefination.
PART 3: Data Presentation and Method Comparison
The choice of olefination strategy depends on factors such as required stereoselectivity, ease of purification, and the cost and availability of reagents.
Table 1: Comparison of Key Olefination Strategies for Carotenoid Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) | Julia-Kocienski Olefination |
| Key Reagent | C15-Phosphonium Salt | C15-Phosphonate Ester | C15-Heteroaryl Sulfone |
| Byproduct | Triphenylphosphine Oxide (Ph₃P=O) | Dialkyl Phosphate Salt ((RO)₂PO₂⁻) | Sulfur Dioxide (SO₂) + Heteroaryl Anion |
| Byproduct Removal | Difficult (often requires chromatography or recrystallization) | Easy (water-soluble, removed by aqueous extraction) | Gaseous (SO₂) and water-soluble byproducts |
| Typical (E/Z) Selectivity | Variable, can be controlled but often gives mixtures | High (E)-selectivity | Excellent (E)-selectivity |
| Key Advantage | Robust, well-established | Simple purification, high (E)-yields | Exceptional stereocontrol, mild conditions |
| Key Disadvantage | Purification challenges | Phosphonate esters can be more expensive than phosphonium salts | Requires synthesis of specialized sulfone reagents |
Conclusion
The convergent synthesis of carotenoids using C10 building blocks is a powerful and versatile strategy that has become a mainstay of industrial production. By mastering the synthesis of the key C10-dial and C15 end-group fragments, researchers can assemble a vast array of complex natural products. The choice between the classic Wittig reaction, the efficient Horner-Wadsworth-Emmons reaction, and the highly selective Julia-Kocienski olefination allows chemists to tailor their synthetic approach based on the specific requirements of the target molecule, balancing factors of yield, purity, and operational simplicity. This guide provides the foundational protocols and mechanistic understanding necessary for the successful application of these methods in research and development.
References
- Method of making carotenoids.
- C10 Dialdehyde, Synthetic Method Thereof, and Synthetic Method of Beta-Carotene Using the Same.
- Synthesis for high purity beta ionone.
- Synthesis of β-ionone from α-cyclocitral directly by condensation reaction.
- Industrial method for preparing beta-ionone.
- Wittig Reaction. gChem Global. [Link]
- The Technical Syntheses of Carotenoids. SciSpace. [Link]
- Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis. PMC - NIH. [Link]
- Preparation method of beta-ionone.
- The Synthesis of Ionones. University of Chemistry and Technology, Prague. [Link]
- C10 dialdehyde, synthetic method thereof, and synthetic method of beta-carotene using the same.
- Method for producing carotenoids.
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. PubMed. [Link]
- Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Consider
- Synthesis of highly 13C enriched carotenoids. Biblioteka Nauki. [Link]
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Julia olefin
- Julia-Kocienski Olefination.
- The Julia-Kocienski Olefination.
- C10 DIALDEHYDE, SYNTHETIC METHOD THEREOF, AND SYNTHETIC METHOD OF BETA-CAROTENE USING THE SAME.
- General layout of Horner-Wadsworth-Emmons reaction.
- Dialdehyde compound, preparation method thereof, and synthetic method of carotenoids using the same.
- Process for the production of carotenoids.
- access to carotenoids enriched with 13C at any position and combination.
- MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS. PMC - PubMed Central. [Link]
- Access to Carotenoids Enriched With 13C at Any Position and Combin
- Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light. MDPI. [Link]
- [3H]-8'-apo-β-carotenoic acid. MSU Chemistry. [Link]
- Production of the Carotenoids Lycopene, β-Carotene, and Astaxanthin in the Food Yeast Candida utilis. PMC - PubMed Central. [Link]
- Defining the primary route for lutein synthesis in plants: The role of Arabidopsis carotenoid β-ring hydroxylase CYP97A3. PMC - NIH. [Link]
Sources
- 1. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. US20060106257A1 - Method for producing carotenoids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. US6150561A - Method of making carotenoids - Google Patents [patents.google.com]
- 8. US20080262271A1 - C10 Dialdehyde, Synthetic Method Thereof, and Synthetic Method of Beta-Carotene Using the Same - Google Patents [patents.google.com]
- 9. US7470822B2 - C10 dialdehyde, synthetic method thereof, and synthetic method of beta-carotene using the same - Google Patents [patents.google.com]
- 10. DE10254809A1 - Process for the production of carotenoids - Google Patents [patents.google.com]
- 11. CN1109462A - Synthesis for high purity beta ionone - Google Patents [patents.google.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. gchemglobal.com [gchemglobal.com]
- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 17. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Julia olefination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Use of Ethyl 3-methyl-4-oxocrotonate in Fragrance Synthesis
Introduction
Ethyl 3-methyl-4-oxocrotonate, hereafter referred to as EMO, is a bifunctional chemical building block of significant interest to the flavor and fragrance industry. Its structure, which incorporates both an α,β-unsaturated ester and an aldehyde functional group, makes it a versatile precursor for the synthesis of complex fragrance molecules, particularly isoprenoids and their derivatives.[1][2][3] This guide provides detailed application notes and protocols for leveraging the unique reactivity of EMO in the synthesis of valuable fragrance compounds, with a focus on pathways leading to damascone-type ketones and novel floral esters. The methodologies described herein are grounded in established organic chemistry principles and are designed to be self-validating through in-process monitoring and characterization.
Table 1: Physicochemical Properties of this compound [1][4][5][6]
| Property | Value |
|---|---|
| CAS Number | 62054-49-3 |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Appearance | Liquid |
| Boiling Point | 195-202 °C (lit.) |
| Density | 1.044 g/mL at 20 °C (lit.) |
| Refractive Index | n20/D 1.461 (lit.) |
| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate |
Core Synthetic Principles: The Duality of Reactivity
The synthetic utility of EMO stems from the distinct reactivity of its two functional groups. Understanding this duality is key to designing efficient synthetic routes.
-
The Aldehyde Group: The terminal aldehyde is a primary site for nucleophilic attack. This allows for carbon chain extension and the introduction of diverse structural motifs. Key reactions include:
-
Wittig Reaction: Forms a new carbon-carbon double bond, replacing the C=O of the aldehyde. This is a cornerstone reaction for building the carbon skeleton of many fragrance molecules.[3][7] Stabilized ylides, which are less reactive, tend to produce (E)-alkenes, a crucial aspect for controlling the stereochemistry of the final product.[3]
-
Grignard Reaction: Addition of organomagnesium halides (Grignard reagents) to the aldehyde yields a secondary alcohol.[8][9] This alcohol can then be used as a handle for further functionalization, such as esterification, to create novel fragrance compounds.
-
-
The α,β-Unsaturated Ester Group: This system is susceptible to conjugate (Michael) addition, although the aldehyde is generally more reactive towards strong nucleophiles like ylides and Grignard reagents. The ester itself can be hydrolyzed or transesterified under appropriate conditions, but these transformations are typically performed in separate, dedicated steps if required. For the applications discussed here, the ester group is often carried through the initial transformations of the aldehyde.
Application Note 1: Synthesis of Damascone-Type Precursors via Wittig Olefination
The damascones are a critical class of rose ketones known for their complex fruity and floral scents.[10] While numerous routes to damascones exist,[11][12] EMO provides a strategic starting point for constructing the characteristic butenone side chain. The following protocol outlines a Wittig reaction to synthesize a key acyclic precursor, which can then, in principle, be further elaborated to form the damascone skeleton.
Causality of Experimental Design
The Wittig reaction is selected for its reliability in forming C=C bonds with predictable stereochemistry.[13][14] We will use a stabilized phosphorane ylide derived from (carbethoxymethylene)triphenylphosphorane. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is the desired geometry for the damascone side chain.[3] A solvent-free approach is adapted here to align with green chemistry principles, reducing waste and potential hazards.[6]
Protocol 1: Synthesis of Ethyl (2E,4E)-2,4-dimethyl-6-oxohepta-2,4-dienoate
-
Reagent Preparation:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol). Note: This is an example from a general procedure; for our target, we will use EMO.
-
Add (carbethoxymethylene)triphenylphosphorane (1.15 eq). Correction for our target:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (EMO) (1.0 eq, e.g., 1.42 g, 10 mmol).
-
Add (1-carbethoxyethylidene)triphenylphosphorane (a stabilized ylide) (1.1 eq, 4.0 g, 11 mmol). The use of a slight excess of the ylide ensures complete consumption of the limiting aldehyde.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the mixture vigorously. The solids will melt and the reaction will proceed in the neat liquid phase.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The disappearance of the EMO spot (visualized with a KMnO₄ stain) indicates reaction completion. Reaction time is typically 1-2 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, which will cause it to solidify.
-
Add 20 mL of a 1:1 mixture of diethyl ether and hexane to the flask and triturate the solid to break it up.
-
The desired product is soluble in this solvent mixture, while the triphenylphosphine oxide byproduct is largely insoluble.
-
Filter the mixture through a pad of silica gel in a Hirsch funnel, washing the solid residue with two additional 10 mL portions of the ether/hexane mixture.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (9:1 hexane:ethyl acetate) to yield the pure dienoate.
-
Expected Results & Validation
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil |
| Purity (GC) | >97% |
| ¹H NMR | Expect characteristic signals for the newly formed vinyl proton and shifts in the adjacent methyl and ester protons. |
| IR (cm⁻¹) | ~1715 (conjugated ester C=O), ~1680 (conjugated ketone C=O), ~1640 (C=C stretch) |
Workflow Diagram
Caption: Workflow for the Wittig synthesis of a damascone precursor.
Application Note 2: Synthesis of Novel Chiral Alcohols via Grignard Reaction
The aldehyde functionality of EMO can be targeted by Grignard reagents to produce secondary alcohols. These alcohols can be valuable fragrance ingredients in their own right or can serve as intermediates for other fragrant esters. The choice of Grignard reagent allows for the introduction of various aryl or alkyl groups, tailoring the final scent profile.
Causality of Experimental Design
A Grignard reaction provides a powerful C-C bond formation strategy, converting the aldehyde into a secondary alcohol.[15] We will use 2-phenylethylmagnesium bromide, a reagent that introduces the phenylethyl moiety, which is characteristic of rose and hyacinth scents. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly basic and react readily with water.[15] A saturated ammonium chloride solution is used for quenching as it is acidic enough to protonate the alkoxide and hydrolyze the magnesium salts without being so strongly acidic as to cause potential dehydration of the resulting alcohol.
Protocol 2: Synthesis of Ethyl (E)-5-hydroxy-3-methyl-7-phenylhept-2-enoate
-
Apparatus and Reagent Preparation:
-
All glassware must be oven-dried (120 °C) and assembled hot under a nitrogen or argon atmosphere.
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare the Grignard reagent from 2-phenylethyl bromide and magnesium turnings in anhydrous diethyl ether or THF, or use a commercially available solution (e.g., 1.0 M in THF).
-
-
Reaction Execution:
-
In a separate, dry three-necked flask under inert atmosphere, dissolve EMO (1.0 eq, e.g., 2.84 g, 20 mmol) in 50 mL of anhydrous THF.
-
Cool the EMO solution to -10 °C using an ice-salt bath.
-
Add the 2-phenylethylmagnesium bromide solution (1.1 eq, 22 mL of 1.0 M solution) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 0 °C. A slight excess of the Grignard reagent ensures full conversion.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by TLC until the starting EMO is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 30 mL of a saturated aqueous ammonium chloride solution while the flask is still in the ice bath.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to yield the pure secondary alcohol.
-
Expected Results & Validation
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow viscous oil |
| Purity (GC-MS) | >98% |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.5 ppm). Appearance of a new broad singlet for the -OH proton and a multiplet for the new carbinol proton (-CHOH). |
| IR (cm⁻¹) | Broad O-H stretch (~3400), ~1710 (conjugated ester C=O), ~1650 (C=C stretch) |
Synthetic Pathway Diagram
Caption: Grignard addition to EMO to form a novel floral alcohol.
Troubleshooting and Self-Validation
A core tenet of robust protocol design is the anticipation of potential issues. The following table provides guidance for common problems encountered in the synthesis protocols described.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Wittig Reaction | Incomplete reaction; Ylide decomposition; Product loss during work-up. | Ensure ylide is dry and of good quality. Increase reaction time or temperature slightly. Optimize filtration and extraction steps to minimize mechanical losses. |
| Low Yield in Grignard Reaction | Wet glassware or solvents; Poor quality Grignard reagent; Side reaction (e.g., enolization). | Rigorously dry all glassware and solvents. Titrate Grignard reagent before use to determine exact concentration. Maintain low temperature (-10 to 0 °C) during addition to favor 1,2-addition over enolization. |
| (Z)-isomer formation in Wittig | Use of a non-stabilized or semi-stabilized ylide. | Confirm the structure of the ylide. For (E)-selectivity, ensure a stabilized ylide is used.[3] |
| Byproducts in Grignard Reaction | Over-addition of Grignard reagent to the ester; Reduction of the aldehyde (if Grignard reagent has β-hydrides). | Use only a slight excess (1.05-1.1 eq) of the Grignard reagent. Add the reagent slowly at low temperature. |
| Difficult Purification | Triphenylphosphine oxide contamination; Close-running byproducts. | For the Wittig reaction, multiple triturations or careful column chromatography may be needed. For the Grignard, a high-resolution column with a shallow solvent gradient is recommended. |
By consistently monitoring reactions (TLC, GC) and characterizing intermediates and final products (NMR, IR, MS), researchers can validate the success of each step and effectively troubleshoot any deviations from the expected outcome.
References
- PubChem.
- Arkivoc. Synthesis of β-damascone from 2,6-dimethylcyclohexanone. [Link][10][11]
- ResearchGate.
- Google Patents. CN109053407B - Method for synthesizing beta-damascenone. [12][18]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link][13]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link][14]
- WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
- Google Patents. EP1108703B1 - Fragance composition. [9]
- Google Patents.
- Greener Education Materials for Chemists. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. [Link][6]
- Organic Chemistry Portal. Wittig Reaction. [Link][3]
- Science of Synthesis. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link][13]
Sources
- 1. Assembly-Line Catalysis in Bifunctional Terpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of bifunctional variediene synthase yields unique insight on biosynthetic diterpene assembly and cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. gctlc.org [gctlc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3636113A - Novel fragrance materials chemical intermediates and processes - Google Patents [patents.google.com]
- 9. EP1108703B1 - Fragance composition - Google Patents [patents.google.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. CN109053407A - A method of synthesis β-Damascenone - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Versatile Synthon: Application Notes on Ethyl 3-methyl-4-oxocrotonate in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Unique C5 Building Block
In the relentless pursuit of novel and effective agrochemicals, the synthetic chemist's toolkit is ever-expanding. Among the myriad of building blocks, Ethyl 3-methyl-4-oxocrotonate (EMO), a bifunctional C5 aldehydic ester, presents itself as a molecule of significant synthetic potential. Its unique arrangement of an aldehyde, a nucleophilically susceptible α,β-unsaturated ester, and a methyl branch offers a rich tapestry of reactivity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of EMO in the synthesis of key agrochemical scaffolds. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to harness the reactivity of this versatile synthon.
The core value of this compound lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of complex agrochemical active ingredients. These reactions include, but are not limited to, Wittig-type olefinations, Michael additions, Knoevenagel condensations, and cyclization reactions to form vital heterocyclic systems.
I. Synthesis of Pyrethroid Insecticide Precursors: A Pathway to Chrysanthemic Acid Analogues
Synthetic pyrethroids are a dominant class of insecticides, prized for their high efficacy and relatively low mammalian toxicity.[1][2] The cornerstone of many pyrethroids is the chrysanthemic acid moiety, a substituted cyclopropane carboxylic acid.[3][4] While numerous synthetic routes to chrysanthemic acid exist, this compound offers a compelling starting point for the synthesis of valuable analogues. The strategy hinges on a tandem Michael addition-intramolecular cyclopropanation sequence.
Scientific Rationale
The α,β-unsaturated ester functionality of EMO is an excellent Michael acceptor.[5][6] Reaction with a suitable nucleophile, such as a sulfur ylide, can initiate a cascade reaction. The initial conjugate addition is followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the sulfur group, leading to the formation of a cyclopropane ring. This approach, known as the Corey-Chaykovsky reaction, is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[7]
Proposed Synthetic Workflow
Sources
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Michael Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Wittig Reaction Products from Triphenylphosphine Oxide
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in organic synthesis: the removal of triphenylphosphine oxide (TPPO) from Wittig reaction products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions. Our focus is on providing practical, field-proven insights to streamline your purification processes and enhance your experimental outcomes.
The Challenge: The Persistent Presence of Triphenylphosphine Oxide
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in creating carbon-carbon double bonds from aldehydes or ketones.[1][2][3] However, the reaction stoichiometrically produces triphenylphosphine oxide (TPPO), a byproduct notorious for its difficult removal from reaction mixtures.[4][5] The similar solubility properties of TPPO to many desired alkene products often lead to co-purification, complicating isolation and reducing yields.[6] On a larger scale, traditional purification methods like column chromatography become impractical and costly.[5][6][7]
This guide will explore various strategies to effectively separate your desired product from TPPO, ranging from classical techniques to modern, chromatography-free methods.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: My product is non-polar and stable.
Question: What is the most straightforward method to remove TPPO if my product is non-polar?
Answer: For stable and relatively non-polar products, a simple and effective method is precipitation and filtration through a silica plug.[8][9] The significant polarity difference between your non-polar product and the more polar TPPO allows for a clean separation.
Experimental Protocol: Silica Plug Filtration for Non-Polar Products [8][9]
-
Concentration: Concentrate your crude reaction mixture to a reduced volume.
-
Suspension: Suspend the residue in a non-polar solvent system where your product is soluble but TPPO is not, such as pentane, hexane, or a hexane/diethyl ether mixture (e.g., 9:1).[10]
-
Silica Plug Preparation: Prepare a short plug of silica gel (2-3 inches) in a fritted funnel or a wide column over a layer of sand.
-
Loading: Load the suspension onto the top of the silica plug.
-
Elution: Elute your non-polar product from the silica plug using a suitable non-polar solvent or a slightly more polar solvent mixture (e.g., diethyl ether). The TPPO will remain adsorbed at the top of the silica plug.
-
Repetition: If necessary, this procedure can be repeated 2-3 times to remove most of the TPPO.[8][9]
Causality: This method leverages the poor solubility of TPPO in non-polar solvents like hexane and cold diethyl ether.[11][12] By suspending the crude mixture in such a solvent, the TPPO precipitates out and can be effectively captured by the polar silica gel, while the non-polar product readily passes through.
Scenario 2: My product is polar.
Question: My product is polar, making separation from the also polar TPPO difficult. What are my options?
Answer: When your product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy. This method is particularly useful for reactions conducted in polar aprotic or protic solvents.[6] Insoluble Lewis acid-TPPO adducts can be formed with salts like MgCl₂, ZnCl₂, and CaBr₂.[4][6]
-
Zinc Chloride (ZnCl₂): Forms an insoluble complex with TPPO in solvents like ethanol.[6][12][13]
-
Calcium Bromide (CaBr₂): Efficiently removes TPPO from ethereal solvents like THF and 2-MeTHF, as well as MTBE.[4][6][14]
Experimental Protocol: Precipitation of TPPO with Zinc Chloride [13]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture at room temperature. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[13]
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[6][13] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[6] The filtrate contains the purified product.
-
Further Purification (Optional): Concentrate the filtrate and slurry the residue with acetone to separate the soluble product from any excess insoluble zinc chloride.
Causality: The basic oxygen center of TPPO can coordinate with Lewis acidic metal salts like ZnCl₂ and CaBr₂ to form insoluble complexes.[4][11] This complexation effectively removes TPPO from the solution, allowing for its separation by simple filtration.
Scenario 3: My product and TPPO have very similar polarities.
Question: My product and TPPO have very similar polarities. How can I separate them?
Answer: This is a common challenge. Here are a few strategies:
-
Column Chromatography: While it can be tedious, silica gel column chromatography is a reliable method for separating compounds with similar polarities. A gradient elution with a solvent system like ethyl acetate in hexanes can be effective.[6]
-
Alternative Phosphines: Consider using modified phosphines whose corresponding oxides are more soluble in acidic or basic aqueous solutions, allowing for removal by extraction.[6]
-
Formation of an Insoluble Salt: Workup with oxalyl chloride can generate an insoluble chlorophosphonium salt of TPPO at low temperatures, which can be filtered off.[4][6][9]
Scenario 4: I am performing a large-scale reaction and want to avoid chromatography.
Question: For large-scale reactions, what are my chromatography-free options?
Answer: For large-scale reactions, chromatography-free methods are preferred due to their cost-effectiveness and scalability.[7]
-
Precipitation/Crystallization: As mentioned above, selective precipitation of TPPO or the product is a scalable option.[6][7] This can be achieved by carefully selecting a solvent system where the solubility of the product and TPPO differ significantly, often with temperature adjustments.[7][15]
-
Metal Salt Precipitation: The use of ZnCl₂ or CaBr₂ to precipitate TPPO is also a scalable method.[6]
-
Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.[6]
Data Summary: Solubility of Triphenylphosphine Oxide
Understanding the solubility of TPPO is critical for designing an effective purification strategy. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [7][15][16][17] |
| Cyclohexane | Almost Insoluble | [7][15][16][17] |
| Petroleum Ether | Almost Insoluble | [7][15][16][17] |
| Hexane | Almost Insoluble | [7][15][16][17] |
| Diethyl Ether (cold) | Poorly Soluble | [11] |
| Ethanol | Readily Soluble | [7][15][16][17] |
| Methanol | Readily Soluble | [7][15][18] |
| Isopropyl Alcohol (IPA) | Soluble | [7][15] |
| Dichloromethane | Readily Soluble | [16][17] |
| Toluene | Soluble | [16][17] |
| Benzene | Soluble | [16][17] |
| Ethyl Acetate | Soluble | [16][17] |
Visualizing the Workflow
Wittig Reaction and TPPO Formation
Caption: The Wittig reaction mechanism leading to the formation of the desired alkene and the TPPO byproduct.
Purification Decision Tree
Caption: A decision tree to guide the selection of an appropriate purification method based on product polarity.
References
- Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945.
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
- Wikipedia. (2023). Triphenylphosphine oxide.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
- Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639-640.
- ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601.
- American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(5), 1599-1601.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1970). Crystal and molecular structure of triphenylphosphine oxide. J. Chem. Soc. A, 2778-2784.
- Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1845-1853.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- BDMAEE. (2025). the role of triphenylphosphine in wittig reaction synthesis.
- ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945.
- ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- AIChE. (n.d.). (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- Wikipedia. (n.d.). Wittig reagents.
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process.
- ResearchGate. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bdmaee.net [bdmaee.net]
- 3. delval.edu [delval.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shenvilab.org [shenvilab.org]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Triphenylphosphine oxide | 791-28-6 [chemicalbook.com]
Technical Support Center: Optimizing K-PERFORM™ Knoevenagel Condensation Yields with Substituted Aldehydes
Welcome to the K-PERFORM™ Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Knoevenagel condensation reactions involving substituted aldehydes. Our goal is to provide you with the in-depth technical guidance and field-proven insights necessary to overcome common challenges and maximize your reaction yields.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[1][2] Its versatility makes it a cornerstone in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides & FAQs
Core Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation is resulting in a consistently low yield. What are the primary factors I should investigate?
Answer: Low yields in a Knoevenagel condensation can be attributed to several factors, often related to reaction equilibrium, catalyst efficiency, or substrate reactivity.[1][3] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.[3]
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1][4] The presence of water can inhibit the reaction and shift the equilibrium back towards the starting materials.[4]
-
Troubleshooting Step: Employ methods for water removal. For reactions in non-polar solvents like toluene, a Dean-Stark apparatus is highly effective for azeotropic removal of water.[1] Alternatively, the addition of molecular sieves can be a practical solution for sequestering water in various solvent systems.[1][5]
-
-
Catalyst Selection and Concentration: The choice of catalyst is critical. The catalyst, typically a weak base, must be sufficiently basic to deprotonate the active methylene compound but not so strong as to promote the self-condensation of the aldehyde.[1][2]
-
Troubleshooting Step: If you are using a standard amine catalyst like piperidine or a tertiary amine, consider optimizing its concentration.[1] For less reactive substrates, exploring alternative catalysts may be necessary. L-proline, boric acid, and even biocatalysts like lipase have demonstrated efficacy in specific Knoevenagel condensations.[1][6][7] Heterogeneous catalysts are also an excellent option as they simplify product purification and are often reusable.
-
-
Reaction Temperature and Time: Temperature significantly influences the reaction rate.[1][3] While many Knoevenagel condensations proceed efficiently at room temperature, some substrates may require heating to achieve a reasonable reaction rate and completion.[3][4]
-
Troubleshooting Step: Monitor your reaction progress using Thin-Layer Chromatography (TLC).[3][4] If the reaction is sluggish at room temperature, gradually increase the temperature. Be aware that excessive heat can sometimes lead to side reactions. Ensure the reaction is allowed to run for a sufficient duration to reach completion.[3]
-
Core Issue 2: The Influence of Aldehyde Substituents
Question: I'm observing significant differences in reaction yield when using aromatic aldehydes with different substituents. What is the underlying chemical principle?
Answer: The electronic nature of the substituents on an aromatic aldehyde has a profound impact on the electrophilicity of the carbonyl carbon, which is the site of nucleophilic attack by the enolate of the active methylene compound.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups on the aromatic ring increase the reactivity of the aldehyde. These groups pull electron density away from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), or alkyl groups push electron density into the aromatic ring. This increased electron density on the carbonyl carbon reduces its electrophilicity, making the aldehyde less reactive. Consequently, reactions with aldehydes bearing strong EDGs may require more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve high yields.
-
Steric Hindrance: Bulky substituents near the aldehyde group (ortho-position) can sterically hinder the approach of the nucleophile.[8] This can lead to lower reaction rates and yields, even if the electronic effects are favorable. In such cases, using a less bulky catalyst or higher reaction temperatures might be beneficial.
Core Issue 3: Catalyst and Solvent Selection
Question: How do I select the optimal catalyst and solvent for my specific substituted aldehyde and active methylene compound?
Answer: The interplay between the catalyst and solvent is a critical parameter for optimizing the Knoevenagel condensation. The polarity of the solvent can significantly influence reaction kinetics.[9][10]
| Catalyst Type | Recommended Solvents | Considerations |
| Weak Organic Bases (e.g., Piperidine, Pyridine) | Toluene, Ethanol, DMF | Toluene is often used with a Dean-Stark trap to remove water.[1] Ethanol is a common protic solvent, while DMF, a polar aprotic solvent, can also give excellent results.[4][10] |
| Lewis Acids (e.g., ZnCl₂, TiCl₄) | Dichloromethane (DCM), Acetonitrile | Useful for activating the carbonyl group, especially with less reactive aldehydes. |
| Heterogeneous Catalysts (e.g., Metal Oxides, Hydrotalcites) | Water, Ethanol, Solvent-free | Offer advantages in terms of catalyst recovery and reusability. Water can be an effective and environmentally friendly solvent.[8] |
| Biocatalysts (e.g., Lipase) | Toluene, Hexane | Provide high selectivity under mild conditions, particularly for sensitive substrates.[1][7] |
Solvent Effects:
-
Protic Solvents (e.g., Ethanol, Water): Can participate in hydrogen bonding and may stabilize charged intermediates. Ethanol is a widely used and effective solvent.[11]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Can accelerate the reaction by effectively solvating cations while leaving the anionic nucleophile more reactive.[10]
-
Non-polar Solvents (e.g., Toluene): Are ideal for azeotropic water removal.[1]
-
Solvent-Free Conditions: Can be a highly efficient and environmentally friendly option, often requiring grinding or microwave irradiation.[4][12][13]
Core Issue 4: Side Reactions and Impurities
Question: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired Knoevenagel condensation, leading to a complex product mixture and reduced yield.
-
Self-Condensation of the Aldehyde: This is more likely to occur with aldehydes that have α-hydrogens and when a base that is too strong is used.[2][3]
-
Mitigation: Use a weak base catalyst like piperidine or an ammonium salt.[3]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another molecule of the active methylene compound. This is more prevalent with highly reactive methylene compounds and prolonged reaction times.[3]
-
Mitigation: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde can sometimes minimize this side reaction.[3] Monitoring the reaction by TLC and stopping it upon consumption of the limiting reagent is crucial.
-
-
Polymerization: Some aldehydes, particularly those that are highly reactive, can be prone to polymerization under basic conditions.
-
Mitigation: Maintain a moderate reaction temperature and avoid excessively high catalyst concentrations.
-
Experimental Protocols
General Protocol for Knoevenagel Condensation with a Base Catalyst
This protocol provides a general framework that can be adapted for various substituted aldehydes and active methylene compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and the chosen solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add the base catalyst (e.g., piperidine, 0.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (room temperature to reflux).[3]
-
Monitoring: Monitor the progress of the reaction by TLC until the limiting reactant is consumed.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent like ethanol.[3] If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[3]
Protocol for Knoevenagel Condensation with Azeotropic Water Removal
This protocol is particularly useful for reactions that are sensitive to the presence of water.
-
Reaction Setup: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[1]
-
Reagent Addition: Charge the flask with the substituted aldehyde (1.0 eq.), the active methylene compound (1.0-1.2 eq.), the catalyst (e.g., p-toluenesulfonic acid or a basic catalyst), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.
-
Monitoring and Work-up: Monitor the reaction by TLC and follow the work-up procedure described in the general protocol.
References
- Benchchem. (n.d.). Optimizing Knoevenagel Condensation: A Technical Support Center.
- Benchchem. (2025). Troubleshooting low yields in Knoevenagel condensation.
- Royal Society of Chemistry. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- Wikipedia. (n.d.). Knoevenagel condensation.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
- Unknown. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions.
- ACS Publications. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
- Unknown. (n.d.). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- PMC. (n.d.). Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction.
- YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Unknown. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- JoVE. (2025). Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation.
- Unknown. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
- Unknown. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Unknown. (2025). recent developments in knoevenagel condensation reaction: a review.
- ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
- ResearchGate. (n.d.). Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile.
- Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
- ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- ResearchGate. (n.d.). Knoevenagel condensation reaction optimization under various parameters.
- Wikipedia. (n.d.). Aldol condensation.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation.
- YouTube. (2023). Knoevenagel condensation.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization of Ethyl 3-methyl-4-oxocrotonate During Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Due to its molecular structure, this compound is susceptible to unwanted polymerization, which can compromise experimental results and pose safety hazards. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these risks.
Understanding the Instability: Why Does this compound Polymerize?
This compound is a highly functionalized molecule containing both an aldehyde and an α,β-unsaturated ester. This conjugated system, analogous to a vinyl ketone, is electron-deficient, making the molecule highly susceptible to polymerization through several mechanisms.[1]
-
Free-Radical Polymerization: The carbon-carbon double bond can be targeted by free radicals. These radicals can be generated by exposure to heat, UV light, or contaminants like peroxides, initiating a chain reaction that leads to the formation of long polymer chains.[2][3] This is a common pathway for many reactive monomers.[3]
-
Anionic (Michael-type) Polymerization: The electron-withdrawing nature of the adjacent carbonyl and ester groups makes the β-carbon of the double bond electrophilic. It is therefore vulnerable to attack by nucleophiles (including another monomer molecule), which can initiate an anionic polymerization cascade. This process can be catalyzed by trace amounts of basic impurities.
-
Condensation Reactions: The presence of an aldehyde functionality introduces the possibility of aldol-type condensation reactions, further contributing to the formation of oligomers and polymers, especially in the presence of acid or base catalysts.
The key to preventing these events is to control the storage environment and, when necessary, to use chemical inhibitors that interrupt these polymerization pathways.
Caption: Reactive sites on this compound.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the storage and handling of this compound in a practical question-and-answer format.
Q1: What are the ideal storage conditions for this compound?
The primary goal is to minimize exposure to energy sources (heat, light) and chemical contaminants that can initiate polymerization.
A1: Based on supplier recommendations and the chemical nature of the compound, the following conditions are optimal:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[4][5] | Reduces the rate of thermal self-polymerization and slows the degradation of inhibitors. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[6] | Prevents the formation of explosive peroxides and minimizes oxidative degradation. |
| Light | Amber/Opaque Container | Protects the compound from UV light, which can generate free radicals and initiate polymerization. |
| Container | Tightly Sealed Glass Bottle | Ensures an inert storage environment and prevents contamination from air or moisture. |
Q2: My sample of this compound has become viscous, cloudy, or has solidified. What happened?
This is a classic sign of advanced polymerization. The increase in viscosity is due to the formation of oligomers and polymer chains.
A2: The sample has likely undergone significant polymerization. At this stage, it is generally not salvageable for use in synthesis, as its purity is compromised and the concentration of the active monomer is unknown. Attempting to melt, distill, or "crack" the polymer can be dangerous , as it may lead to a runaway exothermic reaction, causing a rapid increase in temperature and pressure inside the container.[2][7] The safest course of action is to treat the material as hazardous waste and dispose of it according to your institution's safety protocols.
Q3: Should I use a polymerization inhibitor? If so, which ones are effective?
For long-term storage or for unstabilized batches, adding an inhibitor is a critical preventative measure.
A3: Yes, using an inhibitor is highly recommended. The most effective inhibitors for vinyl monomers are free-radical scavengers.[3] They work by reacting with and neutralizing any free radicals that form before they can initiate a polymerization chain.[8]
| Inhibitor | Class | Mechanism of Action | Typical Concentration |
| 4-Methoxyphenol (MEHQ) | Phenolic | Scavenges peroxyl radicals. Requires a small amount of oxygen to be effective.[3] | 50–200 ppm |
| Butylated Hydroxytoluene (BHT) | Phenolic | Chain-terminating antioxidant; scavenges peroxyl radicals.[3] | 100–500 ppm |
| Hydroquinone (HQ) | Phenolic | Reacts with radicals to form stable species. Also requires oxygen.[8] | 100–1000 ppm |
| TEMPO | Stable Radical (Nitroxide) | Directly and very effectively traps carbon-centered radicals.[3][9] Does not require oxygen. | 10–100 ppm |
Expert Insight: Phenolic inhibitors like MEHQ and HQ are widely used for storing monomers.[3] It is a common misconception that a completely oxygen-free environment is best for these specific inhibitors. In reality, they require a small amount of dissolved oxygen to function. The inhibitor is oxidized to a quinone, which is the active species that traps the propagating radicals. Therefore, when storing with phenolic inhibitors, a headspace of air (not pure oxygen) is often recommended over a hard vacuum or a complete nitrogen blanket. For unstabilized material that you wish to store under a strictly inert atmosphere, a nitroxide-based inhibitor like TEMPO is a better choice.
Q4: What materials are incompatible with this compound?
To prevent unintended reactions, it is crucial to avoid contact with incompatible substances.
A4: The Safety Data Sheet (SDS) for this compound and related chemicals indicates incompatibility with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions and initiate polymerization.[6]
-
Strong Acids and Bases: Can catalyze condensation reactions or anionic/cationic polymerization.[6]
-
Strong Reducing Agents: Can react with the carbonyl and ester groups.[6]
-
Metals: Certain metals, such as copper, can catalyze decomposition or polymerization and should be avoided.[10]
Always use clean glass or Teflon-lined containers and equipment for handling and storage.
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Long-Term Storage
-
Verify Purity: Before storage, ensure the material is of high purity. Impurities can sometimes act as catalysts for polymerization.
-
Select Container: Use a clean, dry amber glass bottle with a Teflon-lined cap.
-
Add Inhibitor (if required): If the material is unstabilized or intended for long-term storage (>6 months), add an appropriate inhibitor (see Table above). For example, add 100 µL of a 1% MEHQ solution in a compatible solvent per 100 mL of the compound to achieve a 100 ppm concentration.
-
Inert Atmosphere: Gently flush the headspace of the container with dry nitrogen or argon for 1-2 minutes. Note the expert insight in Q3 regarding phenolic inhibitors and oxygen. If using MEHQ or HQ, a small air headspace may be preferable to a hard inert blanket.
-
Seal and Label: Seal the container tightly with the cap and reinforce with paraffin film. Label clearly with the compound name, date, and the type/concentration of inhibitor added.
-
Refrigerate: Place the sealed container in a refrigerator at 2–8°C.[4][5] Ensure it is stored away from incompatible materials.[11]
Troubleshooting Workflow: Suspected Polymerization
This decision tree helps guide your actions if you suspect your stored sample is compromised.
Caption: Decision tree for assessing compound stability.
References
- Exploring the Synthetic Utility of this compound in Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Handling and Storage of Chemicals. (n.d.). University of Ottawa.
- Safe handling and storage of styrene monomer. (n.d.). Slideshare.
- Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe.
- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent.
- Polymerization inhibitor for vinyl-containing materials. (n.d.). Google Patents.
- Al-Harthi, M. A., & Khan, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513.
- Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. (2026, February 25). The Hazmat Guys.
- Polymerisation inhibitor. (n.d.). In Wikipedia.
- How Do Polymerization Inhibitors Work? (2025, May 26). Chemistry For Everyone.
- Acetylene. (n.d.). In Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. plasticseurope.org [plasticseurope.org]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 8. youtube.com [youtube.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylene - Wikipedia [en.wikipedia.org]
- 11. uottawa.ca [uottawa.ca]
Common byproducts in Michael addition to α,β-unsaturated esters
<R&D>
Welcome to the technical support center for Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful carbon-carbon bond-forming reaction. Here, we will address frequently encountered problems, delve into the mechanistic origins of byproduct formation, and provide actionable protocols to enhance reaction efficiency and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Michael addition and why is it used?
The Michael addition is the conjugate 1,4-addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the "Michael acceptor").[1][2][3] The primary driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker pi bond.[4] It is a cornerstone of organic synthesis, widely used for constructing the carbon skeletons of complex molecules, including pharmaceuticals and natural products, because it forms a useful 1,5-dicarbonyl or related structural motif.[4][5][6]
Q2: What are the most common byproducts I should look out for in a Michael addition to an α,β-unsaturated ester?
When performing a Michael addition with α,β-unsaturated esters, several side products can arise, complicating purification and reducing the yield of the desired 1,4-adduct. The most common byproducts include:
-
1,2-Addition Product: The nucleophile attacks the electrophilic carbonyl carbon instead of the β-carbon.[2][4][7]
-
Polymerization Products: The enolate intermediate or the Michael donor can react with multiple Michael acceptors, leading to oligomers or polymers.[1]
-
Double Addition Products: The initial Michael adduct, if it still possesses an acidic proton, can be deprotonated and act as a nucleophile itself, reacting with a second molecule of the Michael acceptor.[5]
-
Products of Retro-Michael Reaction: The Michael addition is often reversible, and under certain conditions (e.g., high temperature, strong base), the desired adduct can revert to the starting materials.[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and concrete solutions.
Issue 1: My primary byproduct is the 1,2-addition product. How can I favor the desired 1,4-conjugate addition?
Question: I am reacting a Grignard reagent with methyl acrylate, but I'm isolating the tertiary alcohol (from 1,2-addition) instead of the desired conjugate adduct. What is happening and how do I fix it?
Root Cause Analysis: The regioselectivity between 1,2- and 1,4-addition is primarily governed by the nature of the nucleophile, a concept well-explained by Hard-Soft Acid-Base (HSAB) theory.[4]
-
The Carbonyl Carbon (C-2) is a "hard" electrophilic center due to the high partial positive charge concentrated on it by the highly electronegative oxygen atom.
-
The β-Carbon (C-4) is a "soft" electrophilic center, as the charge is delocalized through the conjugated π-system.[4][9]
"Hard" nucleophiles, which are characterized by high charge density and low polarizability (e.g., organolithium and Grignard reagents), react preferentially with hard electrophiles.[4][7][10] This leads to a rapid, kinetically controlled attack at the carbonyl carbon (1,2-addition).[2][10] In contrast, "soft" nucleophiles, which are larger, more polarizable, and have a more diffuse charge (e.g., enolates, Gilman cuprates, thiols), prefer to react with soft electrophiles.[4][10] This results in the thermodynamically more stable 1,4-addition product.[2][3][10]
Solutions:
| Solution Strategy | Detailed Explanation | Key Considerations |
| Change the Nucleophile | Switch from a "hard" nucleophile like a Grignard (RMgX) or organolithium (RLi) reagent to a "soft" nucleophile. The most common and effective choice is a Gilman cuprate (R₂CuLi) .[4][11] These reagents almost exclusively provide the 1,4-adduct. | Gilman reagents are typically prepared in situ from an organolithium reagent and a copper(I) salt (e.g., CuI). |
| Modify Reaction Conditions | Lowering the reaction temperature can sometimes favor the thermodynamically controlled 1,4-product, especially if the 1,2-addition is reversible.[9] | This is less effective for irreversible nucleophiles like Grignards but can be useful for borderline cases like cyanide addition.[9] |
| Use a Lewis Acid | Certain Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting 1,4-addition for some nucleophiles. | This is highly substrate-dependent and requires careful optimization. |
Issue 2: My reaction mixture is turning into an intractable polymer. How can I prevent this?
Question: I am trying to add sodium diethyl malonate to ethyl acrylate, but I am getting a solid mass in my flask and very little of my desired product. What's causing this polymerization?
Root Cause Analysis: Polymerization is a common side reaction, especially with highly reactive Michael acceptors like acrylates.[1] The process is a chain reaction where the enolate formed after the initial Michael addition attacks another molecule of the acceptor. This propagation step repeats, leading to the formation of long polymer chains.[1]
Solutions:
| Solution Strategy | Detailed Explanation | Key Considerations |
| Control Stoichiometry | Use a slight excess of the Michael donor (e.g., 1.1 to 1.2 equivalents of diethyl malonate). This ensures the Michael acceptor is consumed quickly, minimizing its availability for polymerization. | Precise measurement of reagents is critical. |
| Slow Addition | Add the Michael acceptor slowly, via a syringe pump, to a solution of the Michael donor and base. This keeps the instantaneous concentration of the acceptor low, disfavoring polymerization. | This is one of the most effective and common methods. |
| Lower Temperature | Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) reduces the rate of all reactions, but often has a more pronounced effect on the propagation step of polymerization. | May require longer reaction times. |
| Use a Weaker Base | A very strong base can lead to a high concentration of reactive enolate. Using a milder base, if sufficient to deprotonate the donor, can temper the reaction's reactivity. | The pKa of the Michael donor must be considered to ensure sufficient enolate formation. |
Issue 3: I am observing a significant amount of a dialkylated byproduct. How can I achieve mono-addition?
Question: My Michael adduct still has an acidic proton, and it's reacting with a second molecule of the acceptor. How do I stop the reaction after the first addition?
Root Cause Analysis: Double addition occurs when the initially formed Michael adduct enolate is sufficiently reactive to compete with the starting Michael donor for the acceptor.[5] This is common when the product has a proton of comparable or greater acidity than the starting donor.
Solutions:
| Solution Strategy | Detailed Explanation | Key Considerations |
| Control Stoichiometry | Use an excess of the Michael acceptor (e.g., 2-3 equivalents) to favor the reaction with the starting donor. This is counterintuitive but can work if the starting donor is significantly more reactive. Alternatively, using a large excess of the donor can outcompete the product. | The choice depends on the relative reactivity and cost of the starting materials. |
| In Situ Trapping | After the initial Michael addition, the resulting enolate can be "trapped" by adding an electrophile (e.g., methyl iodide) to the reaction mixture. This quenches the nucleophilic enolate before it can react again. | This creates a more complex product but can be a powerful synthetic strategy.[11] |
| Use a Bulky Donor/Acceptor | If sterically feasible, using a bulkier Michael donor or acceptor can disfavor the second addition due to steric hindrance around the reactive center of the mono-adduct. | This is a substrate-specific solution. |
Visualizing the Pathways
To better understand the choices in a Michael addition, we can visualize the key reaction pathways and troubleshooting logic.
Core Michael Addition Mechanism
The diagram below illustrates the fundamental three-step process: enolate formation, conjugate addition, and protonation.[4]
Caption: The three core steps of the Michael Addition reaction.
Troubleshooting Flowchart: 1,2- vs. 1,4-Addition
This decision tree helps diagnose and solve the common regioselectivity problem.
Caption: Decision tree for troubleshooting 1,2- vs. 1,4-addition.
Experimental Protocols
Protocol 1: Standard Michael Addition of Diethyl Malonate to Cyclohexenone
This protocol describes a typical, well-behaved Michael addition using a soft, stabilized enolate.
Materials:
-
Cyclohexen-2-one
-
Diethyl malonate
-
Sodium ethoxide (NaOEt), 21% solution in ethanol
-
Anhydrous Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (20 mL).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add sodium ethoxide solution (1.1 equivalents).
-
Donor Addition: Add diethyl malonate (1.0 equivalent) dropwise to the cooled base solution over 5 minutes. Stir the resulting solution at 0 °C for 15 minutes to ensure complete formation of the enolate.
-
Acceptor Addition: Add cyclohexen-2-one (1.05 equivalents) dropwise over 10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C and quench by slowly adding 1 M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Michael adduct.
References
- Wikipedia. Michael addition reaction. [Link]
- Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). [Link]
- Master Organic Chemistry. (2023).
- Organic Chemistry Tutor. Michael Addition. [Link]
- Journal of the American Chemical Society. (2024).
- Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. [Link]
- JoVE. (2025). Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). [Link]
- National Institutes of Health (NIH).
- RSC Publishing. (2023). Exploiting retro oxa-Michael chemistry in polymers. [Link]
- YouTube. (2022). Michael Addition (reaction with mechanism). [Link]
- Organic Chemistry Portal. Michael Addition. [Link]
- PubMed. (2018).
- YouTube. (2021). 14.
- RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link]
- ResearchGate. (PDF) Michael addition reaction and its examples. [Link]
- ResearchGate. Which kind of catalyst should be used for retro-aza-Michael addition reaction? [Link]
- Organic Chemistry Data. Michael Addition - Common Conditions. [Link]
- Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
- JoVE. (2023).
- RSC Publishing.
- YouTube. (2020). Double Michael addition (Part 2). [Link]
- Chad's Prep. Michael Reactions. [Link]
- Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exploiting retro oxa-Michael chemistry in polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01345B [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Diastereoselectivity in the Michael Addition to Chiral Crotonates
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working to control and optimize the diastereoselectivity of Michael additions to chiral crotonates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the mechanistic principles that govern these powerful C-C bond-forming reactions.
The conjugate addition of nucleophiles to α,β-unsaturated systems like chiral crotonates is a cornerstone of modern organic synthesis. However, achieving high levels of diastereoselectivity can be challenging, often plagued by issues of low reactivity, poor facial selectivity, and product epimerization. This guide provides a structured approach to troubleshooting common problems and answers frequently asked questions, grounding all advice in established chemical principles and authoritative literature.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: Low Diastereoselectivity (Poor d.r.)
You've run your reaction, but the ¹H NMR or chiral HPLC analysis shows a nearly 1:1 mixture of diastereomers, or a ratio far below your target. This is the most common challenge and can be influenced by several interconnected factors.
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: A systematic workflow for troubleshooting poor diastereoselectivity.
Possible Cause 1: Sub-optimal Lewis Acid
Expertise & Experience: The choice of Lewis acid is arguably the most critical factor. Its role is twofold: to activate the crotonate's carbonyl group and, more importantly, to form a rigid chelate with the chiral auxiliary.[1][2][3] This chelation locks the α,β-unsaturated system into a single, biased conformation, effectively shielding one face of the double bond from the incoming nucleophile. The size, acidity, and coordination number of the Lewis acid dictate the geometry of this chelated complex.
Solution:
-
Screen a Panel of Lewis Acids: Do not assume a "standard" Lewis acid like TiCl₄ will be optimal. A screening process is essential.
-
Consider Both Strength and Size: Highly Lewis acidic metals can form strong complexes.[1] For auxiliaries like Evans oxazolidinones, metals that can form a bidentate chelate between the two carbonyl oxygens are highly effective at creating a rigid conformational lock.[1]
-
Troubleshooting Step: If you observe low selectivity, switch to a Lewis acid with a different metallic center or ligand set (e.g., from TiCl₄ to SnCl₄ or Zn(OTf)₂).[4]
Data Presentation: Effect of Lewis Acid on Diastereoselectivity
| Lewis Acid | Typical Diastereomeric Ratio (syn:anti) | Key Characteristics |
| TiCl₄ | Often >95:5 | Strong, promotes chelation, widely used. |
| SnCl₄ | Variable, can invert selectivity | Can favor different chelation geometries compared to Ti.[4] |
| EtAlCl₂ | Good to excellent | Milder than TiCl₄, can be effective. |
| MgBr₂·OEt₂ | Moderate to good | Often used with Grignard reagents. |
| Zn(OTf)₂ | Good, especially for oxa-Michael | Milder conditions, tolerant of various functional groups.[3] |
Note: These are representative trends; actual results are highly substrate-dependent.
Possible Cause 2: Incorrect Solvent Choice
Expertise & Experience: The solvent is not merely a medium but an active participant in the reaction's transition state.[5][6] Its polarity and ability to coordinate with the Lewis acid or the enolate counter-ion can dramatically influence selectivity. Coordinating solvents (like THF or Et₂O) can compete with the chiral auxiliary for binding to the Lewis acid, disrupting the rigid chelate required for high diastereoselectivity.
Solution:
-
Favor Non-Coordinating Solvents: For Lewis acid-mediated reactions, polar, non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often the best starting points as they minimize interference with the crucial chelation complex.
-
Systematic Screening: If selectivity is poor in THF, switch to CH₂Cl₂. The difference can be profound, sometimes changing a 50:50 mixture to a >95:5 outcome.
-
Consider Solvent Effects on the Nucleophile: For reactions involving enolates, the solvent also affects the enolate's aggregation state and reactivity, which in turn impacts selectivity.
Possible Cause 3: Non-Optimal Reaction Temperature
Expertise & Experience: Michael additions are often under kinetic control, where the observed product ratio reflects the difference in the activation energies of the competing diastereomeric transition states. Lowering the temperature generally exaggerates this energy difference, leading to higher selectivity. However, the Michael reaction can be reversible, and at higher temperatures, the reaction may begin to equilibrate towards the thermodynamically most stable product, eroding the kinetic selectivity.[7][8]
Solution:
-
Start Low: The standard starting point for these reactions is -78 °C (dry ice/acetone bath). This is often necessary to "freeze out" competing pathways and ensure the reaction is irreversible.[4]
-
Beware of Inversion Temperature: In some systems, an "inversion temperature" exists where the selectivity reverses.[5] If you see selectivity decreasing or inverting upon warming, it's a strong indicator that a lower temperature is required.
-
Balance Reactivity and Selectivity: If no reaction occurs at -78 °C, you may need to slowly warm the reaction. However, if diastereoselectivity drops, it confirms the need for a more reactive system (e.g., a stronger Lewis acid) that can operate at a lower temperature.
Problem: Product Epimerization During Workup or Purification
You achieve a high d.r. in the crude reaction mixture (verified by ¹H NMR of an aliquot), but the ratio degrades significantly after aqueous workup or column chromatography.
Expertise & Experience: The α-proton of the newly formed Michael adduct, situated between two carbonyl groups, is often highly acidic.[9][10] Exposure to even mild bases (like bicarbonate in a workup or the basic sites on silica gel) can cause deprotonation, leading to epimerization and an erosion of your carefully won diastereoselectivity.
Solution:
-
Use a Mild, Acidic, or Neutral Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of sodium bicarbonate (NaHCO₃).
-
Minimize Contact with Silica Gel:
-
Use a plug of silica gel for rapid filtration rather than a long column run.
-
Neutralize the silica gel by pre-treating it with a non-polar solvent containing a small amount of a non-nucleophilic base like triethylamine, then flushing thoroughly with the eluent before loading your sample.
-
If possible, purify the product by crystallization, which can sometimes even enhance the diastereomeric ratio through a process known as Crystallization-Induced Diastereomer Transformation (CIDT).[9][10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How exactly does a chiral auxiliary, like an Evans oxazolidinone, control the diastereoselectivity?
Answer: The primary mechanism is steric shielding enforced by a rigid molecular conformation. When a Lewis acid is added, it coordinates to both the auxiliary's carbonyl oxygen and the crotonate's carbonyl oxygen. This creates a rigid, five- or six-membered chelated ring.[1] This chelation forces the entire molecule into a locked conformation where the bulky substituent on the chiral auxiliary (e.g., the benzyl or isopropyl group on an Evans auxiliary) effectively blocks one face of the C=C double bond. The incoming nucleophile is therefore forced to attack from the less hindered face, resulting in the preferential formation of one diastereomer.
Caption: Lewis acid (M) chelation locks the conformation, forcing nucleophilic attack from the less sterically hindered face.
Q2: My reaction is very slow or gives no product. What are the first things I should check?
Answer: Low reactivity usually stems from two sources: insufficient activation of the Michael acceptor or a poorly generated/unreactive nucleophile.
-
Activate the Acceptor: Your chiral crotonate may not be electrophilic enough. The first step is to use a stronger Lewis acid (e.g., switch from MgBr₂ to TiCl₄) or increase the stoichiometry of the current Lewis acid.[1] In some cases, modifying the crotonate itself by adding an electron-withdrawing group at the α-position can dramatically increase reactivity.
-
Check the Nucleophile: If you are using an enolate, ensure it is being generated correctly. This means using a sufficiently strong and appropriate base (e.g., LDA, KHMDS), anhydrous conditions, and the correct temperature for deprotonation. For Mukaiyama-Michael additions, ensure your silyl enol ether is pure and freshly prepared.
Q3: Can the stereochemistry of the enolate (E vs. Z) affect the diastereoselectivity of the product?
Answer: Yes, absolutely. The geometry of the enolate nucleophile plays a crucial role in determining the transition state geometry (e.g., open vs. closed Zimmerman-Traxler-type models). The relative orientation of the enolate substituents, the metal counter-ion, the solvent, and the Michael acceptor all converge in the transition state. A change from a Z-enolate to an E-enolate can alter these steric interactions, sometimes even reversing the diastereoselectivity. The method of enolate generation (e.g., base, solvent, additives like HMPA) is therefore a critical parameter to control.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Mediated Michael Addition
This protocol provides a starting point for the addition of a silyl enol ether to an N-crotonyl chiral auxiliary.
Materials:
-
N-crotonyloxazolidinone (1.0 equiv)
-
Silyl enol ether (1.2-1.5 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Initial Setup: Dissolve the N-crotonyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (to make a ~0.05 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[4]
-
Lewis Acid Addition: Add the Lewis acid solution (1.1 equiv) dropwise to the stirred solution. A color change is often observed. Stir for 30-60 minutes to allow for complete chelation.
-
Nucleophile Addition: Add the silyl enol ether (1.2-1.5 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching small aliquots in saturated NaHCO₃.
-
Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.[4]
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy. Purify the product via flash column chromatography or crystallization.
References
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC - NIH. (n.d.).
- THE CONTROL OF DIASTEREOSELECTIVITY IN THE MICHAEL REACTION OF KETONIC ENOLATES WITH CROTONIC ACID DERIVATIVES. (n.d.). ElectronicsAndBooks. [Link]
- Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. (n.d.). Royal Society of Chemistry. [Link]
- Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. (1982). Semantic Scholar. [Link]
- Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. (2012).
- Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. (2018).
- THE THERMAL REVERSIBILITY OF THE MICHAEL REACTION: IV. THIOL ADDUCTS. (n.d.). MDPI. [Link]
- Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. (2023). Journal of the American Chemical Society. [Link]
- Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. (2018). Semantic Scholar. [Link]
- Michael addition reaction. (n.d.). Wikipedia. [Link]
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023).
- Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry. [Link]
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. [Link]
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023).
Sources
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Lewis-Acid-Catalyzed Oxa-Michael Addition to Give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Low Yields in Isoprenoid Synthesis
Welcome to the technical support center for isoprenoid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in microbial isoprenoid production. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Precursor Supply and Pathway Choice
Question 1: My isoprenoid yield is consistently low. Could the issue be with the precursor supply for my chosen pathway?
Answer: Absolutely. Insufficient precursor supply is a primary bottleneck in microbial isoprenoid synthesis.[1][2] The two canonical pathways for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. Each has distinct precursor requirements.
-
MVA Pathway: Primarily found in eukaryotes, archaea, and some bacteria, this pathway utilizes acetyl-CoA.[3][4] In many engineered microbial hosts, the cytosolic pool of acetyl-CoA can be rapidly depleted by competing native pathways, such as fatty acid biosynthesis.
-
MEP Pathway: Predominantly used by most bacteria, algae, and plant plastids, this pathway starts with pyruvate and glyceraldehyde-3-phosphate (G3P).[3][5] Imbalances in the supply of these central metabolites can severely limit the flux through the MEP pathway.[6]
Troubleshooting Steps: Precursor Limitation
-
Analyze Central Metabolism:
-
Protocol: Perform metabolomic analysis to quantify the intracellular pools of key precursors (acetyl-CoA, pyruvate, G3P). This can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Rationale: This provides a direct assessment of whether precursor availability is the limiting factor. A significant decrease in the precursor pool upon induction of your isoprenoid synthesis pathway is a strong indicator of a supply issue.
-
-
Engineer Central Carbon Metabolism:
-
For MVA Pathway (enhancing acetyl-CoA):
-
For MEP Pathway (balancing pyruvate and G3P):
-
Downregulate competing pathways that drain pyruvate or G3P. CRISPRi is a powerful tool for targeted gene repression.[10]
-
Optimize the expression of key glycolytic enzymes to modulate the pyruvate/G3P ratio.
-
-
-
Consider Pathway Compartmentalization (in Eukaryotes like S. cerevisiae):
Section 2: Enzyme Activity and Pathway Balancing
Question 2: I've confirmed sufficient precursor supply, but my yields are still poor. How do I identify and address enzymatic bottlenecks within my heterologous pathway?
Answer: Once precursor supply is adequate, the next critical step is to ensure the enzymes of your biosynthetic pathway are expressed, active, and balanced. A single underperforming enzyme can create a significant bottleneck, leading to the accumulation of a specific intermediate and starving downstream enzymes.[11]
Key Rate-Limiting Enzymes:
-
MVA Pathway: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a well-documented rate-limiting step.[12][13] Overexpression of a truncated, soluble version of HMGR (tHMGR) often improves pathway flux.[14] Mevalonate kinase (MVK) and isopentenyl phosphate kinase (IPK) have also been identified as potential bottlenecks in some systems.[15]
-
MEP Pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are frequently the primary flux-controlling steps.[11][16] Overexpression of these enzymes is a common strategy to boost production.[11] IspG and IspH, two iron-sulfur cluster enzymes, can also become limiting, especially under high flux conditions.[11][17]
Troubleshooting Workflow: Identifying and Relieving Enzymatic Bottlenecks
Caption: A logical workflow for identifying and resolving enzymatic bottlenecks.
Detailed Protocols and Explanations:
-
Quantify Pathway Intermediates:
-
Protocol: Use targeted LC-MS/MS to measure the intracellular concentrations of all intermediates in your pathway (e.g., mevalonate, DXP, IPP, DMAPP, FPP).[8][18][19] A detailed protocol for sample quenching, extraction, and analysis is crucial for accurate quantification.[20]
-
Causality: The accumulation of a specific metabolite directly points to a bottleneck at the subsequent enzymatic step. For instance, a buildup of mevalonate indicates a potential issue with mevalonate kinase (MVK) activity.
-
-
Systematic Pathway Tuning:
-
Multivariate Modular Pathway Engineering: Instead of simply overexpressing all enzymes, systematically vary the expression levels of individual or groups of enzymes.[21] This can be achieved using a library of promoters with different strengths or by using inducible systems with varying inducer concentrations.
-
Rationale: Unbalanced overexpression can be metabolically burdensome and may not lead to higher product titers.[21] Fine-tuning expression levels ensures a smooth metabolic flux without intermediate accumulation.
-
-
Protein Engineering:
-
Strategy: If a particular enzyme is identified as a persistent bottleneck, consider using variants from different organisms or applying protein engineering techniques to improve its catalytic efficiency (kcat/KM), stability, or expression.[22]
-
Example: Native terpene synthases often have low stability and activity. Engineering these enzymes can dramatically improve the final product yield.[22]
-
Section 3: Cofactor Imbalance and Redox State
Question 3: My pathway seems balanced, but the overall productivity is low, and I observe slow cell growth after induction. Could cofactor imbalance be the problem?
Answer: Yes, this is a classic symptom of cofactor imbalance. Isoprenoid biosynthesis is highly demanding of ATP and reducing equivalents, typically NADPH.[9]
-
MVA Pathway: Consumes 2 NADPH and 3 ATP per molecule of IPP synthesized from acetyl-CoA.
-
MEP Pathway: Consumes 1 NADPH and 1 CTP (energetically equivalent to ATP) per IPP, but the initial precursors (pyruvate and G3P) are more oxidized than acetyl-CoA.
Diverting a large carbon flux through these pathways can drain the cellular pools of these essential cofactors, leading to redox imbalance, reduced energy charge, and ultimately, growth inhibition and low productivity.[23]
Troubleshooting and Mitigation Strategies for Cofactor Imbalance
| Strategy | Description | Rationale |
| Cofactor Regeneration | Overexpress enzymes that regenerate the required cofactor. For example, overexpressing enzymes of the pentose phosphate pathway (PPP) can increase the NADPH pool.[9] | Directly replenishes the cofactor pool that is being depleted by the biosynthetic pathway, maintaining cellular redox balance. |
| Altering Cofactor Specificity | Use protein engineering to alter the cofactor preference of pathway enzymes from NADPH to the more abundant NADH. | This aligns the cofactor demand of the heterologous pathway with the host's native metabolism, which often produces a surplus of NADH.[24][25] |
| External Cofactor Manipulation | Supplement the growth medium with precursors or nutrients that can boost the intracellular cofactor pools. | While less common for NADPH, this can be a viable strategy for other cofactors and can be used for initial diagnostic experiments. |
| Measure Intracellular Cofactor Ratios | Quantify the intracellular concentrations of NAD+, NADH, NADP+, and NADPH using LC-MS-based methods. | Provides direct evidence of a cofactor imbalance and helps to guide the selection of the most appropriate engineering strategy.[25] |
Experimental Protocol: Enhancing the NADPH Pool
-
Construct an Expression Vector: Clone the genes for key pentose phosphate pathway enzymes, such as glucose-6-phosphate dehydrogenase (zwf) and 6-phosphogluconate dehydrogenase (gnd), into an expression plasmid.
-
Host Transformation: Transform your isoprenoid-producing strain with the PPP overexpression plasmid.
-
Cultivation and Induction: Grow the engineered strain under the same conditions as your original production strain.
-
Analysis: Compare the isoprenoid titer, cell growth, and intracellular NADPH/NADP+ ratio between the original and the PPP-engineered strain. A significant improvement in yield and a restored NADPH/NADP+ ratio validates that cofactor availability was a limiting factor.
Section 4: Product/Intermediate Toxicity and Export
Question 4: I'm observing a high initial production rate, but it quickly plateaus, and the final titer is low. Could product toxicity be the issue?
Answer: High concentrations of certain isoprenoids (especially monoterpenes) and some pathway intermediates (like IPP and DMAPP) can be toxic to microbial hosts, leading to membrane disruption, growth inhibition, and reduced productivity.[3][26] This is a common cause for production plateaus.
Troubleshooting and Mitigation Workflow
Caption: A workflow for diagnosing and mitigating product toxicity.
Strategies to Overcome Toxicity:
-
In Situ Product Removal (ISPR):
-
Technique: Add an organic solvent overlay (e.g., dodecane) to the culture medium to sequester the hydrophobic isoprenoid product as it is produced.
-
Causality: By continuously removing the product from the aqueous phase, its concentration in the vicinity of the cells is kept below the toxic threshold, allowing for sustained production.
-
-
Tolerance Engineering:
-
Efflux Pumps: Overexpress native or heterologous efflux pumps that can actively transport the isoprenoid product out of the cell.[3] This has been successfully applied to improve limonene production.[3]
-
Adaptive Laboratory Evolution (ALE): Serially passage your production strain in the presence of sub-lethal concentrations of the isoprenoid product. This selects for mutant strains with enhanced tolerance.
-
-
Growth-Decoupled Production:
-
Strategy: Employ two-stage fermentation processes. In the first stage, grow the cells to a high density without inducing the toxic pathway. In the second stage, induce pathway expression to focus the cellular machinery on production rather than growth.
-
Rationale: This separates the biomass accumulation phase from the product synthesis phase, minimizing the impact of product toxicity on overall biomass yield.
-
References
- Zu, Y., Prather, K. L., & Stephanopoulos, G. (2020). Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis. Current Opinion in Biotechnology, 66, 171-178. [Link]
- Zu, Y., et al. (2020). Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis.
- Chen, Y., et al. (2023). Construction and Optimization of Nonclassical Isoprenoid Biosynthetic Pathways in Yeast Peroxisomes for (+)-Valencene Production. Journal of Agricultural and Food Chemistry. [Link]
- Li, M., et al. (2020). Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories. Natural Product Reports, 37, 80-99. [Link]
- Zhang, Y., et al. (2020). Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast. Synthetic and Systems Biotechnology, 5(3), 159-166. [Link]
- Liu, H., et al. (2022). Engineering a universal and efficient platform for terpenoid synthesis in yeast. PNAS Nexus, 1(5), pgac269. [Link]
- Nürenberg, G., & Volmer, D. A. (2012). The analytical determination of isoprenoid intermediates from the mevalonate pathway. Analytical and Bioanalytical Chemistry, 402(2), 671-685. [Link]
- Meadows, J., & Keasling, J. (2017). Recent advances in synthetic biology for engineering isoprenoid production in yeast. Current Opinion in Chemical Biology, 40, 47-56. [Link]
- Wu, T., et al. (2022). Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
- Kim, J., & Keasling, J. D. (2017). Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels. Biotechnology and Bioprocess Engineering, 22(5), 539-548. [Link]
- Eng, T., et al. (2023). Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis. mSystems. [Link]
- Skerker, J. M., et al. (2011). Genome-scale consequences of cofactor balancing in engineered pentose utilization pathways in Saccharomyces cerevisiae. PLoS One, 6(11), e27316. [Link]
- Castaño-Cerezo, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling.
- Davidovich-Rikanati, R., et al. (2021). Overcoming Bottlenecks for Metabolic Engineering of Sesquiterpene Production in Tomato Fruits. Frontiers in Plant Science. [Link]
- Rodríguez-Concepción, M., & Boronat, A. (2002). Early Steps in Isoprenoid Biosynthesis: Multilevel Regulation of the Supply of Common Precursors in Plant Cells. Plant Physiology and Biochemistry. [Link]
- Sanchez, A. M., et al. (2005). Metabolic Engineering Through Cofactor Manipulation and Its Effects on Metabolic Flux Redistribution in Escherichia Coli. Biotechnology and Bioengineering. [Link]
- Wikipedia. (n.d.). Cofactor engineering. Wikipedia. [Link]
- Castaño-Cerezo, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling.
- Clomburg, J. M., et al. (2018). Two-step Pathway for Isoprenoid Synthesis. AMiner. [Link]
- Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1266-1271. [Link]
- Poulter, C. D. (2006). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis.
- Muller, S. (2003). Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites. Current Drug Targets - Immune, Endocrine & Metabolic Disorders, 3(2), 101-110. [Link]
- Wu, W., et al. (2022). Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]
- Kulyk-Barbier, H., et al. (2019). Experimental workflow for quantification and isotopologue profiling of...
- SRAVANTHI, K., & ARMSTRONG, Z. (2022). The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. Journal of Bacteriology. [Link]
- Li, W., et al. (2023). Multiple Cofactor Engineering Strategies to Enhance Pyridoxine Production in Escherichia coli. International Journal of Molecular Sciences. [Link]
- Eng, T., et al. (2023). Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis. mSystems. [Link]
- Eng, T., et al. (2023). Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis.
- Kim, E. M., & Keasling, J. D. (2013). Microbial Production of Isoprenoids Enabled by Synthetic Biology. Frontiers in Bioengineering and Biotechnology. [Link]
- Wong, J., et al. (2017). Microbial Production of Isoprenoids.
- Yang, J., et al. (2016). Microbial Production of Isoprene: Opportunities and Challenges.
- Lee, J. W., & Na, D. (2014). Cofactor Engineering for Enhancing the Flux of Metabolic Pathways. Frontiers in Bioengineering and Biotechnology. [Link]
- Miziorko, H. M. (2011). ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS. Archives of Biochemistry and Biophysics, 505(2), 131-143. [Link]
- Vranová, E., Coman, D., & Gruissem, W. (2013). Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis. Annual Review of Plant Biology. [Link]
- Daletos, G., & Stephanopoulos, G. (2020). Protein engineering strategies for microbial production of isoprenoids.
- Clomburg, J. M., et al. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1266-1271. [Link]
- Liu, P. H., & Poulter, C. D. (2009). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Opinion in Chemical Biology, 13(2), 148-154. [Link]
- Zhang, J., et al. (2022). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Frontiers in Plant Science. [Link]
- Julsing, M. K., et al. (2006). Isoprenoid biosynthesis in bacterial pathogens. Current Topics in Medicinal Chemistry, 6(16), 1747-1763. [Link]
- Kim, E. M., & Keasling, J. D. (2013). Microbial Production of Isoprenoids Enabled by Synthetic Biology. Frontiers in Bioengineering and Biotechnology. [Link]
- Zhang, J., et al. (2020). Cross-talk between the methylerythritol phosphate and mevalonic acid pathways of isoprenoid biosynthesis in poplar. bioRxiv. [Link]
Sources
- 1. Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 8. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing sub-organelle metabolism for biosynthesis of isoprenoids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. Overcoming Bottlenecks for Metabolic Engineering of Sesquiterpene Production in Tomato Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering a universal and efficient platform for terpenoid synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]
- 17. journals.asm.org [journals.asm.org]
- 18. The analytical determination of isoprenoid intermediates from the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Microbial Production of Isoprenoids Enabled by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein engineering strategies for microbial production of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genome-scale consequences of cofactor balancing in engineered pentose utilization pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic engineering through cofactor manipulation and its effects on metabolic flux redistribution in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms [frontiersin.org]
Technical Support Center: Scalable Synthesis of Ethyl 3-methyl-4-oxocrotonate
Welcome to the technical support center for the scalable synthesis of Ethyl 3-methyl-4-oxocrotonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and scalable production of this versatile building block.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules in the pharmaceutical and polymer industries.[1] Its bifunctional nature, possessing both an α,β-unsaturated ester and an aldehyde, allows for a variety of subsequent chemical transformations. This guide details two primary, scalable synthetic routes and addresses common challenges encountered during its preparation.
Synthetic Strategies and Troubleshooting
Two principal and scalable routes for the synthesis of this compound are the Knoevenagel condensation and the oxidation of a corresponding alcohol precursor. Each method presents unique advantages and challenges.
Route 1: Knoevenagel Condensation
The Knoevenagel condensation is a well-established method for carbon-carbon bond formation.[2][3] In the context of this compound synthesis, it typically involves the reaction of an active methylene compound, such as ethyl acetoacetate, with an acetaldehyde equivalent.
Caption: Workflow for Knoevenagel Condensation Synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine ethyl acetoacetate (1.0 eq), acetaldehyde diethyl acetal (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as toluene.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours, when water formation ceases), cool the reaction mixture to room temperature. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side reactions such as self-condensation of ethyl acetoacetate or polymerization of the product. | Ensure efficient removal of water using a Dean-Stark trap. Use a weak base catalyst to minimize self-condensation.[2] Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Byproducts | Michael addition of another equivalent of ethyl acetoacetate to the product; aldol condensation of acetaldehyde. | Use a slight excess of the acetaldehyde equivalent. Maintain a moderate reaction temperature. |
| Product Darkens During Distillation | Polymerization or decomposition at high temperatures. | Perform distillation under high vacuum to lower the boiling point. Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation. |
| Incomplete Removal of Catalyst | Inadequate washing during workup. | Ensure thorough washing with dilute acid to remove the basic catalyst. |
Q1: Can I use a different base catalyst?
A1: Yes, other weak bases like pyrrolidine or ammonium acetate can be used. The choice of catalyst can influence the reaction rate and selectivity, so optimization may be necessary.[4]
Q2: Why is azeotropic removal of water important?
A2: The condensation reaction produces water as a byproduct. Removing it from the reaction mixture shifts the equilibrium towards the product side, thus increasing the yield.
Q3: My product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of the Knoevenagel condensation can be influenced by the catalyst and reaction conditions. While the trans (E) isomer is generally more stable and often the major product, the initial product may be a mixture. Isomerization to the more stable E-isomer can sometimes be achieved by prolonged heating or by treatment with a catalytic amount of acid or base.
Route 2: Oxidation of Ethyl 3-methyl-4-hydroxy-2-butenoate
This route involves the synthesis of the alcohol precursor, Ethyl 3-methyl-4-hydroxy-2-butenoate, followed by its oxidation to the target aldehyde.
Caption: Workflow for the Oxidation of Ethyl 3-methyl-4-hydroxy-2-butenoate.
-
Synthesis of Precursor: Reduce ethyl acetoacetate with a suitable reducing agent like sodium borohydride in an alcoholic solvent to obtain Ethyl 3-methyl-4-hydroxy-2-butenoate. Purify the alcohol by distillation.
-
Oxidation: In a fume hood, dissolve the purified alcohol (1.0 eq) in anhydrous dichloromethane. Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) portion-wise while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation under vacuum or column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Over-oxidation to Carboxylic Acid | Use of a strong oxidizing agent. | Employ mild and selective oxidizing agents like PCC or DMP. |
| Incomplete Reaction | Insufficient amount of oxidizing agent; low reaction temperature. | Use a slight excess of the oxidizing agent. Allow the reaction to proceed for a longer duration or at a slightly elevated temperature, while monitoring for side product formation. |
| Difficult Purification | Contamination with chromium salts (from PCC) or periodinane byproducts (from DMP). | For PCC, filter the reaction mixture through a short plug of silica gel. For DMP, the byproducts can often be removed by washing with a saturated solution of sodium thiosulfate. |
| Low Yield of Alcohol Precursor | Incomplete reduction of the ketone. | Ensure the use of a sufficient amount of reducing agent and appropriate reaction conditions. |
Q1: What are the safety precautions when using PCC or DMP?
A1: Both PCC and DMP are hazardous reagents. PCC is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood. DMP can be explosive under certain conditions (e.g., upon heating). Always follow the specific safety guidelines for these reagents.
Q2: Can I use other oxidizing agents?
A2: Other mild oxidation methods, such as Swern oxidation or using manganese dioxide (MnO₂), can also be employed. The choice of oxidant will depend on the scale of the reaction and the desired purity of the product.
Q3: How do I confirm the formation of the alcohol precursor?
A3: The formation of the alcohol can be confirmed by spectroscopic methods. In ¹H NMR, you would expect to see the disappearance of the ketone signal and the appearance of a new signal for the hydroxyl proton and the proton on the carbon bearing the hydroxyl group.
Product Analysis and Quality Control
Ensuring the purity of this compound is crucial for its use in subsequent reactions. The following analytical techniques are recommended for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the final product and to identify any volatile impurities. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra will show characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.[7]
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.5 (s, 1H, CHO), 6.2 (q, 1H, C=CH), 4.2 (q, 2H, OCH₂CH₃), 2.1 (d, 3H, C=C-CH₃), 1.3 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~194 (CHO), 165 (C=O, ester), 158 (C=C-CH₃), 130 (C=CH), 61 (OCH₂), 15 (CH₃, ethyl), 14 (CH₃, methyl).
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the reagents and product.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Knoevenagel condensation.
- IOSR Journal. (2003). Route of Knoevenagel Reaction from Conventional method to Greener methods.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubMed. (n.d.).
- IOSR Journal of Applied Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Google Patents. (n.d.). Process for preparing gamma-substituted beta-keto esters.
- WordPress.com. (2024).
- ResearchG
- Organic Syntheses. (n.d.).
- Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research.
- IOSR Journal. (2003). Route of Knoevenagel Reaction from Conventional method to Greener methods.
- YouTube. (2020).
- Organic Syntheses. (2014).
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- BenchChem. (2025).
- PMC. (2025).
- YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- ResearchGate. (2018).
- Chemistry LibreTexts. (2023).
- SciSpace. (n.d.).
- PubMed. (n.d.). Gas-phase Oxidation of Methyl Crotonate and Ethyl Crotonate.
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- PrepChem.com. (n.d.).
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.).
- PubMed. (n.d.). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry?
- ResearchGate. (2024).
- CONICET. (2012). Gas-Phase Oxidation of Methyl Crotonate and Ethyl Crotonate.
- Sigma-Aldrich. (n.d.). Ethyl (E)
- BenchChem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- ResearchGate. (2025). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. EP2513030B1 - Beta-gamma unsaturated esters and process of production of beta-gamma unsaturated esters. - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability of Ethyl 3-methyl-4-oxocrotonate under acidic/basic conditions
Welcome to the technical support resource for Ethyl 3-methyl-4-oxocrotonate (CAS 41891-38-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile building block. As a bifunctional molecule containing an ester, a ketone, and an α,β-unsaturated system, its reactivity can be complex.[1][2] This document addresses common stability challenges encountered under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence its stability?
This compound, an ester and a ketone, possesses three key features that dictate its chemical behavior[1]:
-
The Ethyl Ester Group: This site is susceptible to nucleophilic attack, primarily leading to hydrolysis under both acidic and basic conditions.
-
The α,β-Unsaturated Carbonyl System: The carbon-carbon double bond is electron-deficient due to conjugation with the ester carbonyl. This makes the β-carbon electrophilic and prone to nucleophilic (Michael) addition.
-
The Aldehyde Group: The carbonyl carbon of the aldehyde is highly electrophilic and can be attacked by nucleophiles. The adjacent methyl group provides some steric hindrance.
Furthermore, as a β-dicarbonyl analogue, this compound can exhibit keto-enol tautomerism, where a proton can migrate to form an enol.[3][4][5] The presence of the enol tautomer can influence its reaction pathways, particularly in base-catalyzed reactions.
Stability & Troubleshooting Under Acidic Conditions
Q2: I am running a reaction in a dilute aqueous acid and heating it. My starting material is being consumed, but I am not observing my expected product. What is the likely side reaction?
Answer: The most probable side reaction is the acid-catalyzed hydrolysis of the ethyl ester functional group. Esters, when heated in the presence of aqueous acid, can revert to their parent carboxylic acid and alcohol.[6] This reaction is an equilibrium process, but the use of excess water (from the dilute acid) drives it towards the hydrolysis products.[6]
Causality: The reaction is initiated by the protonation of the ester's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of ethanol to yield 3-methyl-4-oxocrotonic acid.
Troubleshooting Guide: Investigating Acid-Mediated Degradation
-
Problem: Disappearance of starting material without formation of the desired product in acidic media.
-
Hypothesis: Acid-catalyzed hydrolysis of the ester.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for suspected acid hydrolysis.
Experimental Protocol: Monitoring Acid Stability by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup: In a vial, combine 100 µL of the stock solution with 900 µL of 1N HCl.
-
Time Zero Sample: Immediately inject 10 µL of the mixture onto the HPLC system.
-
Incubation: Place the vial in a heating block at the intended reaction temperature (e.g., 60 °C).
-
Time-Point Analysis: After 1, 2, and 4 hours, inject subsequent samples and analyze the chromatograms.
-
Data Analysis: Compare the peak area of the starting material over time. Look for the appearance of a more polar (earlier eluting) peak corresponding to the carboxylic acid.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Column Temp. | 30 °C |
| Table 1: Example HPLC method for stability monitoring. |
Acid-Catalyzed Hydrolysis Pathway
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Stability & Troubleshooting Under Basic Conditions
Q3: My reaction requires a strong base like sodium hydroxide, but I am getting a complex mixture of products and very low yield. What is happening to my compound?
Answer: this compound is highly unstable under basic conditions, especially with strong, nucleophilic bases like NaOH or KOH. The primary and fastest degradation pathway is saponification—the base-mediated hydrolysis of the ester.[6] Unlike acid hydrolysis, this reaction is irreversible because the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol by-product.
Causality: The reaction proceeds via direct nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion to form the carboxylic acid. The ethoxide, a strong base, immediately deprotonates the acid to form the carboxylate salt and ethanol.
Furthermore, other base-mediated side reactions can occur, including aldol-type condensations or Michael additions if other nucleophiles are present, leading to complex product mixtures.[2]
Troubleshooting Guide: Navigating Base-Mediated Reactions
-
Problem: Poor yield and multiple products when using a strong base.
-
Hypothesis: Saponification and/or other base-catalyzed side reactions.
Recommendations for Base Selection and Reaction Conditions:
-
Use Non-Nucleophilic Bases: If the goal is deprotonation (e.g., for an alkylation reaction), use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS).
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the rate of saponification and other side reactions.
-
Use Aprotic Solvents: Employ anhydrous aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether to eliminate water, which is required for hydrolysis.
-
Inverse Addition: Add the substrate slowly to a solution of the base at low temperature to maintain a low concentration of the enolate and minimize self-condensation.
Base-Catalyzed Hydrolysis (Saponification) Pathway
Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).
Summary of Stability
| Condition | Stability | Primary Degradation Pathway | Major Degradation Products |
| Strong Acid (e.g., 1N HCl, heat) | Low | Acid-Catalyzed Hydrolysis | 3-methyl-4-oxocrotonic acid, Ethanol |
| Mild Acid (e.g., Acetic Acid, RT) | Moderate | Slow Hydrolysis | 3-methyl-4-oxocrotonic acid, Ethanol |
| Neutral (pH 7, RT) | High | Negligible | - |
| Mild Base (e.g., NaHCO₃) | Moderate to Low | Slow Saponification | Sodium 3-methyl-4-oxocrotonate, Ethanol |
| Strong Base (e.g., 1N NaOH, RT) | Very Low | Saponification | Sodium 3-methyl-4-oxocrotonate, Ethanol |
| Table 2: Stability overview of this compound. |
References
- Ethyl 3-methyl-4-oxocroton
- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.
- Possible keto-enol tautomerism of β-keto ester IV.
- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.
- Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations.
- Exploring the Synthetic Utility of this compound in Polymer Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Stage B: Ethyl (E)
- Hydrolysis of Esters. Chemguide. [Link]
- Active Methylene Compounds. Shivaji College, University of Delhi. [Link]
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
Sources
Technical Support Center: Catalyst Selection for Efficient Knoevenagel Condensation
Welcome to the Technical Support Center for Knoevenagel Condensation. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in catalyst selection and reaction optimization. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, and the choice of catalyst is paramount to achieving high efficiency, selectivity, and reproducibility.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the Knoevenagel condensation?
A catalyst in the Knoevenagel condensation facilitates the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound.[2] Its primary role is to act as a base to deprotonate the active methylene compound, creating a resonance-stabilized enolate.[3] This enolate is a more potent nucleophile that then attacks the carbonyl carbon of the aldehyde or ketone.[4] The catalyst must be basic enough to generate the enolate but not so strong that it promotes unwanted side reactions.[5]
Q2: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
Homogeneous and heterogeneous catalysts differ primarily in their phase relative to the reactants.
-
Homogeneous Catalysts: These are in the same phase as the reactants (typically liquid).[6] Common examples include weak organic bases like piperidine, pyridine, and other amines.[3][7] They often exhibit high activity and selectivity due to well-defined active sites and good contact with reactants.[6] However, their separation from the reaction mixture can be difficult and costly, posing a challenge for product purification and catalyst recycling.[6][8]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[6] Examples include metal oxides (CaO-MgO, ZnO), zeolites, metal-organic frameworks (MOFs), and functionalized silicas.[1][9][10][11] Their primary advantage is the ease of separation (e.g., by simple filtration) and reusability, which aligns with green chemistry principles.[1][10] However, they may sometimes exhibit lower activity or issues with diffusion limitations compared to their homogeneous counterparts.[6]
Q3: How do I choose between a weak and a strong base as a catalyst?
The choice of base strength is critical. Using a base that is too strong can lead to the self-condensation of the aldehyde or ketone starting material, a common side reaction that significantly reduces the yield of the desired product.[5][7] Therefore, weakly basic catalysts are almost always preferred.[5] The ideal catalyst is just strong enough to deprotonate the specific active methylene compound you are using without deprotonating other species or promoting self-condensation.[5] For instance, amines like piperidine or ammonium salts are commonly employed and provide a good balance of reactivity.[7]
Q4: Are there environmentally friendly ("green") catalyst options available?
Yes, the development of green catalytic systems is a major focus in modern organic synthesis. For the Knoevenagel condensation, several options exist:
-
Heterogeneous Catalysts: As mentioned, their reusability and ease of separation reduce waste.[10] Catalysts like mixed metal oxides can often be used under mild conditions, sometimes even in water.[12]
-
Biocatalysts: Enzymes like lipases have been shown to catalyze the reaction, offering a biodegradable and highly selective alternative.[1][13]
-
Organocatalysts: Small organic molecules like L-proline and L-tyrosine can be effective, avoiding the use of toxic metals.[14][15]
-
Green Solvents: Performing the reaction in water or under solvent-free conditions significantly improves its environmental profile.[7][16] Some studies have explored using agro-waste extracts or fruit juices as both the solvent and catalyst.[17] In some cases, water itself can act as a weak Brønsted base catalyst.[18]
Q5: How does the choice of solvent impact catalyst performance?
The solvent plays a crucial role by influencing reaction rates and yields.[7] The polarity of the solvent is a key factor.[7]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These have been shown to provide high conversions and selectivities in short reaction times.[19]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are also effective and are common choices.[7][20] Ethanol often leads to high yields.[20]
-
Water: As a green solvent, water has been used successfully and can sometimes enhance reaction rates.[7][21]
-
Nonpolar Solvents (e.g., Toluene): These may lead to longer reaction times but are useful when azeotropic removal of the water byproduct is necessary to drive the reaction to completion.[7][19]
Catalyst Selection Workflow
This diagram outlines a logical decision-making process for selecting an appropriate catalyst system for your Knoevenagel condensation.
Caption: Decision workflow for catalyst selection.
Troubleshooting Guide
Issue 1: My reaction yield is consistently low or there is no product.
-
Probable Cause 1: Inappropriate Catalyst Choice or Concentration. The catalyst may be too weak to deprotonate the active methylene compound, or its concentration is too low.
-
Solution:
-
Verify Catalyst Activity: Use a fresh or different batch of catalyst. Consider a more active but still weak base, like piperidine or an ammonium salt.[22]
-
Optimize Concentration: Systematically vary the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.
-
-
-
Probable Cause 2: Unfavorable Reaction Equilibrium. The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversibility, preventing it from going to completion.[7][14]
-
Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction may be slow under the current conditions.
-
Solution:
-
Monitor Progress: Track the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine if it is simply slow or has stalled.[7]
-
Adjust Temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 60-80°C) can significantly increase the rate and drive the reaction to completion.[7][22]
-
-
Issue 2: I am observing significant side product formation.
-
Probable Cause 1: Self-Condensation of the Carbonyl Compound. This is the most common side reaction, especially with aldehydes, and occurs when the catalyst is too basic.[5][7]
-
Probable Cause 2: Michael Addition. The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can be attacked by another molecule of the deprotonated active methylene compound. This is more common with highly reactive methylene compounds and long reaction times.[7]
Issue 3: My heterogeneous catalyst seems to have lost activity after the first run.
-
Probable Cause 1: Leaching of Active Sites. The active catalytic species may be dissolving from the solid support into the reaction medium.
-
Solution: Perform a hot filtration test. Run the reaction for a short period, then filter off the solid catalyst while the mixture is still hot. Allow the filtrate to continue reacting. If the reaction progresses in the filtrate, leaching is occurring. A different catalyst support or anchoring chemistry may be needed.[23]
-
-
Probable Cause 2: Fouling of the Catalyst Surface. The catalyst's pores or active sites may be blocked by product, byproduct, or polymer residues.
-
Solution: Implement a regeneration step between cycles. This may involve washing the catalyst with a suitable solvent to remove adsorbed species or calcination at a high temperature to burn off organic residues (for robust inorganic catalysts).
-
Catalyst Performance Comparison
The table below summarizes the performance of various catalysts for the Knoevenagel condensation between an aldehyde (often benzaldehyde) and an active methylene compound, providing a comparative snapshot to guide your selection.
| Catalyst Type | Catalyst | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Heterogeneous | 1CaO–1.5MgO | Malononitrile | Water | RT | 10 min | 98 | Up to 5 cycles | [1][12] |
| Heterogeneous | ZnO | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 | - | [1] |
| Heterogeneous | Mg-Al Phosphate (MALPO) | Malononitrile | Ethanol | RT | 60 min | 99 | Yes | [23] |
| Heterogeneous | MOF (CAU-1-NH₂) | Malononitrile | Ethanol | 40°C | 7 h | 100 | Yes | [11] |
| Homogeneous | Piperidine | Thiobarbituric Acid | Ethanol | Reflux | - | - | No | [5] |
| Homogeneous | Boric Acid | Active Methylene Cmpd. | Aq. Ethanol | RT | - | - | No | [1] |
| Organocatalyst | L-Proline | Meldrum's Acid | Solvent-free | RT | 15 min | 88 | - | [15] |
| Organocatalyst | L-Tyrosine | Meldrum's Acid | Solvent-free | RT | 10-15 min | 94 | - | [15] |
Standard Experimental Protocols
Protocol 1: Homogeneous Catalysis using Piperidine
This protocol describes a general procedure for a Knoevenagel condensation using a weak organic base.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 equivalent).
-
Add the active methylene compound (1.0 to 1.2 equivalents).[7]
-
Add the chosen solvent (e.g., ethanol).[7]
-
Add the piperidine catalyst (0.1 equivalents).[7]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[7]
-
Upon completion, cool the reaction mixture. If a solid product precipitates, filter and wash it with a cold solvent (e.g., cold ethanol).[7]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[7]
Protocol 2: Heterogeneous Catalysis with a Mixed-Metal Oxide (1CaO–1.5MgO)
This protocol is adapted for a reusable solid base catalyst in an aqueous medium.[12]
Caption: Experimental workflow using a heterogeneous catalyst.
-
Reaction Setup: In a 50 mL round-bottom flask, mix the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.[1][12]
-
Catalyst Addition: Add 0.05 g of the pre-synthesized 1CaO–1.5MgO catalyst to the mixture.[1][12]
-
Reaction: Stir the mixture vigorously (e.g., 800 rpm) at room temperature.[12]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:9 ethyl acetate/petroleum ether eluent).[12]
-
Work-up: After completion, filter the solid mixture containing the product and the catalyst. Wash thoroughly with water to remove any unreacted starting materials.[12]
-
Purification & Catalyst Recovery: The product can be purified further if necessary. The recovered solid catalyst can be washed, dried, and reused for subsequent reactions.
References
- Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
- ResearchGate. (n.d.). Influence of solvents on Knoevenagel condensation reaction.
- Benchchem. (n.d.). Optimizing Knoevenagel Condensation: A Technical Support Center.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Knoevenagel Condensation with Meldrum's Acid.
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- RSC Publishing. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- ACS Omega. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor.
- PubMed. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity.
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- ResearchGate. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
- PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
- RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- RSC Publishing. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm.
- MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- PubMed Central. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. acgpubs.org [acgpubs.org]
- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]
Technical Support Center: Solvent Effects on Wittig Reaction Stereoselectivity
Welcome to the technical support center for the Wittig reaction, dedicated to assisting researchers, scientists, and drug development professionals in optimizing their synthetic strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuanced effects of solvents on the stereochemical outcome of your Wittig reactions.
Foundational Principles: Understanding Stereoselectivity in the Wittig Reaction
The stereoselectivity of the Wittig reaction—the preferential formation of either the (Z)- or (E)-alkene—is a critical aspect of its utility in organic synthesis. This selectivity is primarily dictated by the nature of the phosphorus ylide, which is categorized as non-stabilized, semi-stabilized, or stabilized.
-
Non-stabilized ylides , typically bearing alkyl or hydrogen substituents, are highly reactive and generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[1][2]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion, are less reactive and predominantly yield (E)-alkenes.[1][2]
-
Semi-stabilized ylides , such as those with an aryl substituent, often provide poor (E/Z) selectivity.[1]
The stereochemical outcome is determined by the reaction mechanism, which, under lithium salt-free conditions, is understood to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][3] The geometry of this intermediate directly influences the final alkene stereochemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low (Z)-selectivity with my non-stabilized ylide in THF?
A1: While non-stabilized ylides generally favor (Z)-alkene formation, several factors related to your solvent and reagents can lead to diminished selectivity. A primary culprit is the presence of lithium salts.[1][4] If you are using a lithium base, such as n-butyllithium (n-BuLi), to generate your ylide from the corresponding phosphonium salt, lithium halides (e.g., LiBr, LiCl) are formed as byproducts.[5] These salts can catalyze the equilibration of the initially formed syn-oxaphosphetane intermediate to the more thermodynamically stable anti-oxaphosphetane, a phenomenon known as "stereochemical drift," which ultimately leads to the (E)-alkene.[1][4]
Troubleshooting Tip: To enhance (Z)-selectivity, consider using "salt-free" conditions. This involves generating the ylide with a sodium- or potassium-based strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide.[6] These conditions minimize the concentration of ions that can promote equilibration of the oxaphosphetane intermediate.
Q2: I switched to a polar aprotic solvent like DMF to improve solubility, but now my (Z)-selectivity has decreased. What is happening?
A2: Polar aprotic solvents can influence the stereochemical outcome of the Wittig reaction. While they can be excellent for dissolving reactants, they can also stabilize charged intermediates. In the context of the Wittig reaction, a more polar solvent can facilitate the equilibration of the oxaphosphetane intermediate, similar to the effect of lithium salts, leading to a higher proportion of the (E)-alkene.[7] However, for non-stabilized ylides, performing the reaction in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide can, counterintuitively, lead to almost exclusively the (Z)-isomer.[1] This highlights the complex interplay between solvent, salts, and reaction intermediates.
Q3: How does a polar protic solvent like ethanol affect the stereoselectivity?
A3: The use of polar protic solvents in Wittig reactions is generally less common, especially with non-stabilized ylides, as these ylides are strong bases and can be protonated by the solvent. If the reaction does proceed, the polarity of the protic solvent can still influence the stereoselectivity. For semi-stabilized ylides, increasing solvent polarity has been shown to decrease the Z/E ratio, favoring the (E)-alkene.[7] This is attributed to the stabilization of the more polar transition state leading to the anti-oxaphosphetane.
Q4: Can I use a non-polar solvent like toluene to improve (Z)-selectivity?
A4: Yes, for non-stabilized ylides, using a non-polar solvent like toluene can enhance (Z)-selectivity, particularly under salt-free conditions.[7] Non-polar solvents are less likely to solvate and stabilize any charged intermediates or transition states that could lead to equilibration and the formation of the (E)-alkene. This promotes a kinetically controlled reaction pathway that favors the formation of the syn-oxaphosphetane and, consequently, the (Z)-alkene.[3]
Troubleshooting Guide: Optimizing Stereoselectivity
This guide will help you diagnose and resolve common issues related to stereoselectivity in your Wittig reactions.
Problem: Low (Z)-Selectivity with Non-Stabilized Ylides
| Potential Cause | Explanation | Recommended Solution |
| Presence of Lithium Salts | Lithium ions from bases like n-BuLi promote equilibration of the oxaphosphetane intermediate, leading to the (E)-alkene.[1][3] | Switch to a sodium or potassium base (e.g., NaHMDS, KHMDS) to create "salt-free" conditions.[6] |
| Polar Solvent | Polar aprotic solvents can stabilize intermediates and facilitate equilibration, reducing (Z)-selectivity.[7] | Use a non-polar aprotic solvent such as toluene or diethyl ether.[1] |
| High Reaction Temperature | Higher temperatures can provide the energy needed for the intermediates to equilibrate to the more stable trans configuration, decreasing selectivity. | Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). |
Problem: Low (E)-Selectivity with Stabilized Ylides
| Potential Cause | Explanation | Recommended Solution |
| Non-Optimal Solvent | While stabilized ylides generally favor (E)-alkenes, the choice of solvent can still have an effect. In some cases, specific solvents can alter the selectivity. | Dichloromethane (DCM) is a commonly used solvent that often provides good (E)-selectivity for stabilized ylides.[2] |
| Reaction Conditions Not Favoring Thermodynamic Control | The high (E)-selectivity of stabilized ylides arises from the reaction being under thermodynamic control, where the more stable anti-oxaphosphetane is preferentially formed. | Ensure the reaction is allowed to proceed for a sufficient amount of time to reach thermodynamic equilibrium. |
Mechanistic Insights: The Role of Solvents and Salts
The stereochemical outcome of the Wittig reaction is a consequence of the kinetics and thermodynamics of the formation and decomposition of the oxaphosphetane intermediate.
Salt-Free vs. Lithium-Present Conditions
The presence or absence of lithium salts dramatically alters the reaction pathway and, consequently, the stereoselectivity.
Caption: Mechanistic pathways for non-stabilized Wittig reactions.
Under salt-free conditions , the reaction is typically under kinetic control. The ylide and aldehyde react via a puckered transition state to irreversibly form the syn-oxaphosphetane, which then decomposes to the (Z)-alkene.[3]
In the presence of lithium salts , the initially formed oxaphosphetane can reversibly open to a betaine-like intermediate complexed with a lithium ion.[3] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then collapses to the (E)-alkene.[3][4]
Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction (Salt-Free)
This protocol is designed to maximize the yield of the (Z)-alkene from a non-stabilized ylide.
-
Apparatus Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Ylide Generation: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 eq., typically 1.0 M in THF) dropwise to the stirred suspension. A color change (often to deep orange or red) indicates ylide formation. Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: High (E)-Selectivity with a Stabilized Ylide
This protocol is for reactions involving stabilized ylides to favor the (E)-alkene.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Ylide Addition: At 0 °C, add a solution of the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.1 eq.) in anhydrous DCM dropwise to the aldehyde solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The triphenylphosphine oxide byproduct can often be precipitated by adding a non-polar solvent like hexanes and removed by filtration.[8] Further purify the filtrate by flash column chromatography to isolate the (E)-alkene.
Summary of Solvent Effects on Stereoselectivity
| Ylide Type | Desired Alkene | Recommended Solvent | Rationale |
| Non-stabilized | (Z)-Alkene | Non-polar aprotic (e.g., Toluene, THF) | Minimizes equilibration of the kinetically favored syn-oxaphosphetane.[3][7] |
| Non-stabilized | (E)-Alkene | Polar aprotic (e.g., DMF) with added salts* | Promotes equilibration to the thermodynamically favored anti-oxaphosphetane. |
| Stabilized | (E)-Alkene | Aprotic (e.g., DCM, THF) | The reaction is under thermodynamic control, and these solvents are generally effective. |
Note: For obtaining the (E)-alkene from non-stabilized ylides, the Schlosser modification is often a more reliable method.[1][9]
References
- Wikipedia. Wittig reaction. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
- ChemTube3D. Stereoselective Wittig Reaction-Overview. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Reddit. Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]
- ACS Publications. Dramatic concentration dependence of stereochemistry in the Wittig reaction.
- ResearchGate. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
- Reddit. Influence of solvents on the stereochemistry of a Wittig Reaction product. [Link]
- Fiveable.
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Decomposition of Crotonate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crotonate derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges associated with the thermal stability of these versatile compounds. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal decomposition of crotonate derivatives, providing concise answers and directing you to more detailed information where necessary.
Q1: What are the primary pathways for thermal decomposition of crotonate derivatives?
A1: The thermal decomposition of crotonate derivatives, which are α,β-unsaturated esters, typically proceeds through several key pathways. The most common is a cis-elimination reaction, which is a non-radical random chain scission that results in the formation of crotonic acid and corresponding olefins.[1][2] At higher temperatures, decarboxylation of the resulting crotonic acid can occur, leading to the release of carbon dioxide and the formation of smaller hydrocarbons.[3][4][5] Additionally, unwanted polymerization can be a significant side reaction, especially at elevated temperatures.[6][7]
Q2: My reaction involving a crotonate ester is turning brown and viscous at high temperatures. What is likely happening?
A2: The browning and increased viscosity of your reaction mixture are strong indicators of polymerization and potentially other complex degradation processes. The double bond in the crotonate moiety is susceptible to radical or anionic polymerization at elevated temperatures.[7][8] The color change suggests the formation of conjugated systems and complex degradation byproducts. It is crucial to control the reaction temperature and consider the use of polymerization inhibitors if high temperatures are unavoidable.
Q3: I am observing a lower than expected yield in my synthesis of a crotonate ester. Could thermal decomposition be the cause?
A3: Yes, thermal decomposition is a likely contributor to low yields, especially if your reaction requires heating. The desired ester product may be degrading as it is formed.[9] Another possibility is a competing hydrolysis reaction if water is present, which would revert the ester to crotonic acid and the corresponding alcohol.[10][11] To maximize yield, it is often necessary to remove water as it forms and to use the minimum effective temperature for the reaction.
Q4: Are there any structural features in crotonate derivatives that can enhance their thermal stability?
A4: Indeed. The thermal stability of crotonate derivatives can be significantly influenced by their molecular structure. Introducing bulky alkyl groups, such as tert-butyl or adamantyl groups, on the ester moiety can increase thermal stability.[7] This is attributed to steric hindrance, which can inhibit intermolecular reactions like polymerization. Polymers derived from these bulky crotonates have shown higher glass transition and decomposition temperatures.[7]
Q5: What are some general strategies to minimize thermal decomposition during my experiments?
A5: To minimize thermal decomposition, consider the following strategies:
-
Temperature Control: Use the lowest possible temperature necessary for the reaction to proceed at a reasonable rate.[12]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.[10]
-
Use of Inhibitors/Stabilizers: For reactions prone to polymerization, the addition of radical inhibitors (e.g., hydroquinone, BHT) can be effective. Natural antioxidants like polyphenols have also been explored as stabilizers.[13][14]
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely and stop the heating as soon as the desired conversion is achieved.
-
Solvent Choice: Select a solvent with an appropriate boiling point to help control the reaction temperature.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to troubleshooting specific problems encountered during experiments with crotonate derivatives.
Issue 1: Unexpected Product Formation and Low Purity
Symptom: Your final product contains significant impurities, and analytical data (e.g., NMR, GC-MS) shows the presence of unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Side Reactions (e.g., Polymerization) | 1. Lower the reaction temperature. 2. Introduce a radical inhibitor (e.g., a small amount of hydroquinone). 3. Work under an inert atmosphere (N₂ or Ar).[10] | High temperatures can provide the activation energy for polymerization of the α,β-unsaturated system. Inhibitors scavenge radicals that initiate these chain reactions. |
| Isomerization | 1. Protect the reaction from light. 2. Avoid unnecessarily high temperatures and strongly acidic or basic conditions.[10] | The double bond in crotonates can isomerize (e.g., from trans to cis), leading to a mixture of products. This can be catalyzed by heat, light, or acid/base. |
| Hydrolysis | 1. Use anhydrous solvents and reagents. 2. For esterification reactions, remove water as it forms using a Dean-Stark apparatus or molecular sieves.[15] | The ester linkage is susceptible to cleavage by water, especially under acidic or basic conditions, which is a reversible reaction.[11] |
| Decarboxylation | 1. If working with a β-keto crotonate or a similar structure, decarboxylation may be unavoidable at high temperatures. Consider alternative synthetic routes that do not require harsh thermal conditions.[4][5] | Carboxylic acids with a carbonyl group at the β-position are prone to losing CO₂ upon heating through a cyclic transition state.[16] |
Issue 2: Reaction Stalls or Fails to Reach Completion
Symptom: Reaction monitoring indicates that the starting materials are not being fully consumed, even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Catalyst Activity | 1. Increase the catalyst loading. 2. Consider a more active catalyst (e.g., for esterification, switch from p-TsOH to H₂SO₄).[15] 3. Ensure the catalyst is not poisoned or degraded. | The catalyst may not be efficient enough at the chosen temperature to drive the reaction to completion in a reasonable timeframe. |
| Equilibrium Limitations | 1. In reversible reactions like esterification, remove one of the byproducts (e.g., water) to shift the equilibrium towards the products (Le Chatelier's Principle).[15][17] 2. Use a large excess of one reactant. | Reactions that are in equilibrium will not proceed to 100% completion unless the equilibrium is actively shifted. |
| Thermal Decomposition of Reactants or Products | 1. Lower the reaction temperature and accept a longer reaction time. 2. If a reactant is unstable, consider adding it to the reaction mixture slowly over time. | If the reactants or the desired product are degrading under the reaction conditions, the reaction will appear to stall as the rate of formation equals the rate of decomposition. |
Issue 3: Product Instability During Work-up and Purification
Symptom: The desired product is isolated, but it degrades during purification (e.g., distillation, chromatography) or upon storage.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Thermal Stress During Distillation | 1. Purify via vacuum distillation to lower the boiling point.[15] 2. Keep the distillation time as short as possible. | High temperatures during atmospheric distillation can cause decomposition. Reducing the pressure lowers the temperature required for boiling. |
| Acid/Base Sensitivity on Chromatography Media | 1. Use neutral chromatography media (e.g., deactivated silica gel). 2. Add a small amount of a neutralizer (e.g., triethylamine for basic compounds on silica) to the eluent. | The acidic surface of standard silica gel can catalyze decomposition or isomerization of sensitive compounds. |
| Oxidation and Light Sensitivity | 1. Store the purified product under an inert atmosphere.[10] 2. Use amber vials or protect from light.[10] 3. Store at low temperatures (e.g., in a refrigerator or freezer).[10] | Double bonds and other functional groups can be susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. |
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows relevant to managing the thermal stability of crotonate derivatives.
Protocol 1: Monitoring Thermal Decomposition Using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for analyzing the degradation products of a crotonate derivative over time at a specific temperature.
Objective: To identify the onset temperature of decomposition and characterize the degradation products.
Materials:
-
Crotonate derivative of interest
-
High-boiling point, inert solvent (e.g., dodecane)
-
GC vials with septa
-
Heating block or oil bath with temperature controller
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a solution of the crotonate derivative in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Inject an aliquot of the solution into the GC-MS to obtain a baseline chromatogram and mass spectrum of the pure compound.
-
Heating: Place several sealed GC vials containing the solution into the heating block set to the desired temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 hours), remove one vial from the heating block and allow it to cool to room temperature.
-
GC-MS Analysis: Inject an aliquot from the cooled vial into the GC-MS.
-
Data Analysis: Compare the chromatograms from the different time points. Look for the appearance of new peaks and a decrease in the area of the parent compound peak. Use the mass spectra to identify the degradation products.
Data Interpretation:
-
An increase in the number and intensity of new peaks over time indicates thermal decomposition.
-
By running the experiment at different temperatures, you can determine the temperature at which decomposition becomes significant for your specific compound.
Protocol 2: Synthesis of a Thermally Stable Crotonate Ester (Example: Adamantyl Crotonate)
This protocol describes the synthesis of a crotonate ester with a bulky adamantyl group to enhance thermal stability, a concept supported by literature.[7]
Objective: To synthesize adamantyl crotonate via Fischer esterification.
Materials:
-
Crotonic acid
-
1-Adamantanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine crotonic acid (1.0 eq), 1-adamantanol (1.2 eq), and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer it to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release CO₂ gas. Continue until effervescence ceases.
-
Extraction: Separate the layers. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure adamantyl crotonate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. chemcess.com [chemcess.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Navigating the Work-up of Reactions Involving Polar Aldehydes
Welcome to the Technical Support Center for Work-up Procedures Involving Polar Aldehydes. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the work-up and purification of polar aldehydes, offering potential causes and solutions based on established chemical principles and field-proven experience.
Question: My polar aldehyde is highly water-soluble, and I'm experiencing poor recovery during liquid-liquid extraction with standard organic solvents. What can I do?
Answer: This is a frequent challenge with low-molecular-weight or highly functionalized aldehydes. The polarity of your target molecule leads to a high partition coefficient in the aqueous phase. Here’s a systematic approach to improving your extraction efficiency:
-
Salting Out: Before extraction, saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic aldehyde in the aqueous phase by increasing the polarity of the aqueous layer, thus driving your product into the organic layer.[1]
-
Solvent Selection: Switch to a more polar extraction solvent. While immiscible with water, solvents like ethyl acetate or dichloromethane are more effective at solvating polar compounds than nonpolar solvents like hexanes. For particularly stubborn cases, a continuous liquid-liquid extraction apparatus can be highly effective.
-
pH Adjustment: The solubility of your aldehyde may be pH-dependent, especially if it contains acidic or basic functional groups. Adjusting the pH of the aqueous layer can sometimes suppress the ionization of these groups, making the aldehyde less polar and more amenable to extraction into an organic solvent.[1]
Question: I'm trying to purify my aldehyde using silica gel chromatography, but I'm observing streaking, poor separation, and even decomposition of my product on the column. What's happening and how can I fix it?
Answer: Silica gel is acidic and can catalyze side reactions for sensitive aldehydes, such as aldol condensations or oxidation.[2] Here are several strategies to mitigate these issues:
-
Deactivation of Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. This is commonly done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®. Always run a preliminary thin-layer chromatography (TLC) analysis on these different stationary phases to assess separation and stability.
-
Rapid Chromatography: Minimize the time your aldehyde spends on the column. Use a slightly more polar solvent system to hasten elution and consider flash chromatography over gravity chromatography.
-
Avoid Reactive Solvents: Alcohols like methanol can form acetals or hemiacetals with aldehydes on the acidic silica surface.[2] If a polar protic solvent is necessary, use it in small proportions and consider the deactivation strategies mentioned above.
Question: I've attempted a bisulfite adduct purification, but the yield of the precipitated adduct is very low. Why is this happening?
Answer: Low yields of the solid bisulfite adduct can be attributed to several factors related to both the aldehyde's structure and the reaction conditions:
-
Adduct Solubility: The bisulfite adduct of your aldehyde, particularly with lower molecular weight aldehydes, may be soluble in the reaction mixture and will not precipitate.[3] In this case, you should proceed with a liquid-liquid extraction to isolate the adduct in the aqueous phase.[3][4]
-
Steric Hindrance: The formation of the bisulfite adduct is sensitive to steric hindrance around the carbonyl group. While most aldehydes react well, highly hindered aldehydes may react inefficiently.[3]
-
Reagent Quality: Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite for maximal reactivity.[3]
-
Solvent Choice: The use of a water-miscible co-solvent is critical for bringing the aldehyde and the aqueous bisulfite into contact. For aliphatic aldehydes, dimethylformamide (DMF) can improve removal rates.[3][5]
Question: A solid has formed at the interface between the organic and aqueous layers during my extraction. What is it and how should I handle it?
Answer: This is a common occurrence, especially with non-polar aldehydes. The resulting bisulfite adduct can be insoluble in both the aqueous and organic layers, causing it to precipitate at the interface.[3][6]
-
Solution: To resolve this, filter the entire biphasic mixture through a pad of a filter aid like Celite®. This will remove the insoluble adduct. The two liquid layers can then be separated, and you can proceed with your work-up.[3][6]
Question: My aldehyde is decomposing during regeneration from the bisulfite adduct. How can I prevent this?
Answer: Aldehyde regeneration typically requires strongly basic (e.g., pH 12 with NaOH) or acidic conditions, which can be problematic for sensitive molecules.[3]
-
Alternative Regeneration: A milder, non-aqueous method for regenerating aldehydes from their bisulfite adducts involves using chlorotrimethylsilane (TMS-Cl) in acetonitrile.[7] This method avoids extreme pH conditions and can be beneficial for base-sensitive aldehydes.[7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using sodium bisulfite for aldehyde purification?
A1: The purification of aldehydes using sodium bisulfite is a classic chemical method that relies on the nucleophilic addition of the bisulfite ion to the carbonyl group of an aldehyde.[3] This reaction forms an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[3] This adduct is a charged species that is typically water-soluble, allowing for its separation from non-polar organic impurities via extraction or filtration.[3][4] The reaction is reversible, and the pure aldehyde can be regenerated by adding a strong base or acid.[3][6]
Q2: Is the bisulfite adduct purification technique suitable for all types of aldehydes and ketones?
A2: No, this method has its limitations. It is most effective for:
-
Aldehydes: Most aldehydes, including sterically hindered ones, react well.[3][5]
-
Ketones: The reaction is generally limited to sterically unhindered cyclic and methyl ketones.[3][5] Highly hindered ketones typically do not form adducts, which allows for the selective purification of aldehydes from ketones.[3]
Q3: What are the main advantages of using bisulfite adducts for purification, especially on a larger scale?
A3: Compared to methods like column chromatography, purification via bisulfite adducts offers significant advantages for scaling up:
-
Scalability and Cost-Effectiveness: The procedure utilizes inexpensive reagents and relies on simple, scalable unit operations like extraction and filtration, making it more economical than chromatography.[3][8]
-
Efficiency: It is often faster and less labor-intensive than chromatographic methods.[3][8]
-
Stable Intermediate: The solid bisulfite adduct is often more stable than the free aldehyde, providing a convenient and stable "hold point" in a multi-step synthesis.[4]
-
Improved Purity: It can be a highly effective method for removing impurities, sometimes eliminating the need for chromatography altogether.[4]
Q4: When should I consider using a protecting group for my aldehyde during a reaction sequence?
A4: Protecting groups are essential when you need to perform a reaction on another functional group in your molecule that is incompatible with the aldehyde.[9][10] For example, if you need to perform a Grignard reaction on an ester in the presence of an aldehyde, the Grignard reagent would preferentially react with the more electrophilic aldehyde.[10] By converting the aldehyde to a stable acetal, you can protect it during the Grignard reaction and then deprotect it in a subsequent step.[9][10]
Q5: What are scavenger resins and how can they be used for aldehyde purification?
A5: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[11] For aldehyde purification, resins functionalized with groups like hydrazides can be used to selectively bind to and remove excess aldehydes or aldehyde impurities from a reaction mixture.[12][13] The resin is then simply filtered off, leaving the purified product in solution. This method is particularly useful for driving reactions to completion by removing a product or for simplifying purification by removing an unreacted starting material.[11]
Data Presentation
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Efficiency | Comments |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Neutral, inexpensive, but can form hydrates. |
| Magnesium Sulfate (MgSO₄) | High | Fast | High | Slightly acidic, fine powder can be difficult to filter. |
| Calcium Chloride (CaCl₂) | High | Fast | High | Acidic, can complex with alcohols, amines, and some carbonyl compounds. |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Moderate | Basic, useful for drying basic organic solutions. |
| Molecular Sieves (3Å or 4Å) | Low | Slow | Very High | Excellent for achieving very dry solvents, can be regenerated. |
Experimental Protocols
Protocol 1: Purification of a Polar Aldehyde via Bisulfite Adduct Formation
This protocol is adapted from procedures described for the purification of aldehydes.[3][8]
-
Adduct Formation: Dissolve the crude product containing the polar aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.[14] To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite.[6] Stir or shake the mixture vigorously for 15-30 minutes.
-
Isolation of the Adduct:
-
If a precipitate forms: Filter the solid adduct, wash it with a small amount of cold ethanol and then diethyl ether to remove organic impurities.
-
If no precipitate forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash the aqueous layer several times to remove organic impurities. The bisulfite adduct will remain in the aqueous layer.[6]
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct or the aqueous layer containing the adduct in an equal volume of a suitable organic solvent (e.g., diethyl ether).
-
While stirring vigorously, slowly add a 10% sodium hydroxide solution until the aqueous layer is strongly basic (pH > 12).[3][6]
-
The adduct will decompose, releasing the free aldehyde into the organic layer.
-
-
Final Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Caption: Logic of using a protecting group for selective reactions.
References
- Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.).
- General procedures for the purification of Aldehydes - Chempedia - LookChem. (n.d.).
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57324. [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134).
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134).
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.).
- de Oliveira, A. S., de Andrade, C. C., Lapis, A. A. M., & de Matos, R. A. F. (2015). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Journal of the Brazilian Chemical Society, 26, 1729-1736.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3).
- Scavenger resin - Wikipedia. (n.d.).
- 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 5).
- Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1).
- Solid-Supported Scavengers - Supra sciences. (n.d.).
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (n.d.).
- US4409375A - Method for scavenging aldehydes - Google Patents. (n.d.).
- What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29).
- Gravel, D., Hebert, J., & Thoraval, D. (1983). o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. Canadian Journal of Chemistry, 61(2), 400–410. [Link]
- Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech. (2023, February 4).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Protecting group - Wikipedia. (n.d.).
- Protecting Groups - Ketones and Aldehydes. (2021, April 19).
- HPLC Troubleshooting Guide. (n.d.).
- Aqueous workup Definition - Organic Chemistry II Key Term | Fiveable. (n.d.).
- Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.).
- How to extract aldehydes by using solvents from fermented aqueous solution? (2013, December 11).
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin. (n.d.).
- de Oliveira, A. S., Lapis, A. A. M., de Andrade, C. C., & de Matos, R. A. F. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13359–13366. [Link]
- Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica. (2025, December 23).
- Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023, January 22).
- Why are Ketones are more polar than aldehydes? - Quora. (2017, September 23).
- Functional group polarity ranking: questions. please help me out :) thanks : r/Mcat - Reddit. (2020, February 26).
- Physical properties of aldehydes and ketones (video) | Khan Academy. (n.d.).
- Polarity of Compounds : r/Mcat - Reddit. (n.d.).
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Workup [chem.rochester.edu]
- 7. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in Synthetic Ethyl 3-methyl-4-oxocrotonate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl 3-methyl-4-oxocrotonate (EMO). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the characterization of impurities encountered during the synthesis and handling of EMO (CAS 62054-49-3).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in synthetic this compound.
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Given that a common synthesis route involves the condensation of ethyl acetoacetate with acetone followed by oxidation, the impurity profile is typically comprised of several classes of related substances.[1] You should anticipate:
-
Starting Materials: Unreacted ethyl acetoacetate and acetone.
-
Intermediates: Incomplete conversion of reaction intermediates from the condensation or oxidation steps. For example, if oxidizing from ethyl 4-hydroxycrotonate, residual amounts of this precursor may be present.[2]
-
By-products: Substances formed from side reactions. Due to the reactive aldehyde and alkene functionalities of EMO, self-condensation or polymerization can occur, especially under thermal stress (e.g., during distillation).[3]
-
Over-oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming the corresponding dicarboxylic acid monoester.[1]
-
Residual Solvents: Solvents used during synthesis (e.g., ethanol, methanol, toluene) or purification (e.g., hexane, ethyl acetate) may be present.[1][4][5]
Q2: Why is the characterization of these impurities so critical in a pharmaceutical context?
A2: Impurity profiling is a cornerstone of drug development and is mandated by regulatory agencies like the FDA and EMA. The rationale is threefold:
-
Safety: Impurities can have their own pharmacological or toxicological effects, some of which may be harmful. Uncharacterized impurities pose a significant safety risk. Genotoxic impurities (GTIs), such as certain alkylating agents, are of particular concern even at trace levels.[6]
-
Efficacy: Impurities can potentially reduce the efficacy of the Active Pharmaceutical Ingredient (API) by lowering its effective concentration or, in some cases, by interfering with its mechanism of action.
-
Quality and Consistency: A well-defined and controlled impurity profile ensures batch-to-batch consistency of the drug substance, which is essential for reliable manufacturing and predictable clinical performance. The International Council for Harmonisation (ICH) provides specific guidelines (Q3A/B) on the reporting, identification, and qualification of impurities.[7]
Q3: What is a typical purity specification for commercially available this compound?
A3: Commercial suppliers often provide EMO with a purity of ≥97.0% as determined by Gas Chromatography (GC). However, for pharmaceutical applications, especially in later-stage development, a much higher purity (e.g., >99.5%) is often required, with stringent limits on specified, unspecified, and total impurities.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My final product purity is low (<95%) after synthesis and initial workup. What are the likely causes and how do I investigate?
Cause & Investigation Workflow:
Low purity is often a result of incomplete reactions or prevalent side reactions. The key is to systematically identify the major impurities and trace them back to their source.
Caption: Decision tree for identifying an unknown impurity.
Expert Insight:
-
LC-MS is the workhorse: For a first pass, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. [8]Use a soft ionization technique like Electrospray Ionization (ESI) to maximize the observation of the molecular ion ([M+H]⁺ or [M+Na]⁺). [8]* High-Resolution MS (HRMS): If available, HRMS (e.g., TOF or Orbitrap) provides an accurate mass, allowing you to predict the elemental composition (molecular formula) of the impurity. This is a powerful constraint for database searching. [8]* NMR is the Gold Standard: Mass spectrometry provides connectivity clues, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively establish the precise structure and stereochemistry of an unknown compound. [9][10]
Section 3: Analytical Protocols & Methodologies
These protocols provide a starting point for method development. They should be validated for your specific matrix and instrumentation.
Protocol 1: GC-MS Method for Volatile Impurities and Purity Assay
This method is suitable for analyzing starting materials, residual solvents, and the main component assay.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (or Flame Ionization Detector for quantification).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
MS Detector (for identification):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
Protocol 2: HPLC-UV/MS Method for Non-Volatile Impurities
This method is ideal for detecting less volatile by-products, degradation products, or over-oxidation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start at 10% B, hold for 1 min.
-
Linear gradient to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 10% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
MS Detector (for identification):
-
Ionization Mode: ESI (positive and negative modes).
-
Mass Range: m/z 100-800.
-
-
Sample Preparation: Prepare a solution of ~0.5 mg/mL in acetonitrile/water (50:50).
Section 4: Data Presentation & Interpretation
Table 1: Potential Impurities in Synthetic this compound
| Impurity Class | Potential Structure / Name | Molecular Weight ( g/mol ) | Likely Origin | Recommended Analytical Technique |
| Starting Material | Ethyl Acetoacetate | 130.14 | Incomplete reaction | GC-MS, HPLC-UV |
| Intermediate | Ethyl 3-methyl-4-hydroxy-2-butenoate | 144.17 | Incomplete oxidation | GC-MS, LC-MS |
| By-product | Michael Adduct (Dimer) | 284.30 | Self-condensation | LC-MS |
| Over-oxidation | 2-Methyl-4-ethoxycarbonyl-2-butenedioic acid | 158.13 | Oxidation of aldehyde | LC-MS |
| Isomer | Ethyl (Z)-3-methyl-4-oxocrotonate | 142.15 | Isomerization of trans double bond | GC, HPLC (with good resolution), NMR |
| Solvent | Toluene | 92.14 | Reaction or cleaning solvent | GC-MS (Headspace) |
Interpreting NMR Data to Differentiate Isomers
A common challenge is differentiating the desired E-isomer (trans) from the potential Z-isomer (cis) of this compound. 2D NMR techniques are definitive.
-
¹H NMR: The coupling constant (J-value) between the vinyl proton and the aldehyde proton can be indicative. Trans couplings are typically larger than cis couplings.
-
NOESY/ROESY (2D NMR): This is the most reliable method. A Nuclear Overhauser Effect (NOE) correlation between the methyl group protons and the vinyl proton would strongly suggest the Z-isomer (as they are on the same side of the double bond), while an NOE between the methyl group and the aldehyde proton would suggest the E-isomer. The absence of a cross-peak where one is expected is also powerful evidence.
References
- Exploring the Synthetic Utility of this compound in Polymer Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound ≥97.0% GC. (n.d.). Sigma-Aldrich.
- Buy this compound (EVT-3327230). (n.d.). EvitaChem.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research.
- Ethyl crotonate. (n.d.). Magritek.
- ethyl 4-hydroxycrotonate. (n.d.). Organic Syntheses.
- Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques. (n.d.). Benchchem.
- An Introduction to NMR on Ethyl Crotonate Molecules. (2014, September 15). AZoM.
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
- US20170267625A1 - Method for producing ethyl 4-methyloctanoate. (n.d.). Google Patents.
- Impurities in Pharmaceuticals- A Review. (2013). Journal of Current Pharma Research.
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (2014). International Journal of Pharmaceutical Quality Assurance.
Sources
- 1. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. US20170267625A1 - Method for producing ethyl 4-methyloctanoate - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. asianjpr.com [asianjpr.com]
- 7. ajrconline.org [ajrconline.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. azom.com [azom.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-methyl-4-oxocrotonate: A Comparative Evaluation of GC-MS, HPLC, and qNMR
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. Ethyl 3-methyl-4-oxocrotonate, a versatile building block in organic synthesis, is no exception.[1] Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound, offering field-proven insights and supporting experimental rationale.
The Criticality of Purity for this compound
This compound (MW: 142.15 g/mol ) is a β-keto ester containing both a ketone and an ester functional group.[1] It is commonly synthesized through methods such as the oxidation of ethyl 3-methyl-4-hydroxycrotonate.[2] The potential for impurities to arise from unreacted starting materials, by-products of side reactions, or degradation products necessitates a robust analytical method for its quality control. The presence of such impurities can have cascading effects on downstream synthetic steps and the final product's safety and efficacy.
GC-MS: The Gold Standard for Volatile Impurity Profiling
For a volatile and thermally stable compound like this compound, GC-MS stands out as a powerful analytical tool.[3] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3]
The Rationale Behind the GC-MS Approach
The choice of GC-MS is predicated on the physicochemical properties of this compound and the need for both quantification of the main component and identification of unknown impurities. The volatility of the analyte makes it amenable to GC separation, while the mass spectrometer provides structural information for impurity identification, a critical aspect of pharmaceutical development.[3]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS Experimental Workflow for Purity Analysis.
Detailed GC-MS Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
Transfer the final solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Calculate the purity of this compound using the area percent of the main peak in the Total Ion Chromatogram (TIC).
-
For any observed impurities, analyze their mass spectra and compare them against a spectral library (e.g., NIST) for tentative identification.
The Challenge of HPLC for β-Keto Esters
High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis for non-volatile or thermally labile compounds.[3] However, for β-keto esters like this compound, HPLC presents a significant challenge: keto-enol tautomerism .
The molecule can exist in equilibrium between its keto and enol forms. This dynamic equilibrium can lead to peak broadening, splitting, or shoulders in the chromatogram, making accurate quantification difficult.[4][5] While strategies such as adjusting the mobile phase pH or temperature can be employed to favor one tautomer and improve peak shape, this adds complexity to method development and may not completely resolve the issue.[4]
qNMR: An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[6][7]
The Principle of qNMR
qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated with high accuracy.[6]
Advantages of qNMR for Purity Assessment:
-
Primary Method: It does not require a reference standard of the analyte itself.[6]
-
High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.[7]
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and any impurities present.
Comparative Performance Analysis
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and partitioning, detection by mass | Separation by partitioning, detection by UV absorbance | Signal intensity proportional to molar concentration |
| Sample Volatility | Required | Not required | Not required |
| Impurity Identification | Excellent (Mass Spectra) | Limited (Retention Time) | Good (Structural Information) |
| Quantification | Relative (Area %) | Relative (Area %), requires reference standard for absolute | Absolute (with internal standard) |
| Key Challenge for this Analyte | Potential for thermal degradation if not optimized | Keto-enol tautomerism leading to poor peak shape | Requires a suitable internal standard and careful experimental setup |
| Speed | Relatively fast | Can be slower depending on method | Slower acquisition times but rich data |
| Cost | Moderate to High | Moderate | High initial investment |
Logical Framework for Analytical Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of this compound, a multi-faceted approach is often the most robust.
-
GC-MS is the recommended technique for routine quality control, offering excellent separation and the ability to identify volatile impurities. Its speed and reliability make it ideal for screening multiple batches.
-
HPLC , while a powerful technique for many pharmaceuticals, should be approached with caution for this specific molecule due to the challenges of keto-enol tautomerism. Significant method development would be required to ensure accurate and reproducible results.
-
qNMR serves as an invaluable tool for the definitive assignment of purity, especially for the qualification of reference standards. Its ability to provide an absolute purity value without a specific standard for the analyte is a significant advantage.[6]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective medicines.
References
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Moriyasu, M., Kato, A., & Hashimoto, Y. (1986). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Chemistry Letters, 15(1), 11–14. [Link]
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Webster, G. K., & Kober, C. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
- Patil, S. A., Joshi, S. D., & Kumbhar, A. S. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213–225. [Link]
- Kende, A. S., & Fludzinski, P. (1984).
- National Center for Biotechnology Information. (n.d.). Ethyl trans-crotonate. PubChem.
- Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Wang, Y., & Lin, J.-M. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Chinese Chemical Letters, 24(8), 715–718. [Link]
- ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms.
- Reddit. (2017, July 26). Is it possible to separate keto enol tautomers via column chromatography? r/chemistry.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- da Silva, J. P., & da Silva, J. L. F. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245649. [Link]
- ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate.
- Google Patents. (n.d.). US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.
- ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone.
Sources
- 1. magritek.com [magritek.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. reddit.com [reddit.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to the Quantification of Ethyl 3-methyl-4-oxocrotonate: HPLC, GC-MS, and qNMR Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. Ethyl 3-methyl-4-oxocrotonate, a versatile building block, requires robust analytical methods to ensure process control and quality assurance. This guide provides an in-depth comparison of three powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document moves beyond a simple listing of methodologies. As Senior Application Scientists, we delve into the causality behind experimental choices, presenting self-validating protocols grounded in authoritative scientific principles. Our objective is to equip you with the expertise to select and implement the most suitable analytical strategy for your specific needs.
The Analytical Challenge: Keto-Enol Tautomerism
A critical consideration in the analysis of this compound, and β-keto esters in general, is its existence as a mixture of keto and enol tautomers in solution.[1][2][3] This equilibrium can lead to poor peak shapes, such as broadening or splitting, in chromatographic separations if the interconversion rate is comparable to the chromatographic timescale.[4] A successful analytical method must account for and mitigate the effects of this tautomerism to ensure accurate and reproducible quantification.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability to a range of compounds.[5] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is a primary consideration.
The Causality Behind Method Design
The primary challenge in developing an RP-HPLC method for a β-keto ester is managing the on-column keto-enol tautomerism. To address this, several strategies can be employed:
-
Mobile Phase pH Control: Acidifying the mobile phase can accelerate the interconversion between tautomers, leading to a single, sharp, averaged peak.[4]
-
Elevated Column Temperature: Increasing the column temperature can also increase the rate of tautomer interconversion, resulting in improved peak shape.[4]
-
Mixed-Mode Chromatography: Utilizing a mixed-mode stationary phase that combines reversed-phase and ion-exchange or HILIC properties can offer unique selectivity and improved peak shape for challenging compounds like β-keto esters.[4]
Considering these factors, we propose a robust RP-HPLC method with UV detection. The conjugated system in the enol form and the carbonyl group in the keto form allow for UV detection, with a wavelength around 220-260 nm being a suitable starting point for method development.
Experimental Protocol: RP-HPLC Method
Caption: HPLC analysis workflow for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | A standard, reliable system for routine analysis. |
| Column | C18, 150 x 4.6 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) | The acidified aqueous component helps to suppress silanol interactions and promote a single, sharp peak by accelerating keto-enol tautomerism.[6] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Elevated temperature can aid in sharpening peaks for tautomeric compounds.[4] |
| Detection | UV at 245 nm | Based on the UV-Vis spectra of similar conjugated keto-esters, this wavelength should provide good sensitivity.[7][8] |
| Injection Vol. | 10 µL | A standard injection volume to ensure good peak shape and reproducibility. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures compatibility with the mobile phase and complete dissolution of the analyte. |
Method Validation (Based on ICH Q2(R1) Guidelines): [9]
| Parameter | Expected Performance |
| Linearity | 10-100 µg/mL (r² > 0.999) |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust technique, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages and can be more suitable depending on the specific analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] Given that this compound has a boiling point of 195–202 °C, it is amenable to GC analysis. The mass spectrometric detection provides high selectivity and sensitivity.
Causality in GC-MS Method Design:
The primary consideration for GC-MS analysis is the thermal stability of the analyte in the heated injector and column. Derivatization is often employed for less volatile or thermally labile compounds, but for this compound, direct injection is feasible. A non-polar or mid-polar capillary column is typically used for the separation of such esters.
Experimental Protocol: GC-MS Method
Caption: GC-MS analysis workflow for this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A widely used and reliable system for routine GC-MS analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte without degradation. |
| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation from potential impurities. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification | Increases sensitivity and selectivity by monitoring characteristic ions of the analyte. |
Method Validation (Based on similar validated GC-MS methods): [10][12][13][14]
| Parameter | Expected Performance |
| Linearity | 1-50 µg/mL (r² > 0.998) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, provided an internal standard of known purity is used.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality in qNMR Method Design:
The key to accurate qNMR is ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay. The choice of a suitable internal standard is also critical; it should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. For this compound, distinct signals in the ¹H NMR spectrum, such as the vinyl proton or the methyl group protons, can be used for quantification against an internal standard.
Experimental Protocol: qNMR Method
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A novel method for quantitative analysis of acetylacetone and ethyl acetoacetate by fluorine-19 nuclear magnetic spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α,β-Unsaturated Ester Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reactions
For the discerning researcher in organic synthesis and drug development, the construction of carbon-carbon double bonds is a foundational technique. Among the arsenal of olefination methods, the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as pillars for the synthesis of α,β-unsaturated esters. The choice between these two powerful reactions is not merely a matter of preference but a strategic decision dictated by desired stereochemical outcomes, reaction scalability, and purification efficiency. This guide provides an in-depth, objective comparison of the Wittig and HWE reactions, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic campaigns.
At a Glance: Key Distinctions
| Feature | Wittig Reaction (with Stabilized Ylides) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Phosphonate Carbanion (e.g., from Triethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkyl phosphate (e.g., (EtO)₂P(O)O⁻) |
| Byproduct Removal | Often difficult; requires chromatography or crystallization | Easy; water-soluble and removed by aqueous extraction |
| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic and less basic |
| Stereoselectivity | Generally good E-selectivity | Excellent E-selectivity |
| Substrate Scope | Good for aldehydes, less reactive with ketones | Broader scope, including sterically hindered ketones |
The Mechanistic Underpinnings of Stereoselectivity
The quintessential difference in the stereochemical output of the Wittig and HWE reactions for α,β-unsaturated ester synthesis lies in the thermodynamics of their respective reaction pathways. Both reactions proceed through a four-membered ring intermediate, an oxaphosphetane, but the reversibility of its formation dictates the final E/Z ratio of the alkene product.
In the Wittig reaction with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, the initial nucleophilic attack of the ylide on the aldehyde is the rate-determining step and is largely irreversible. The stereochemistry is thus under kinetic control. The transition state leading to the cis-oxaphosphetane is sterically favored, which, following a syn-elimination, would be expected to yield the Z-alkene. However, for stabilized ylides, the reaction can exhibit reversibility, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the E-alkene.[1] This leads to a predominance of the E-isomer, although the selectivity may not be absolute.
Conversely, the Horner-Wadsworth-Emmons reaction is characterized by the rapid and reversible formation of the initial adducts.[2] The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, facilitating its reaction with a wider range of carbonyl compounds.[3] The key to the HWE reaction's high E-selectivity is the thermodynamic equilibration of the diastereomeric intermediates to the more stable threo-adduct, which minimizes steric interactions.[4] This intermediate proceeds to the trans-oxaphosphetane, which then irreversibly collapses to furnish the thermodynamically favored E-alkene with exceptional selectivity.[2][4]
Caption: Comparative reaction pathways of the Wittig and HWE reactions for α,β-unsaturated ester synthesis.
Quantitative Performance Comparison: Synthesis of Ethyl Cinnamate
To provide a tangible comparison, let's examine the synthesis of ethyl cinnamate from benzaldehyde using both methodologies.
| Reaction | Phosphorus Reagent | Aldehyde | Yield (%) | E:Z Ratio | Reference |
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | 92 | 92:8 | [5] |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | 98 | 98:2 | [5] |
The experimental data clearly illustrates the superiority of the HWE reaction in this context, affording a higher yield and significantly greater E-selectivity.
Practical Considerations: The Decisive Factor of Workup and Purification
A critical, and often underestimated, aspect of synthetic chemistry is the ease of product isolation and purification. It is in this domain that the HWE reaction presents a compelling advantage.
The byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O), a non-polar, often crystalline solid that can be notoriously difficult to separate from the desired alkene product, frequently necessitating column chromatography.[5] In contrast, the HWE reaction generates a water-soluble phosphate ester byproduct, which can be effortlessly removed from the reaction mixture through a simple aqueous extraction.[3] This seemingly minor difference has profound implications for the scalability and overall efficiency of a synthetic route, particularly in industrial and pharmaceutical settings where chromatographic purification is a significant cost and time bottleneck.
Caption: A simplified workflow comparing the purification process for the Wittig and HWE reactions.
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, though the high (E)-selectivity and clean byproduct removal often yield a product of high purity.
Wittig Synthesis of (E)-Ethyl Cinnamate
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add a minimal amount of diethyl ether to dissolve the product, followed by the addition of hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture, collecting the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the ethyl cinnamate from any remaining triphenylphosphine oxide.
Conclusion and Recommendations
The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction for the synthesis of α,β-unsaturated esters, particularly when high E-selectivity is desired. Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions.[5] While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For researchers and professionals in drug development, the scalability and purification advantages of the HWE reaction make it an especially attractive option for efficient and cost-effective synthesis.
References
- Thompson, S. K.; Heathcock, C. H. A systematic study of the Horner-Wadsworth-Emmons reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes. J. Org. Chem.1992, 57 (22), 5979–5980. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- University of California, Irvine. 27. A Solvent Free Wittig Reaction. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Nagao, Y.; et al. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. J. Org. Chem.2008, 73 (14), 5437–5440. [Link]
- Ando, K.; et al. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chem.2007, 9, 475-477. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Speed, T. J.; McIntyre, J.; Thamattoor, D. M. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. J. Chem. Educ.2004, 81 (9), 1355. [Link]
- Al Jasem, Y.; El-Esawi, R.; Thiemann, T. Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. J. Chem. Res.2014, 38 (8), 453-463. [Link]
- Molnár, K.; et al. Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements2019, 194 (4-6), 552-553. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Vilarrasa, J.; et al. Comparing and taming the reactivity of HWE and Wittig reagents with cyclic hemiacetals. Org. Biomol. Chem.2010, 8, 1968-1971. [Link]
- Bergdahl, M.; et al. A Highly Versatile One-Pot Aqueous Wittig Reaction. American Journal of Educational Research2016, 4 (4), 343-348. [Link]
- Iancu, V.; et al. Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules2023, 28 (4), 1845. [Link]
- Thamattoor, D. M.; et al. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. J. Chem. Educ.2004, 81, 1355. [Link]
- WebAssign. Experiment 20 – A Solvent Free Wittig Reaction. [Link]
- WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]
- YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
Sources
A Comparative Guide to the Reactivity of Ethyl 3-methyl-4-oxocrotonate and Ethyl Acetoacetate
Introduction
In the landscape of organic synthesis, β-dicarbonyl compounds are foundational building blocks, prized for their versatile reactivity. Among these, ethyl acetoacetate (EAA) is a canonical example, serving as a cornerstone for the synthesis of ketones and a wide array of heterocyclic systems through its highly reactive α-methylene group.[1][2] This guide provides an in-depth comparison between EAA and a structurally related, yet functionally distinct analogue: Ethyl 3-methyl-4-oxocrotonate (EMOC).
While both molecules share the β-keto ester motif to some extent, the introduction of a conjugated double bond and the replacement of a ketone with an aldehyde in EMOC dramatically alters its electronic properties and reactivity profile. This comparison is designed for researchers, scientists, and drug development professionals to understand the nuanced differences between these reagents, enabling more informed decisions in synthetic design and methodology. We will explore their structural attributes, the nature of their reactive intermediates, and their behavior in key organic transformations, supported by experimental protocols and mechanistic insights.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of any chemical species is intrinsically linked to its structure. The differences between EAA and EMOC are a clear illustration of this principle.
Ethyl Acetoacetate (EAA): The Archetypal Active Methylene Compound
Ethyl acetoacetate is a β-keto ester characterized by a methylene group flanked by two carbonyl groups (a ketone and an ester). This unique arrangement dictates its chemical personality.
-
Keto-Enol Tautomerism: EAA exists as a dynamic equilibrium between its keto and enol forms.[3][4][5] While the keto form predominates in the neat liquid (about 92%), the presence of the enol tautomer is crucial for many of its reactions.[3][6] This tautomerism is a key characteristic of compounds with α-hydrogens adjacent to a carbonyl group.[7][8][9]
-
Acidity of α-Hydrogens: The most significant feature of EAA is the high acidity of the α-methylene protons (pKa ≈ 11). This acidity arises from the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (the enolate) through resonance. This resonance delocalizes the negative charge onto the two oxygen atoms, creating a highly stable and nucleophilic intermediate.[10][11]
This compound (EMOC): A Multifaceted Reagent
EMOC is an α,β-unsaturated aldehydic ester.[12] Its structure presents multiple, distinct reactive sites, leading to a more complex and varied reactivity profile compared to EAA.
-
Multiple Reactive Centers: EMOC possesses several potential sites for chemical attack:
-
The highly electrophilic aldehyde carbonyl carbon.
-
The ester carbonyl carbon (less electrophilic than the aldehyde).
-
The β-carbon of the α,β-unsaturated system, which is an electrophilic site for conjugate (Michael) addition.[13]
-
The protons on the methyl group α to the aldehyde, which are acidic and can be removed to form an enolate.
-
-
Conjugated System: The conjugation between the C=C double bond and the aldehyde carbonyl group influences the electronic distribution across the molecule, creating the electrophilic β-carbon characteristic of Michael acceptors.[13]
Caption: Chemical structures of Ethyl Acetoacetate (EAA) and this compound (EMOC).
Comparative Reactivity: Nucleophilicity vs. Electrophilicity
The primary divergence in the reactivity of EAA and EMOC stems from the nature of their most common reactive intermediates and their inherent electronic demands. EAA predominantly acts as a nucleophile (via its enolate), whereas EMOC is a versatile electrophile with secondary nucleophilic potential.
Enolate Formation and Nucleophilic Reactivity
The ability to form a stable enolate is the cornerstone of EAA's synthetic utility.
-
Ethyl Acetoacetate: Deprotonation with a suitable base, such as sodium ethoxide, readily and quantitatively generates the resonance-stabilized enolate.[11] This enolate is a potent carbon nucleophile that is central to the acetoacetic ester synthesis, enabling the formation of new carbon-carbon bonds via alkylation and acylation at the α-carbon.[10][14][15]
-
This compound: EMOC can also form an enolate by deprotonation of the methyl group α to the aldehyde. However, this enolate is stabilized by only one carbonyl group, making it less stable and the parent protons less acidic than those in EAA. Consequently, stronger bases may be required for complete deprotonation, and the resulting enolate is generally less nucleophilic. Furthermore, the use of strong bases can promote unwanted side reactions, such as polymerization or attack at the aldehyde.[13]
Caption: Comparison of enolate stability. EAA's enolate is stabilized by two carbonyls, enhancing its stability.
Electrophilic Character and Addition Reactions
EMOC's conjugated system makes it a superior electrophile with multiple sites for nucleophilic attack, a reactivity profile largely absent in EAA.
-
Ethyl Acetoacetate: The electrophilic sites are the two carbonyl carbons. These can be attacked by strong nucleophiles like hydrides or organometallics.[3] However, its primary role is not as an electrophile.
-
This compound: This molecule is a textbook example of a versatile electrophile.
-
1,2-Addition: Hard nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the highly reactive aldehyde carbonyl in a 1,2-fashion.
-
1,4-Conjugate (Michael) Addition: Soft nucleophiles (e.g., Gilman cuprates, enolates, thiols) will add to the β-carbon of the conjugated system. This is a powerful method for C-C bond formation that is unavailable to EAA.[13]
-
Caption: Nucleophilic attack pathways on EAA and EMOC, highlighting the multiple electrophilic sites on EMOC.
Performance in Key Synthetic Transformations
To provide a practical context, we compare the expected outcomes of EAA and EMOC in two fundamental bond-forming reactions.
Alkylation Reactions
Alkylation is the hallmark reaction of EAA.
-
EAA: The acetoacetic ester synthesis is a robust and high-yielding method for preparing α-substituted methyl ketones.[10] The reaction proceeds via enolate formation followed by an S_N2 reaction with an alkyl halide.[11]
-
EMOC: An analogous alkylation at the α-methyl group is mechanistically plausible but synthetically challenging. The required basic conditions could trigger competing reactions, such as aldol-type condensations involving the aldehyde, Michael additions, or polymerization. Yields are expected to be lower and purification more complex than with EAA.
Condensation Reactions
Both molecules can participate in condensation reactions, but their roles are inverted.
-
EAA: As a nucleophile, the EAA enolate readily participates in Knoevenagel condensations with aldehydes and ketones.[2][3] It also undergoes self-condensation (Claisen condensation) in the presence of a strong base.[16][17][18]
-
EMOC: As an electrophile, the aldehyde moiety of EMOC is an excellent substrate for condensation with active methylene compounds (like EAA or malonic esters) in Knoevenagel or similar condensations.[13]
Data Summary
| Feature | Ethyl Acetoacetate (EAA) | This compound (EMOC) |
| Primary Role | Nucleophile (via enolate) | Electrophile |
| Key Reactive Site | α-Methylene Carbon | Aldehyde Carbonyl, β-Carbon |
| Proton Acidity | High (pKa ≈ 11 for α-H) | Moderate (α-H on methyl group) |
| Enolate Stability | High (stabilized by two C=O) | Moderate (stabilized by one C=O) |
| Hallmark Reaction | Acetoacetic Ester Synthesis[10] | Michael Addition, 1,2-Addition to Aldehyde[13] |
| Condensation Role | Nucleophilic Partner | Electrophilic Partner |
Experimental Protocols
The following protocols are designed to experimentally validate the differential reactivity discussed.
Protocol 1: Comparative α-Alkylation
This experiment demonstrates the superior performance of EAA as a nucleophile in a standard alkylation reaction.
Caption: Experimental workflow for the comparative alkylation of EAA and EMOC.
Methodology:
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), dissolve sodium metal (1.0 equiv) in absolute ethanol to prepare sodium ethoxide.
-
Enolate Formation: Cool the ethoxide solution to 0°C and add the β-keto ester (EAA or EMOC, 1.0 equiv) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add n-butyl bromide (1.1 equiv) to the enolate solution.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.[11]
-
Workup: Cool the reaction, quench with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation.
Expected Outcome:
-
EAA Reaction: High yield (>80%) of the C-alkylated product, ethyl 2-acetylhexanoate.
-
EMOC Reaction: A complex mixture of products. The desired C-alkylated product may be formed in low yield, alongside products from aldol reactions, polymerization, and potentially O-alkylation.
Causality: The high acidity of EAA's α-protons ensures efficient enolate formation with NaOEt, leading to clean S_N2 substitution. For EMOC, incomplete enolate formation and the presence of a highly reactive aldehyde electrophile lead to multiple competing reaction pathways.
Protocol 2: Comparative Michael Addition
This experiment highlights EMOC's role as a potent Michael acceptor, a reaction EAA cannot undergo.
Caption: Experimental workflow for the comparative Michael addition using a Gilman cuprate.
Methodology:
-
Reagent Preparation: Prepare lithium dimethylcuprate (Me₂CuLi) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78°C under an inert atmosphere.
-
Addition: To the freshly prepared Gilman reagent at -78°C, add a solution of EAA or EMOC (1.0 equiv) in THF dropwise.
-
Reaction: Stir the mixture at -78°C for 1 hour.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract the product with diethyl ether.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.
Expected Outcome:
-
EAA Reaction: No reaction. EAA will be recovered unchanged as it lacks a site for conjugate addition.
-
EMOC Reaction: High yield of the 1,4-addition product, ethyl 3-methyl-4-oxopentanoate.[19]
Causality: Gilman reagents are soft nucleophiles that selectively react with soft electrophilic sites. The β-carbon of the α,β-unsaturated system in EMOC is a soft electrophile, leading to efficient conjugate addition. EAA lacks such a site, rendering it unreactive under these conditions.
Conclusion and Synthetic Outlook
The reactivities of Ethyl Acetoacetate and this compound are distinct and complementary, governed by subtle yet profound differences in their molecular architecture.
-
Ethyl Acetoacetate is the reagent of choice when a robust, highly stable carbon nucleophile is required for alkylation and acylation reactions . Its reactivity is predictable and dominated by the exceptional acidity of its α-methylene protons, making it a workhorse for the synthesis of substituted ketones via the acetoacetic ester synthesis.
-
This compound shines as a versatile electrophile . Its value lies in its multiple, electronically distinct reactive sites. It enables selective 1,2-additions at its aldehyde and, most significantly, 1,4-conjugate additions to its α,β-unsaturated system. While it can be induced to act as a nucleophile, this pathway is less efficient and more prone to side reactions than with EAA.
For the synthetic chemist, the choice between these two reagents is clear and strategy-dependent. For building carbon skeletons via enolate chemistry, EAA remains the superior and more reliable option. For introducing functionality via conjugate addition or leveraging the reactivity of an α,β-unsaturated aldehyde, EMOC provides a powerful and unique synthetic tool. Understanding these fundamental differences is paramount to designing elegant, efficient, and successful synthetic routes.
References
- Wikipedia.
- Wikipedia. Acetoacetic ester synthesis. [Link]
- PubChem. Ethyl Acetoacetate.
- Britannica.
- YouTube. keto enol tautomerism of ethyl acetoacetate || Detail mechanism. (2022-07-16). [Link]
- Chemistry Learner. Keto-Enol Tautomerism: Definition, Examples, and Mechanism. [Link]
- PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]
- University of Illinois Springfield.
- Journal of Chemical Education.
- Chemistry LibreTexts. 23.
- University of Calgary. Ch21: Acetoacetic esters. [Link]
- SlideShare.
- ACS Publications. Keto-enol tautomerism of ethyl acetoacetate: Experiment in homogeneous equilibrium.
- Chemistry LibreTexts. 22.
- YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. (2023-03-10). [Link]
- ACS Publications. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine. The Journal of Organic Chemistry. [Link]
- OpenStax. 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. [Link]
- WordPress.com.
- PubMed Central. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
- Chemistry LibreTexts. Acetoacetic Ester Synthesis. [Link]
- RSC Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD.
- YouTube. Acyalation of ethyl acetoacetate (with acetyl chloride). (2021-05-25). [Link]
- Pearson+. Why is a ketone more reactive/electrophilic than an ester?. [Link]
- ACS Publications. Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
- Indian Academy of Sciences.
- MDPI.
- Organic Syntheses.
- Chemistry LibreTexts. 19.
- Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. [Link]
- YouTube.
- Chemistry Steps.
- YouTube. Keto-Enol Tautomerism. (2023-02-14). [Link]
- Wikimedia Commons.
- Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]
- ResearchGate. (PDF)
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. [Link]
- YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. (2016-12-27). [Link]
- PrepChem.com. Synthesis of Stage B: Ethyl (E)
- Wikipedia.
- PubChem. This compound.
- PubChem. Ethyl 3-methyl-4-oxopentanoate.
- PubChem. Ethyl 2-acetyl-3-methyl-4-oxopentanoate.
Sources
- 1. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 3. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 4. Keto-Enol Tautomerism: Definition, Examples, and Mechanism [chemistrylearner.com]
- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 10. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-メチル-4-オキソクロトン酸エチル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. google.com [google.com]
- 18. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. Ethyl 3-methyl-4-oxopentanoate | C8H14O3 | CID 14870756 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Isoprenoid Building Blocks
Introduction
Isoprenoids, also known as terpenoids, represent one of the most ancient and diverse classes of natural products, with over 55,000 known compounds. They are fundamental to various biological processes, serving as hormones, vitamins, and components of cellular membranes. In the pharmaceutical industry, isoprenoids are invaluable as precursors for the synthesis of a wide array of drugs, from anticancer agents like Taxol to antimalarials such as artemisinin. The universal precursors for all isoprenoids are the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The efficient chemical synthesis of IPP and DMAPP is therefore a critical chokepoint in the development of novel therapeutics and the industrial production of valuable natural products. Historically, synthetic routes have been plagued by challenges including low yields, the use of hazardous reagents, and multi-step procedures that are difficult to scale. This guide provides a comparative analysis of established and alternative reagents for the synthesis of these pivotal building blocks, offering researchers and drug development professionals the data and protocols needed to make informed decisions for their specific applications.
The Challenge: Synthesizing Phosphorylated Isoprenoids
The primary difficulty in synthesizing IPP and DMAPP lies in the introduction of the pyrophosphate moiety. This group is highly polar and prone to hydrolysis, making it incompatible with many standard organic chemistry reactions. Furthermore, achieving high yields of the final product without significant byproduct formation requires careful selection of reagents and reaction conditions.
Established Method: The Davisson and Poulter Multi-Step Synthesis
A widely recognized and frequently cited method for the synthesis of IPP and DMAPP was developed by Davisson and Poulter. This route, while effective, exemplifies the classic challenges of isoprenoid precursor synthesis. It typically begins with a commercially available alcohol, such as isopentenol or dimethylallyl alcohol.
The core of this method involves a three-step process:
-
Monophosphorylation: The starting alcohol is first converted to its monophosphate ester.
-
Activation: The monophosphate is then "activated" to facilitate the subsequent pyrophosphorylation. A common activating agent is trichloroacetonitrile.
-
Pyrophosphorylation: The activated monophosphate reacts with a pyrophosphate salt, typically tetrabutylammonium pyrophosphate, to yield the final product.
While this method is robust, it requires anhydrous conditions, multiple purification steps, and the use of reagents that can be difficult to handle.
Experimental Workflow: Classic Davisson & Poulter Method
Caption: Workflow for the multi-step synthesis of IPP.
Alternative Reagents: Streamlining IPP and DMAPP Synthesis
In response to the limitations of traditional methods, several alternative reagents and strategies have been developed. These approaches aim to improve yield, reduce the number of steps, enhance safety, and lower costs.
Alternative 1: Salcomine-Catalyzed Direct Phosphorylation
A significant advancement involves the use of metal-based catalysts to directly phosphorylate the starting alcohol. Salcomine, a cobalt-salen complex, has emerged as a promising catalyst for this transformation. This approach can, in some cases, bypass the need for a separate activation step.
Causality Behind Experimental Choice: The cobalt(II) center in Salcomine is believed to coordinate with the alcohol, activating it for nucleophilic attack by a phosphate source. This catalytic cycle can offer higher atom economy and milder reaction conditions compared to stoichiometric activating agents.
Alternative 2: One-Pot Synthesis Using Phosphoramidites
Phosphoramidite chemistry, widely used in oligonucleotide synthesis, has been adapted for the preparation of IPP and DMAPP. This method allows for a "one-pot" procedure where the starting alcohol is sequentially treated with a phosphoramidite reagent and then an oxidizing agent in the presence of a pyrophosphate salt.
Causality Behind Experimental Choice: Phosphoramidites are highly reactive phosphitylating agents that readily react with alcohols. The resulting phosphite triester intermediate is then oxidized in situ to the more stable phosphate triester, which can then be converted to the pyrophosphate. This one-pot approach significantly reduces reaction time and purification steps.
Alternative 3: Enzymatic Synthesis
For applications requiring high purity and stereoselectivity, enzymatic synthesis offers a powerful alternative. The enzymes of the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways can be used to produce IPP and DMAPP from simple starting materials like mevalonate or pyruvate and glyceraldehyde-3-phosphate.
Causality Behind Experimental Choice: Enzymes provide unparalleled specificity, eliminating the formation of byproducts and the need for protecting groups. While the initial setup for enzymatic synthesis can be more complex, requiring protein expression and purification, it is often the most efficient method for producing biologically active, high-purity material.
Head-to-Head Comparison of Synthetic Routes
| Parameter | Davisson & Poulter Method | Salcomine-Catalyzed Method | Phosphoramidite One-Pot Method | Enzymatic Synthesis |
| Starting Materials | Isopentenyl alcohol, POCl3, Trichloroacetonitrile | Isopentenyl alcohol, Phosphate source | Isopentenyl alcohol, Phosphoramidite reagent | Mevalonate or Pyruvate/G3P |
| Number of Steps | 3-4 | 1-2 | 1 | 1 (in a cascade) |
| Typical Yield | 40-60% | 50-70% | 60-80% | >90% |
| Key Reagents | Trichloroacetonitrile, Tetrabutylammonium pyrophosphate | Salcomine, Oxidizing agent | Phosphoramidite, Oxidizing agent | Enzymes, ATP, Cofactors |
| Scalability | Moderate | Potentially high | High | Can be challenging |
| Purity | Good, requires multiple purifications | Good, simpler purification | Very good, often minimal purification | Excellent, high stereoselectivity |
| Safety Concerns | Use of POCl3 and Trichloroacetonitrile | Handling of metal catalyst | Air-sensitive reagents | General biological lab safety |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of DMAPP using a Phosphoramidite Reagent
This protocol is adapted from methodologies described in the literature for the efficient synthesis of pyrophosphates.
Materials:
-
Dimethylallyl alcohol
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium pyrophosphate
-
Iodine
-
Anhydrous acetonitrile
-
Anhydrous pyridine
Procedure:
-
Dissolve dimethylallyl alcohol (1.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve tetrabutylammonium pyrophosphate (1.5 eq) in anhydrous pyridine.
-
Add the pyrophosphate solution to the reaction mixture.
-
Add a solution of iodine (2.0 eq) in pyridine/water (9:1 v/v) and stir for 1 hour.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Purify the product using ion-exchange chromatography.
Workflow: One-Pot Phosphoramidite Method
Caption: One-pot synthesis of DMAPP via a phosphoramidite intermediate.
Expert Insights and Recommendations
The choice of synthetic route for IPP and DMAPP is highly dependent on the specific needs of the researcher.
-
For large-scale, cost-sensitive applications: The One-Pot Phosphoramidite Method offers a compelling balance of high yield, reduced reaction time, and scalability. While the initial cost of the phosphoramidite reagent may be higher, the overall process economy is often superior due to fewer steps and higher throughput.
-
For initial exploratory studies and academic labs: The Davisson & Poulter Method , despite its drawbacks, uses more common and less expensive reagents, making it an accessible, albeit labor-intensive, option.
-
For applications requiring the highest purity and biological activity (e.g., in vitro enzyme assays): Enzymatic Synthesis is unmatched. The investment in establishing the enzymatic system pays dividends in the quality of the final product.
-
For process development and green chemistry initiatives: The Salcomine-Catalyzed Method represents an interesting avenue for future optimization, potentially offering a catalytic, atom-economical route if yields and catalyst stability can be further improved.
By understanding the chemical principles and practical trade-offs of each method, researchers can select the most appropriate strategy to efficiently synthesize these crucial isoprenoid building blocks, accelerating discovery and development in their respective fields.
References
- Davisson, V. J., Woodside, A. B., & Poulter, C. D. (1985). Synthesis of allylic and homoallylic pyrophosphates. Methods in Enzymology, 110, 130-144. [Link]
- Burke, C., & Fersht, A. (2009). Enzymatic synthesis of isopentenyl pyrophosphate. Methods in Enzymology, 462, 43-50. [Link]
- Chen, A., & Poulter, C. D. (1993). A new method for the synthesis of 5-diphospho-alpha-D-ribofuranose and other glycosyl diphosphates. Journal of Organic Chemistry, 58(20), 5528-5531. [Link]
- Wiemer, A. J., & Hohl, R. J. (2009). Farnesyl pyrophosphate analogues: synthesis and use in the study of protein farnesyltransferase. Methods in Enzymology, 462, 25-42. [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Crotonate Derivatives
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for crotonate derivatives, a class of compounds utilized in various pharmaceutical and industrial applications. Their inherent chemical characteristics, including a reactive conjugated double bond and the potential for cis/trans isomerism, present unique analytical challenges that demand meticulous and well-designed validation strategies. This guide provides an in-depth comparison of analytical methodologies for crotonate derivatives, grounded in field-proven insights and authoritative standards.
The Criticality of Method Validation for Crotonate Derivatives
Crotonic acid and its esters, collectively known as crotonates, are α,β-unsaturated carboxylic acid derivatives. The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes these molecules susceptible to various reactions, including Michael addition and polymerization.[1] Furthermore, the existence of cis (isocrotonic acid) and trans (crotonic acid) isomers necessitates analytical methods with high specificity to accurately quantify the desired isomer and control for isomeric impurities.[2]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For crotonate derivatives, this means ensuring that the chosen method can reliably and accurately measure the analyte of interest in the presence of potential impurities, degradation products, and isomers. This guide will explore the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Crotonates
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of non-volatile crotonate derivatives, such as crotonic acid and its less volatile esters. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3]
A comprehensive validation of an HPLC method for a crotonate derivative should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4] The key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5] For crotonates, this is critically important to separate the trans and cis isomers. Forced degradation studies are instrumental in demonstrating specificity.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
This protocol outlines the development and validation of a stability-indicating RP-HPLC method for the quantification of crotonic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
HPLC-grade methanol and water.[8]
-
Formic acid for pH adjustment.[8]
-
Crotonic acid reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and water (pH adjusted to 2.7 with formic acid) in a ratio of 10:90 (v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity: Forced degradation of a crotonic acid solution will be performed under acidic, basic, oxidative, thermal, and photolytic stress conditions.[9] The stressed samples will be analyzed to ensure that the degradation products are well-resolved from the main crotonic acid peak.
-
Linearity: A series of at least five standard solutions of crotonic acid will be prepared over a concentration range (e.g., 0.5-10 µg/mL).[8] A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) will be determined.
-
Accuracy: The accuracy will be assessed by the recovery of known amounts of crotonic acid spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Repeatability will be determined by analyzing six replicate preparations of a standard solution. Intermediate precision will be evaluated by performing the analysis on different days with different analysts.
-
LOD and LOQ: These will be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]
-
Robustness: The effect of small variations in mobile phase composition, pH, flow rate, and column temperature on the analytical results will be investigated.
Diagram of HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC): The Choice for Volatile Crotonate Esters
For volatile crotonate derivatives, such as ethyl crotonate and hexyl crotonate, Gas Chromatography (GC) is the analytical technique of choice.[10] Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
The validation parameters for a GC method are analogous to those for HPLC. However, specific considerations for crotonate esters include:
-
Sample Preparation: Due to their volatility, sample preparation techniques like headspace analysis or liquid-liquid extraction are often employed.[11] For less volatile or more polar crotonates, derivatization to a more volatile form may be necessary.[12]
-
Injector and Detector Temperature: The injector and detector temperatures must be optimized to ensure efficient volatilization of the analyte without causing thermal degradation.
-
Column Selection: The choice of the GC column (stationary phase) is critical for achieving the desired separation, especially for isomers.
This protocol describes the validation of a GC-MS method for the quantification of a volatile crotonate ester.
1. Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer (MS).
-
Capillary GC column (e.g., 5% phenyl methylpolysiloxane).[13]
-
High-purity helium as the carrier gas.[13]
-
Volatile crotonate ester reference standard.
-
Appropriate solvent for sample dilution (e.g., hexane).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.[14]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[13][14]
-
Carrier Gas Flow Rate: 1.0 mL/min.[14]
-
MS Ionization Mode: Electron Ionization (EI).
-
Mass Scan Range: m/z 35-500.
3. Validation Procedure: The validation will follow a similar path to the HPLC method, with adjustments for the GC-MS technique. Specificity will be confirmed by the absence of interfering peaks at the retention time and mass spectrum of the analyte in blank and stressed samples.
Diagram of GC Sample Introduction Techniques
Sources
- 1. chemcess.com [chemcess.com]
- 2. Laboratory analysis of crotonic acid (CAS: 3724-65-0) - Analytice [analytice.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. GC-MS Characterization of Ethanolic Extract from Croton wagneri Müll. Arg. [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials [qikan.cmes.org]
- 9. scispace.com [scispace.com]
- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of E/Z Isomers in Substituted Crotonates
In the realm of organic chemistry and drug development, the precise characterization of geometric isomers is paramount. Substituted crotonates, a class of α,β-unsaturated esters, readily form E (entgegen) and Z (zusammen) isomers, which can exhibit distinct physical, chemical, and biological properties. A definitive and efficient method for distinguishing between these isomers is therefore a critical step in synthesis, purification, and formulation. This guide provides an in-depth comparison of various spectroscopic techniques for the robust differentiation of E/Z isomers of substituted crotonates, supported by experimental data and field-proven insights.
The Foundational Challenge: Differentiating Spatial Arrangements
The core challenge in distinguishing E/Z isomers lies in their identical connectivity but different spatial arrangement of substituents around the carbon-carbon double bond. This subtle difference necessitates analytical techniques sensitive to the three-dimensional structure of molecules. Spectroscopic methods, by probing the interaction of molecules with electromagnetic radiation, offer a powerful, non-destructive means to achieve this differentiation.
¹H NMR Spectroscopy: The Cornerstone of Isomer Identification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive and widely used technique for identifying and quantifying E/Z isomers of substituted crotonates.[1] The key to its efficacy lies in the analysis of chemical shifts and coupling constants of the vinylic protons.
The Decisive Role of Vicinal Coupling Constants (³J)
The magnitude of the three-bond coupling constant (³J) between the two vinylic protons is the most reliable parameter for assigning E/Z configuration. This is due to the Karplus relationship, which correlates the dihedral angle between two coupled protons with the magnitude of their J-coupling.[2]
-
E-Isomers (trans): The vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of approximately 180°. This geometry leads to a larger vicinal coupling constant, typically in the range of 11-18 Hz .[3]
-
Z-Isomers (cis): The vinylic protons are on the same side of the double bond, with a dihedral angle of approximately 0°. This results in a smaller vicinal coupling constant, generally in the range of 6-15 Hz .[3]
This significant and predictable difference in ³J values provides an unambiguous method for assigning the stereochemistry of the double bond.
Chemical Shift Variations: The Influence of Anisotropy
The chemical shifts of the vinylic protons and the substituents on the double bond are also diagnostic. The anisotropic effect of the carbonyl group in the ester functionality plays a crucial role here.[4][5][6] This effect creates distinct shielding and deshielding zones in the space around the C=O bond.
In the E-isomer , the substituent at the β-carbon is trans to the ester group. In the Z-isomer , this substituent is cis to the ester group and often falls into the deshielding zone of the carbonyl group, causing its corresponding proton signal to appear at a higher chemical shift (further downfield). Conversely, the β-proton in a Z-isomer may be shielded and appear at a lower chemical shift compared to the E-isomer.
Table 1: Comparative ¹H NMR Data for E/Z Isomers of Ethyl Crotonate
| Isomer | Vinylic Proton (α) Chemical Shift (δ, ppm) | Vinylic Proton (β) Chemical Shift (δ, ppm) | ³J (Hα-Hβ) (Hz) |
| E-Ethyl Crotonate | ~5.8 | ~6.9 | ~15-16 |
| Z-Ethyl Crotonate | ~5.7 | ~6.2 | ~11-12 |
Note: Exact chemical shifts can vary depending on the solvent and substituents.[7][8][9]
Experimental Protocol: ¹H NMR Analysis of Crotonate Isomers
-
Sample Preparation: Dissolve approximately 5-10 mg of the crotonate sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.
-
Data Processing and Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals corresponding to the vinylic protons of both isomers. The ratio of the integrals provides the isomeric ratio.[10]
-
Expand the multiplets of the vinylic protons to accurately measure the ³J coupling constants.
-
Assign the E and Z configurations based on the magnitude of the coupling constants.
-
¹³C NMR Spectroscopy: A Supporting Role
While ¹H NMR is often sufficient, ¹³C NMR spectroscopy provides complementary data for structural confirmation. The chemical shifts of the carbon atoms in the double bond and the substituents can differ between the E and Z isomers, although the differences are generally less pronounced than in ¹H NMR.
-
Steric Effects: In the Z-isomer, steric hindrance between the substituents on the double bond can cause a shielding effect (upfield shift) on the carbon signals compared to the less sterically crowded E-isomer.
Table 2: Comparative ¹³C NMR Data for E/Z Isomers of Ethyl Crotonate
| Isomer | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Vinylic Carbon (α) Chemical Shift (δ, ppm) | Vinylic Carbon (β) Chemical Shift (δ, ppm) |
| E-Ethyl Crotonate | ~166.7 | ~123.1 | ~144.5 |
| Z-Ethyl Crotonate | ~166.2 | ~122.5 | ~143.8 |
Note: These are approximate values and can be influenced by the specific substituents and solvent.[7][11][12]
Infrared (IR) Spectroscopy: Probing Vibrational Differences
Infrared (IR) spectroscopy can also be used to distinguish between E and Z isomers of substituted crotonates, primarily by examining the C=C stretching and C-H bending vibrations.
-
C=C Stretching: The C=C stretching frequency in α,β-unsaturated esters typically appears in the range of 1640-1650 cm⁻¹. While the difference between E and Z isomers might be subtle, the Z-isomer may exhibit a slightly weaker and lower frequency C=C stretch due to reduced symmetry.
-
Out-of-Plane C-H Bending: The most diagnostic IR absorption for differentiating these isomers is the out-of-plane C-H bending vibration of the vinylic hydrogens.
-
E-Isomers (trans): Show a strong absorption band in the range of 960-980 cm⁻¹ .
-
Z-Isomers (cis): Exhibit a characteristic absorption band in the region of 675-730 cm⁻¹ , which can sometimes be broader.
-
The carbonyl (C=O) stretching frequency for α,β-unsaturated esters is typically found between 1715-1730 cm⁻¹.[13][14] Conjugation lowers the frequency compared to saturated esters (1735-1750 cm⁻¹).[13][14] While the C=O stretch itself is not a primary tool for E/Z differentiation, its position confirms the α,β-unsaturated nature of the ester.
Experimental Protocol: FT-IR Analysis of Crotonate Isomers
-
Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates, e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the sample is a solid.
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the pure solvent.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the key absorption bands, particularly the out-of-plane C-H bending vibrations, to assign the E or Z configuration.
UV-Vis Spectroscopy and Mass Spectrometry: Complementary Techniques
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within the conjugated π-system of crotonates.
-
λ_max Values: The E-isomer, being generally more planar and less sterically hindered, often exhibits a slightly higher wavelength of maximum absorbance (λ_max) and a larger molar absorptivity (ε) compared to the Z-isomer.[15] The cis-isomer's non-planar conformation can disrupt the π-orbital overlap, leading to a blue shift (lower λ_max).[15][16]
Mass Spectrometry (MS)
While standard electron ionization mass spectrometry (EI-MS) may not always produce significantly different fragmentation patterns for E/Z isomers, differences can sometimes be observed.[17] The subtle differences in the stability of the molecular ions and fragment ions can lead to variations in their relative abundances. However, MS is more reliably used in conjunction with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), where the isomers are first separated based on their physical properties and then detected by the mass spectrometer.[18][19][20]
Conclusion: An Integrated Spectroscopic Approach
For the unambiguous characterization of E/Z isomers of substituted crotonates, a multi-faceted spectroscopic approach is recommended. ¹H NMR spectroscopy stands out as the primary and most definitive technique , providing clear-cut differentiation through the analysis of vicinal coupling constants. IR spectroscopy offers a rapid and cost-effective method for confirmation , particularly by identifying the characteristic out-of-plane C-H bending vibrations. ¹³C NMR, UV-Vis, and mass spectrometry serve as valuable supporting techniques for comprehensive structural elucidation. By judiciously applying these methods, researchers and drug development professionals can confidently determine the isomeric composition of their substituted crotonate samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]
- LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- Sun, R., et al. (2019). Scope of substituted crotonates. E/Z ratio determined by 1 H NMR; isolated yield and configuration of the major isomer are shown.
- Griffiths, L., & Abraham, R. J. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 749-760. [Link]
- LibreTexts. (2020). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Química Orgánica. (n.d.). IR Spectrum: Esters. [Link]
- Magritek. (n.d.).
- AZoM. (2014).
- National Center for Biotechnology Information. (n.d.).
- Frank, H., et al. (2005). Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids. Photochemistry and Photobiology, 81(3), 551-558. [Link]
- Wikipedia. (n.d.). J-coupling. [Link]
- BragitOff.com. (2018). UV-Vis Spectroscopy. [Link]
- National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, methyl ester, (E)-. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information. (n.d.).
- Khan Academy. (n.d.). Diamagnetic anisotropy. [Link]
- Bühl, M., & Reimann, S. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1633-1638. [Link]
- Davadra, P. M., et al. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955-960. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. J-coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arsdcollege.ac.in [arsdcollege.ac.in]
- 6. scispace.com [scispace.com]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. azom.com [azom.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. Ethyl crotonate(623-70-1) 13C NMR spectrum [chemicalbook.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bragitoff.com [bragitoff.com]
- 16. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectral study of geometrical (E)- and (Z)-isomers (1991) | Mariappanadar Vairamani | 12 Citations [scispace.com]
- 18. lcms.cz [lcms.cz]
- 19. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Knoevenagel Condensation: Benchmarking Efficiency for Synthetic Advancement
The Knoevenagel condensation stands as a fundamental and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists. Its utility in generating α,β-unsaturated compounds, crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers, is well-established.[1][2] The pivotal element in harnessing the full potential of this reaction lies in the judicious selection of a catalyst. The choice of catalyst dictates not only the reaction's efficiency and selectivity but also its environmental impact and economic viability. This guide provides an in-depth, objective comparison of various catalysts for the Knoevenagel condensation, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Heart of the Reaction: Understanding the Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion.[2][4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product.[5] The efficiency of this process is highly dependent on the catalyst's ability to facilitate these steps.
Caption: Classification of catalysts for the Knoevenagel condensation.
Homogeneous Catalysts: Efficiency in Solution
Homogeneous catalysts, such as amines (e.g., piperidine, DBU) and ionic liquids, operate in the same phase as the reactants, often leading to high catalytic activity and selectivity under mild conditions. [1][6]Ionic liquids, in particular, have garnered significant attention as "green" alternatives to volatile organic solvents, often acting as both the catalyst and the reaction medium. [7][8][9]However, a significant drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and complicates catalyst recycling. [10]
Heterogeneous Catalysts: The Power of a Separate Phase
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers the significant advantage of easy separation by simple filtration, enabling straightforward catalyst recovery and reuse. [11][12]This operational simplicity and potential for more environmentally friendly processes have made heterogeneous catalysts a major focus of research. [11][10]This category includes a wide array of materials such as metal oxides, zeolites, mesoporous silica, and more recently, advanced materials like metal-organic frameworks (MOFs) and nanocatalysts. [11][10][13][14][15]Nanocatalysts, with their high surface-area-to-volume ratio, have shown exceptional catalytic activity. [14]
Biocatalysts: Nature's Approach to Green Chemistry
The emerging field of biocatalysis offers a highly sustainable approach to chemical synthesis. Enzymes, such as lipases and papain, have been shown to catalyze the Knoevenagel condensation, often with high selectivity and under mild, environmentally benign conditions. [1][16][17]The use of natural extracts, such as those from banana peels, as catalysts further exemplifies the push towards greener and more cost-effective synthetic methods. While biocatalysis holds immense promise, challenges such as enzyme stability, substrate scope, and reaction rates are areas of ongoing research. [17]
Experimental Protocols: A Practical Guide
Reproducibility is a cornerstone of scientific integrity. The following are representative, detailed protocols for conducting the Knoevenagel condensation using a catalyst from each of the three major categories.
Protocol 1: Heterogeneous Catalysis using 1CaO–1.5MgO (BMO-1)
[1]
-
Catalyst Synthesis: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is prepared via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors and NaOH for precipitation.
-
Reaction Setup: In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.
-
Catalyst Addition: Add 0.05 g of the BMO-1 catalyst to the reaction mixture.
-
Reaction Monitoring: Vigorously stir the mixture at 800 rpm and monitor the reaction progress using thin-layer chromatography (TLC) with a 1:9 ethyl acetate and petroleum ether eluent.
-
Work-up: Upon completion, filter the solid product along with the catalyst and wash several times with water. The catalyst can be recovered, washed, dried, and reused for subsequent reactions.
Protocol 2: Homogeneous Catalysis using Boric Acid
[1]
-
Reaction Setup: Dissolve p-chlorobenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature in a suitable flask.
-
Catalyst Addition: Add 10 mol% of boric acid to the solution.
-
Reaction: Stir the solution on a magnetic stirrer at room temperature.
-
Reaction Monitoring: Monitor the completion of the reaction by TLC using a mixture of 10 parts ethyl acetate and 1 part hexane.
-
Work-up: Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve extraction and solvent evaporation.
Protocol 3: Biocatalysis using Porcine Pancreas Lipase (PPL)
-
Reaction Setup: In a reaction vessel, combine the 1,3-dihydroindol-2-one substrate, the aromatic aldehyde, and the porcine pancreas lipase (PPL) in a suitable organic solvent like toluene.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 60°C) with stirring for a specified duration (e.g., 12 hours).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC or HPLC.
-
Work-up: After the reaction is complete, the enzyme can be separated by filtration. The filtrate is then concentrated, and the product is purified using standard techniques like column chromatography.
Conclusion and Future Outlook
The selection of a catalyst for the Knoevenagel condensation is a multifaceted decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of the synthesis. [1]Heterogeneous catalysts, with their inherent advantages of reusability and operational simplicity, are at the forefront of sustainable chemical production. [1][10]Homogeneous catalysts continue to offer excellent yields under mild conditions, with ongoing innovations like task-specific ionic liquids addressing some of their traditional drawbacks. [1][9]The rise of biocatalysis presents an exciting frontier, promising highly selective and green synthetic routes. [1][16] For researchers and drug development professionals, the optimal catalyst choice will depend on the specific requirements of their application, including the scale of the reaction, the desired purity of the product, and the importance of sustainability metrics. The continuous development of novel and more efficient catalytic systems will undoubtedly further expand the synthetic utility of the Knoevenagel condensation, enabling the creation of complex molecules with greater efficiency and minimal environmental impact.
References
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
- A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
- A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids - Aston Publications Explorer.
- The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. URL: [Link]
- Recent Advances in the Nano-Catalytic Knoevenagel Condensation. Mini-Reviews in Organic Chemistry. URL: [Link]
- Ionic liquid is an efficient catalyst for Knoevenagel condensation under grinding method - Der Pharma Chemica. Der Pharma Chemica. URL: [Link]
- WEB: A green and an efficient catalyst for Knoevenagel condensation under grindstone method.
- Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. Physics Wallah. URL: [Link]
- Novel DABCO Based Ionic Liquids: Green and Efficient Catalysts with Dual Catalytic Roles for Aqueous Knoevenagel Condensation | Industrial & Engineering Chemistry Research - ACS Publications.
- Knoevenagel condensation mechanism and applications - Purechemistry. Pure Chemistry. URL: [Link]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
- Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. YouTube. URL: [Link]
- An easy-to-use heterogeneous catalyst for the Knoevenagel condensation.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Royal Society of Chemistry. URL: [Link]
- Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - NIH. National Institutes of Health. URL: [Link]
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. PURE. URL: [Link]
- Knoevenagel condensation - Wikipedia. Wikipedia. URL: [Link]
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- Recent Advances in the Nano-Catalytic Knoevenagel Condensation - ResearchGate.
- Advantages of Nanocatalysts on Knoevenagel Condensation - Bentham Science Publisher. Bentham Science. URL: [Link]
- recent developments in knoevenagel condensation reaction: a review.
- Proline-Cu Complex Based 1,3,5-Triazine Coated on Fe3O4 Magnetic Nanoparticles: A Nanocatalyst for the Knoevenagel Condensation of Aldehyde with Malononitrile - ACS Publications.
- A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]
- Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online. Taylor & Francis Online. URL: [Link]
- Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones - PubMed. PubMed. URL: [Link]
- Prolinate-based heterogeneous catalyst for Knoevenagel condensation reaction - BURJC Digital. BURJC Digital. URL: [Link]
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. YouTube. URL: [Link]
- Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). Oriental Journal of Chemistry. URL: [Link]
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry. URL: [Link]
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. URL: [Link]
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications.
- Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry - ACS Publications.
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Semantic Scholar. URL: [Link]
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media - International Journal of Chemical and Physical Sciences. International Journal of Chemical and Physical Sciences. URL: [Link]
- The comparison of Knoevenagel condensation under different reaction conditions.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate.
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Publishing. Royal Society of Chemistry. URL: [Link]
- Knoevenagel Condensation Reactions Catalysed by Metal-Organic Frameworks | Request PDF - ResearchGate.
- Catalysts used for Knoevenagel condensation | Download Table - ResearchGate.
- Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient lipase-catalyzed Knoevenagel condensation: utilization of biocatalytic promiscuity for synthesis of benzylidene-indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to Etretinate not using Ethyl 3-methyl-4-oxocrotonate
A Comparative Guide to Alternative Synthetic Routes for Etretinate
Introduction: Etretinate, an aromatic retinoid, has been a significant therapeutic agent for severe, recalcitrant psoriasis and other keratinization disorders.[1][2][3] Its structure, characterized by a polyene side chain attached to a substituted aromatic ring, presents a unique synthetic challenge. The classical industrial syntheses of retinoids, such as those developed by Roche and BASF for Vitamin A, often employ a convergent C15 + C5 strategy.[4][5][6] A common C5 building block in these routes is ethyl 3-methyl-4-oxocrotonate or a similar synthon. While effective, reliance on specific building blocks can limit flexibility and process optimization.
This guide provides a comparative analysis of alternative synthetic strategies for Etretinate that circumvent the use of this compound. We will explore modern olefination and cross-coupling methodologies, offering researchers and process chemists a deeper understanding of the available options. Each strategy will be evaluated based on its underlying chemical logic, efficiency, and stereochemical control, supported by experimental insights.
Strategy 1: Convergent Wittig-Type Olefination
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons (HWE) reaction, are foundational in polyene synthesis, enabling the reliable formation of carbon-carbon double bonds.[7][8][9][10] A highly effective alternative approach to Etretinate involves a convergent synthesis where the aromatic "head" and the side-chain precursor are coupled in a final olefination step. This strategy avoids the classical C5 oxocrotonate by redesigning the disconnection.
A prime example of this approach involves the reaction of a C15-type phosphonium salt, which contains the tetramethyltetralinyl moiety, with an aromatic C8 aldehyde that already incorporates the final ester group.[11]
Retrosynthetic Analysis (Wittig Approach):
Sources
- 1. scite.ai [scite.ai]
- 2. International studies of the efficacy of etretinate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. CN101747194A - Synthesis method of etretinate ether - Google Patents [patents.google.com]
A Comparative Guide to Michael Acceptors in Conjugate Addition Reactions
For researchers, medicinal chemists, and materials scientists, the conjugate addition of a nucleophile to an activated alkene—the Michael addition reaction—is a cornerstone of modern synthetic chemistry.[1][2] Central to this transformation is the electrophilic partner: the Michael acceptor. The judicious selection of a Michael acceptor is paramount, as its intrinsic reactivity, selectivity, and steric profile dictate the success and efficiency of the reaction. This guide provides a comparative analysis of common Michael acceptors, supported by experimental insights and quantitative data to inform your selection process in both small-molecule synthesis and complex bioconjugation strategies.
The Fundamental Principle: Understanding Michael Acceptor Reactivity
The Michael addition reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor).[1][2][3] The reactivity of the acceptor is governed by the polarization of its carbon-carbon double bond, which is rendered electrophilic by a conjugated electron-withdrawing group (EWG).
The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the acceptor, forming a resonance-stabilized enolate intermediate.[1] Subsequent protonation yields the final 1,4-adduct. The strength and nature of the EWG is the primary determinant of the acceptor's electrophilicity and, consequently, its reaction rate.
// Invisible edges for layout Nu -> Acceptor [style=invis]; Intermediate -> ProtonSource [style=invis]; } dot Caption: Generalized workflow of a base-catalyzed Michael addition reaction.
A Comparative Analysis of Common Michael Acceptor Classes
The choice of Michael acceptor profoundly impacts reaction kinetics, selectivity, and the stability of the resulting adduct. Below is a comparative overview of several key classes.
This is the most classical and widely used category of Michael acceptors.[3] Their reactivity is generally high and can be tuned by the nature of the carbonyl group and substitution on the alkene.
-
Reactivity Hierarchy: Enals > Enones > Esters > Amides. This trend follows the electron-withdrawing ability of the carbonyl moiety. α,β-Unsaturated aldehydes (enals) are among the most reactive due to the high electrophilicity of the carbonyl carbon.[4]
-
Selectivity: A primary consideration with enones and enals is the competition between 1,4-addition (Michael) and 1,2-addition (direct carbonyl attack).[1] "Soft" nucleophiles, like thiolates and cuprates, preferentially undergo 1,4-addition, while "hard" nucleophiles, such as Grignard and organolithium reagents, favor 1,2-addition.[1]
-
Advantages: High reactivity, readily available starting materials, and a vast body of literature.
-
Limitations: Potential for competing 1,2-addition. The resulting adducts from reactions with biological nucleophiles can sometimes undergo a retro-Michael reaction, leading to reversibility, which can be either a feature or a drawback depending on the application.[5][6][7][8]
Vinyl sulfones are highly effective Michael acceptors, particularly for reactions with thiol nucleophiles.[9] The sulfonyl group is a powerful EWG, rendering the β-carbon highly electrophilic.
-
Reactivity: Vinyl sulfones exhibit exceptional reactivity, often surpassing that of corresponding acrylates.[10] One kinetic study demonstrated that the reaction of ethyl vinyl sulfone with hexanethiol was approximately 7 times faster than that of hexyl acrylate.[10]
-
Selectivity: They show remarkable selectivity for 1,4-addition, even with nucleophiles that might otherwise lead to mixtures.[10] In competitive experiments, vinyl sulfones react selectively with thiols in the presence of acrylates.[10]
-
Advantages: High reactivity, excellent selectivity for 1,4-addition, and formation of a very stable thioether linkage, making them ideal for applications requiring irreversible conjugation.[9]
-
Limitations: The starting materials can be more expensive or require more synthetic steps to prepare compared to simple enones.
Maleimides are the gold standard for bioconjugation, especially for the site-specific modification of cysteine residues in proteins.[11][12][13][14]
-
Reactivity: They react rapidly and with high chemoselectivity with thiols at physiological pH (6.5-7.5).[11] The reaction rate with thiols is estimated to be about 1,000 times faster than with amines at neutral pH.[11] This high selectivity is crucial for labeling complex biomolecules.[14]
-
Selectivity: The cyclic and strained structure of the maleimide ring drives the reaction forward, leading to the formation of a stable thiosuccinimide bond.[11]
-
Advantages: Exceptional selectivity for thiols, rapid reaction kinetics under mild, aqueous conditions, and widespread use in the development of Antibody-Drug Conjugates (ADCs).[11][12]
-
Limitations: The resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[15] Furthermore, the linkage can undergo hydrolysis.[12][15] This potential instability has driven the development of next-generation maleimides designed to form more robust bioconjugates.[12]
Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.
-
Reactivity: They readily react with a wide range of carbon and heteroatom nucleophiles.[16] The resulting γ-nitrocarbonyl compounds are versatile intermediates that can be transformed into other functional groups, such as in the synthesis of β-substituted GABA derivatives.[16]
-
Selectivity: The reaction is highly regioselective for 1,4-addition.
-
Advantages: High reactivity and the synthetic versatility of the resulting nitro-adduct, which can be further manipulated.
-
Limitations: The high reactivity can sometimes lead to side reactions or polymerization. The conditions required for subsequent reduction of the nitro group may not be compatible with all substrates.
Quantitative Comparison of Michael Acceptor Reactivity
The rate of a Michael addition is highly dependent on the acceptor, donor, catalyst, and solvent.[17] However, comparing second-order rate constants (k₂) provides a quantitative basis for understanding the intrinsic reactivity of different acceptor classes.
| Michael Acceptor Class | Representative Acceptor | Nucleophile | k₂ (M⁻¹s⁻¹) (Approx. Range) | Key Characteristics |
| α,β-Unsaturated Amide | Acrylamide | Thiol | 100 - 1000 | Moderate reactivity, common in hydrogel formation.[17] |
| α,β-Unsaturated Ester | Ethyl Acrylate | Thiophenol | ~1.0 x 10⁻² | Lower reactivity than enones; less prone to 1,2-addition.[17] |
| α,β-Unsaturated Ketone | Cyclohexenone | Thiophenol | ~4.5 x 10⁻³ | Moderate reactivity, balance of stability and reactivity.[17] |
| Vinyl Sulfone | Ethyl Vinyl Sulfone | Hexanethiol | Significantly faster than acrylates | High reactivity and selectivity, forms stable adducts.[10] |
| Maleimide | N-Ethylmaleimide | Cysteine Thiol | High (pH dependent) | Very rapid and highly selective for thiols at neutral pH.[11] |
Note: Rate constants are highly condition-dependent and are provided for comparative purposes.
Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide a framework for comparing Michael acceptor reactivity in a laboratory setting.
This protocol allows for the direct comparison of reaction rates between two different Michael acceptors with a common nucleophile.
Objective: To determine the relative second-order rate constants for the reaction of N-acetylcysteine with (A) Methyl Acrylate and (B) Ethyl Vinyl Sulfone.
Materials:
-
Methyl Acrylate
-
Ethyl Vinyl Sulfone
-
N-acetylcysteine
-
Phosphate Buffer (100 mM, pH 7.4)
-
D₂O
-
Internal Standard (e.g., 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of N-acetylcysteine in phosphate buffer (in D₂O).
-
Prepare 100 mM stock solutions of Methyl Acrylate and Ethyl Vinyl Sulfone in a suitable deuterated solvent (e.g., DMSO-d₆) to ensure miscibility.
-
Prepare a 50 mM stock solution of TMSP internal standard in D₂O.
-
-
Reaction Setup:
-
In an NMR tube, combine 500 µL of the N-acetylcysteine stock solution and 50 µL of the TMSP stock solution.
-
Equilibrate the NMR tube to the desired temperature (e.g., 25 °C) in the NMR spectrometer.
-
Acquire an initial spectrum (t=0) to confirm the initial concentrations relative to the internal standard.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a stoichiometric equivalent (e.g., 5 µL of the 100 mM stock) of the Michael acceptor (either Methyl Acrylate or Ethyl Vinyl Sulfone).
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. Monitor the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the adduct.
-
-
Data Analysis:
-
Integrate the signals of the reactant and product peaks relative to the constant integral of the TMSP internal standard at each time point.
-
Plot the concentration of the Michael acceptor versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or by using integrated second-order rate laws, calculate the rate constant for each reaction.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Causality: Using NMR provides real-time, non-invasive monitoring of the reaction progress. The choice of a biologically relevant nucleophile (N-acetylcysteine) and physiological pH provides data directly applicable to bioconjugation and drug development contexts.[18]
Applications in Drug Development: Covalent Inhibitors
Michael acceptors are a key warhead in the design of covalent inhibitors, drugs that form a permanent bond with their biological target.[5][6][7][19] This strategy can lead to enhanced potency and prolonged duration of action.
-
Mechanism of Action: The drug molecule contains a Michael acceptor moiety that is positioned by non-covalent interactions within the target's binding site. A nearby nucleophilic residue (typically cysteine) then attacks the acceptor, forming an irreversible covalent bond.[6]
-
Reactivity Tuning is Critical: The clinical success of a covalent inhibitor depends on a finely tuned reactivity. The Michael acceptor must be reactive enough to engage its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[20] Acrylamides are a commonly employed class in this context due to their "tunable" reactivity.[4]
-
Examples: Several approved drugs, such as Afatinib and Ibrutinib, utilize an acrylamide group to covalently modify key cysteine residues in their target kinases.
Conclusion
The selection of a Michael acceptor is a critical decision in synthetic design. While classical α,β-unsaturated carbonyls offer broad utility, specialized acceptors like vinyl sulfones and maleimides provide superior reactivity and selectivity for specific applications. For researchers in drug development, understanding the nuanced reactivity of these electrophiles is essential for designing effective and safe covalent therapeutics. By grounding experimental design in a firm understanding of the principles outlined in this guide, scientists can harness the full power of the Michael addition reaction.
References
- Title: Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles Source: Advances in Carbohydrate Chemistry and Biochemistry, 2020 URL:[Link]
- Title: General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides Source: ResearchG
- Title: Reversible Michael Additions: Covalent Inhibitors and Prodrugs Source: Mini Reviews in Medicinal Chemistry, 2012 URL:[Link]
- Title: Bioconjugation with Maleimides: A Useful Tool for Chemical Biology Source: ResearchG
- Title: Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies Source: Bioconjug
- Title: Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols Source: ResearchG
- Title: Reversible Michael Additions: Covalent Inhibitors and Prodrugs Source: Ingenta Connect, 2012 URL:[Link]
- Title: Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry Source: Journal of Visualized Experiments, 2016 URL:[Link]
- Title: DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS Source: Preprints.org, 2024 URL:[Link]
- Title: Reversible Michael additions: covalent inhibitors and prodrugs Source: Mini Reviews in Medicinal Chemistry, 2012 URL:[Link]
- Title: Reversible Michael additions: covalent inhibitors and prodrugs. Source: Semantic Scholar, 2012 URL:[Link]
- Title: Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols Source: Free Radical Biology and Medicine, 2021 URL:[Link]
- Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PMC, PubMed Central URL:[Link]
- Title: Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes Source: Encyclopedia MDPI, 2022 URL:[Link]
- Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]
- Title: The influence of Michael acceptors on the structural reactivity of renewable fuels Source: Applications in Energy and Combustion Science, 2022 URL:[Link]
- Title: Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction Source: PMC, PubMed Central URL:[Link]
- Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry, 2023 URL:[Link]
- Title: Michael addition reaction Source: Wikipedia URL:[Link]
- Title: Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Source: Semantic Scholar, 2021 URL:[Link]
- Title: Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives Source: Organic Letters, ACS Public
- Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts, 2024 URL:[Link]
- Title: Michael Addition Source: Organic Chemistry Portal URL:[Link]
- Title: Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: ResearchG
- Title: Thiol-Michael addition reaction involving a vinyl-sulfone group.
- Title: Sci-Hub Source: Sci-Hub URL:[Link]
- Title: Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles Source: Bioconjug
- Title: Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction Source: Polymer Chemistry (RSC Publishing), 2021 URL:[Link]
- Title: Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors Source: Journal of the American Chemical Society, 2017 URL:[Link]
- Title: Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: Organic & Biomolecular Chemistry (RSC Publishing), 2010 URL:[Link]
- Title: The Use of Chemical Reactivity Assays in Toxicity Prediction Source: CORE, 2010 URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Reversible Michael Additions: Covalent Inhibitors and Prodrugs: Ingenta Connect [ingentaconnect.com]
- 7. Reversible Michael additions: covalent inhibitors and prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible Michael additions: covalent inhibitors and prodrugs. | Semantic Scholar [semanticscholar.org]
- 9. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS - American University - Figshare [aura.american.edu]
- 20. webs.iiitd.edu.in [webs.iiitd.edu.in]
A Researcher's Guide to Quantifying Reaction Conversion with 1H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. Understanding reaction kinetics, identifying intermediates, and determining the final conversion of reactants to products are critical for process optimization, yield maximization, and ensuring the synthesis of the target molecule. While various analytical techniques can provide this information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a particularly powerful and versatile tool. Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it an inherently quantitative method.[1][2]
This guide provides an in-depth comparison of methodologies for quantifying reaction conversion using ¹H NMR, supported by experimental insights and best practices. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your reaction monitoring.
The Principle of Quantitative ¹H NMR (qNMR) for Reaction Monitoring
The fundamental principle of quantitative ¹H NMR (qNMR) lies in the direct relationship between the integrated area of a specific resonance signal and the number of protons giving rise to that signal.[1][3] This allows for the determination of the relative molar quantities of different species in a solution. For monitoring a chemical reaction, this means we can track the decrease in the concentration of starting materials and the increase in the concentration of products over time from a single spectrum.[4][5]
Methodologies for Quantification: A Comparative Analysis
There are two primary approaches to quantifying reaction conversion using ¹H NMR: the relative integration method and the internal standard method. The choice between these depends on the specific requirements of the analysis, such as the need for absolute versus relative concentration and the complexity of the reaction mixture.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Relative Integration | The ratio of the integrals of characteristic signals from the reactant and product is used to determine the conversion. | Simple and rapid; no need to add an external compound. | Provides relative, not absolute, concentration; susceptible to errors if relaxation times (T1) of the analyzed protons differ significantly. | Quick checks of reaction progress, simple reaction mixtures where baseline separation of reactant and product signals is clear. |
| Internal Standard (IS) | A known amount of a non-reacting compound with a distinct NMR signal is added to the reaction mixture. The integral of the analyte signal is compared to the integral of the IS signal. | Provides absolute concentration; more accurate and reproducible; compensates for variations in sample volume and spectrometer performance.[6][7] | Requires careful selection and accurate weighing of the IS; the IS must not react with any components or overlap with analyte signals.[8] | Kinetic studies, determination of absolute yield, analysis of complex mixtures, and when high accuracy is required.[9] |
Causality in Method Selection: Why Choose an Internal Standard?
While relative integration offers a quick assessment, its accuracy can be compromised. The longitudinal relaxation time (T1) of a proton, which is the time it takes for the nuclear spin to return to its equilibrium state after being perturbed by a radiofrequency pulse, can vary significantly between different molecules and even between different protons within the same molecule.[10] If the relaxation delay (D1) in the NMR experiment is not sufficiently long (at least 5 times the longest T1), signals from protons with longer T1 values will be partially saturated, leading to an underestimation of their integral intensity and inaccurate quantification.[8][11]
The use of an internal standard mitigates this issue by providing a stable reference point within the same sample. By comparing the analyte's signal to that of the internal standard in every spectrum, variations in experimental conditions are normalized, leading to more robust and trustworthy quantitative data.
Experimental Protocol: Monitoring the Esterification of Acetic Acid with Ethanol
This section provides a detailed, step-by-step methodology for monitoring the acid-catalyzed esterification of acetic acid with ethanol to form ethyl acetate, using 1,3,5-trimethoxybenzene as an internal standard.
Materials:
-
Acetic Acid (glacial)
-
Ethanol (absolute)
-
Sulfuric Acid (concentrated, catalyst)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Deuterated Chloroform (CDCl₃)
-
NMR Tubes
-
Precision Balance
-
Micropipettes
Experimental Workflow Diagram:
Caption: Workflow for ¹H NMR Reaction Monitoring.
Step-by-Step Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 50 mg of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with CDCl₃. This creates a stock solution of known concentration.
-
-
Reaction Setup:
-
In a small vial, combine acetic acid (e.g., 0.1 mmol) and ethanol (e.g., 0.1 mmol).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
To this mixture, add a known volume (e.g., 0.5 mL) of the internal standard stock solution.
-
Vortex the mixture to ensure homogeneity.
-
-
NMR Data Acquisition:
-
Transfer the reaction mixture to an NMR tube.
-
Insert the sample into the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Crucial Acquisition Parameters for Quantification:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 of the protons of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often sufficient.[8]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.[8]
-
Number of Scans (NS): Choose a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to each spectrum in the time series.
-
Identify the characteristic, well-resolved signals for the starting material (e.g., the methyl protons of acetic acid at ~2.1 ppm), the product (e.g., the quartet of the ethyl group in ethyl acetate at ~4.1 ppm), and the internal standard (the methoxy protons of 1,3,5-trimethoxybenzene at ~3.8 ppm).
-
Carefully integrate these signals.
-
Calculate the reaction conversion at each time point using the following formula:
Conversion (%) = [ (Integral_Product / N_Product) / ( (Integral_Product / N_Product) + (Integral_Reactant / N_Reactant) ) ] * 100
Where:
-
Integral_Product is the integral of the chosen product signal.
-
N_Product is the number of protons giving rise to the product signal.
-
Integral_Reactant is the integral of the chosen reactant signal at that time point.
-
N_Reactant is the number of protons giving rise to the reactant signal.
To calculate the absolute concentration of the product:
[Product] = ( [IS] * Integral_Product * N_IS ) / ( Integral_IS * N_Product )
Where:
-
[Product] is the concentration of the product.
-
[IS] is the known concentration of the internal standard.
-
Integral_Product is the integral of the product signal.
-
N_IS is the number of protons for the integrated signal of the internal standard.
-
Integral_IS is the integral of the internal standard signal.
-
N_Product is the number of protons for the integrated signal of the product.
-
Comparison with Alternative Techniques
While ¹H NMR is a powerful tool, other techniques are also employed for reaction monitoring. Understanding their strengths and weaknesses provides a comprehensive perspective.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | Inherently quantitative, provides structural information on reactants, products, and intermediates, non-destructive.[2][12] | Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures, requires deuterated solvents.[12][13] |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary and a mobile phase. | High sensitivity and resolution for volatile compounds. | Requires sample derivatization for non-volatile compounds, destructive, requires calibration for quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Versatile for a wide range of compounds, high sensitivity with appropriate detectors (e.g., UV, MS). | Destructive, requires calibration for quantification, can be more time-consuming per sample than NMR.[13] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, can be used for in-situ monitoring with fiber-optic probes. | Provides functional group information but limited structural detail, quantification can be challenging due to overlapping bands. |
Conclusion: The Authoritative Choice for In-Depth Reaction Analysis
For researchers and professionals in drug development who require not just a measure of conversion but also a deep understanding of the reaction mechanism, ¹H NMR spectroscopy is an unparalleled analytical tool. Its ability to provide simultaneous structural and quantitative information in a non-destructive manner makes it a self-validating system for reaction monitoring.[2][4] By carefully selecting the appropriate quantification methodology and adhering to rigorous experimental protocols, ¹H NMR empowers scientists to optimize chemical processes with a high degree of confidence and precision. The insights gained from detailed kinetic profiles and the identification of transient intermediates are invaluable for developing robust and efficient synthetic routes.
References
- Arami, M., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 529-536.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(5), 455-463.
- Jasiński, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Pauli, G. F., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 25(5), 455-463.
- Miura, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- Maiwald, M., et al. (2005). Validation of quantitative NMR. Journal of Magnetic Resonance, 176(1), 138-146.
- ResolveMass Laboratories. (n.d.).
- Magritek. (n.d.). Reaction Monitoring.
- Veger, A. B., et al. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 48(11), 5174-5181.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- Acanthus Research. (2022).
- ResearchGate. (2021). Calculating percentage conversion of reactant to the product using 1H NMR spectra?
- Brainly. (2023).
- Quora. (2021).
- SelectScience. (2015).
- IMSERC. (n.d.). Kinetics / reaction monitoring.
- AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
Sources
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magritek [magritek.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. youtube.com [youtube.com]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. azooptics.com [azooptics.com]
- 13. brainly.com [brainly.com]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-methyl-4-oxocrotonate from Different Suppliers
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-methyl-4-oxocrotonate (CAS No. 62054-49-3) is a versatile bifunctional molecule, possessing both ketone and ester functionalities.[1] This structural feature makes it a valuable building block in organic synthesis, particularly in the construction of isoprenoids and other complex molecular architectures relevant to pharmaceutical and materials science research.[2] Given its role as a precursor, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and complications in downstream applications.
This guide provides a comprehensive framework for the purity assessment of this compound, comparing hypothetical batches from three representative suppliers: Supplier A, Supplier B, and Supplier C. We will delve into the causality behind the choice of analytical techniques, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions when sourcing this critical reagent.
The Rationale for a Multi-Modal Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. For this guide, we have selected a combination of Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantitative NMR (qNMR): This technique is a powerful tool for determining the absolute purity of a sample without the need for a specific reference standard of the compound itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate quantification of the main component against a certified internal standard.[5] It is a non-destructive technique, preserving the sample for further analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis, adept at separating the main compound from non-volatile impurities. Its high resolution allows for the detection and quantification of structurally similar impurities that may not be distinguishable by other methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities. The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in impurity identification.
Experimental Workflow
The following diagram outlines the logical flow of our comparative purity assessment.
Caption: Workflow for the comparative purity assessment of this compound.
Detailed Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
Rationale: To determine the absolute purity (assay) of the material from each supplier. We use a certified internal standard with a known purity and a resonance in a clean region of the spectrum.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a 400 MHz (or higher) spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full signal recovery. A D1 of 30 seconds is generally a good starting point.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal from this compound and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Rationale: To separate and quantify non-volatile impurities. A gradient elution method is employed to ensure the separation of compounds with a range of polarities.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of each supplier's sample at a concentration of 1 mg/mL in acetonitrile.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak and any impurities. Assume a relative response factor of 1 for all impurities for initial assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: To identify and quantify volatile and semi-volatile impurities that may include residual solvents or starting materials from the synthesis.
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of each sample in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities based on their peak area relative to the total ion chromatogram.
-
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical results obtained from the analysis of this compound from three different suppliers.
Table 1: Summary of Purity Assessment
| Supplier | qNMR Purity (%) | HPLC Purity (% Area) | Total Impurities by GC-MS (%) |
| Supplier A | 99.2 ± 0.2 | 99.5 | 0.3 |
| Supplier B | 97.5 ± 0.3 | 98.0 | 1.2 |
| Supplier C | 95.8 ± 0.4 | 96.5 | 2.5 |
Table 2: Impurity Profile by HPLC and GC-MS
| Supplier | Impurity | Retention Time / m/z | Concentration (%) | Potential Source |
| Supplier A | Unknown Impurity 1 | HPLC: 8.2 min | 0.2 | Synthetic byproduct |
| Ethyl Acetoacetate | GC-MS: m/z 88, 43 | 0.1 | Starting material | |
| Supplier B | Unknown Impurity 1 | HPLC: 8.2 min | 0.8 | Synthetic byproduct |
| Ethyl Acetoacetate | GC-MS: m/z 88, 43 | 0.5 | Starting material | |
| Acetone | GC-MS: m/z 43, 58 | 0.7 | Residual solvent | |
| Supplier C | Unknown Impurity 1 | HPLC: 8.2 min | 1.5 | Synthetic byproduct |
| Ethyl Acetoacetate | GC-MS: m/z 88, 43 | 1.0 | Starting material | |
| Toluene | GC-MS: m/z 91, 92 | 1.5 | Residual solvent |
Discussion and Interpretation
The hypothetical data clearly illustrates significant variations in the purity and impurity profiles of this compound from the three suppliers.
-
Supplier A demonstrates the highest purity across all three analytical methods. The low levels of impurities suggest a well-controlled and optimized manufacturing process. The presence of a small amount of ethyl acetoacetate is a common process-related impurity.[1]
-
Supplier B provides material of acceptable purity for some applications, but the higher levels of both a synthetic byproduct and residual starting materials could be problematic in sensitive reactions. The presence of acetone, a common solvent, indicates a less rigorous purification process.
-
Supplier C shows the lowest purity, with significant levels of both process-related impurities and residual toluene. The use of toluene in a synthesis is common, but its presence in the final product at this level is a concern due to its potential to interfere with subsequent reactions and its recognized toxicity.
Conclusion and Recommendations
This guide demonstrates a robust, multi-modal approach to assessing the purity of this compound. The choice of supplier can have a profound impact on the quality and reproducibility of research.
Based on our hypothetical data:
-
For applications requiring the highest degree of purity and reproducibility, such as in late-stage drug development or catalysis research, Supplier A is the recommended choice.
-
For less sensitive applications or for initial exploratory work where cost may be a primary driver, Supplier B could be considered, with the caveat that the higher impurity levels should be taken into account.
-
The material from Supplier C is not recommended for most research applications due to its lower purity and significant levels of residual solvent.
It is imperative that researchers do not rely solely on the purity values stated on a supplier's certificate of analysis. An independent, in-house verification using a combination of orthogonal analytical techniques is a critical step in ensuring the quality and integrity of your scientific research.
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2008). “Pure by NMR”? Organic Letters, 10(21), 4879-4882. [Link]
- Gauthier, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9347-9348. [Link]
- (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Aziz, A. (2023). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science.
- Hida, T., et al. (2018). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Drug Testing and Analysis, 11(3), 479-487. [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 377-383. [Link]
Sources
A Researcher's Guide to Navigating Kinetic and Thermodynamic Control in Michael Additions
In the landscape of carbon-carbon bond formation, the Michael addition stands as a cornerstone reaction, prized for its versatility and reliability in constructing complex molecular architectures.[1] This conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor, is fundamental in both academic research and industrial drug development.[1][2] However, the seemingly straightforward nature of this reaction belies a subtle but critical mechanistic choice: the formation of either the kinetic or the thermodynamic product. Understanding and controlling this selectivity is paramount for any researcher aiming to optimize reaction outcomes and achieve desired molecular targets.
This guide provides an in-depth analysis of the factors governing kinetic versus thermodynamic product formation in Michael additions. We will explore the underlying mechanistic principles, detail experimental strategies to selectively favor one pathway over the other, and present comparative data to inform your synthetic planning.
The Mechanistic Crossroads: 1,2- vs. 1,4-Addition
At the heart of the Michael addition lies the dual reactivity of α,β-unsaturated carbonyl compounds, which possess two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4).[3][4] Nucleophilic attack can occur at either position, leading to two distinct product classes:
-
1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon, yielding an allylic alcohol upon workup. This pathway is often faster and is referred to as the kinetic product .[3][4]
-
1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon, resulting in an enolate intermediate that tautomerizes to the more stable carbonyl compound.[4] This is the hallmark of the Michael addition and typically leads to the thermodynamic product .[5][6][7]
The preference for one pathway over the other is not arbitrary; it is a direct consequence of the reaction conditions and the nature of the reactants. This dichotomy is best visualized through a reaction coordinate diagram.
Visualizing the Pathways
Caption: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways in a Michael addition.
As the diagram illustrates, the kinetic product is formed via a lower activation energy barrier, making it the faster-forming product.[8][9] Conversely, the thermodynamic product, while having a higher activation energy for its formation, resides at a lower overall energy level, rendering it the more stable of the two.[8][9] The key to controlling the reaction outcome lies in manipulating the conditions to either favor the irreversible formation of the kinetic product or to allow the system to equilibrate to the more stable thermodynamic product.
Experimental Control: A Tale of Two Conditions
The selective formation of either the kinetic or thermodynamic adduct is a powerful tool in a synthetic chemist's arsenal. The choice of reaction parameters, including temperature, base, solvent, and reaction time, dictates the predominant pathway.
Favoring the Kinetic Product: The Path of Irreversibility
To isolate the kinetic product, the reaction must be conducted under conditions that are irreversible. This is typically achieved by:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) minimizes the thermal energy available for the system to overcome the activation barrier for the reverse reaction.[10] This effectively "traps" the initial, faster-forming product.
-
Strong, Bulky Bases: The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is crucial for generating the less substituted, or kinetic, enolate from the Michael donor.[10][11] This enolate then rapidly and irreversibly adds to the Michael acceptor.
-
Short Reaction Times: Limiting the reaction time prevents the kinetic product from equilibrating to the more stable thermodynamic product.[10]
Favoring the Thermodynamic Product: The Equilibrium Game
In contrast, the formation of the thermodynamic product relies on establishing a reversible reaction, allowing the system to reach its lowest energy state.[6] The conditions for this are generally the opposite of those for kinetic control:
-
Higher Temperatures: Increased thermal energy allows the initially formed kinetic adduct to undergo a retro-Michael reaction, reforming the starting materials. Over time, the equilibrium will shift to favor the more stable thermodynamic product.[6]
-
Weaker, Less Hindered Bases: Weaker bases, such as alkoxides (e.g., sodium ethoxide) or amines, set up an equilibrium between the starting materials and the enolate. This reversibility in enolate formation is key to achieving thermodynamic control.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period ensures that the equilibrium has been fully established, maximizing the yield of the thermodynamic product.[10]
Comparative Analysis: Experimental Data at a Glance
The following table summarizes the key experimental variables and their impact on the product distribution in a typical Michael addition.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Rationale |
| Temperature | Low (-78 °C to 0 °C)[10] | Room Temperature to Reflux[10] | Low temperature prevents reversibility; high temperature allows for equilibrium.[12] |
| Base | Strong, bulky (e.g., LDA)[10][11] | Weaker, smaller (e.g., NaOEt, amines) | Strong, bulky bases favor irreversible formation of the less substituted enolate.[13] Weaker bases establish an equilibrium. |
| Reaction Time | Short (< 1 hour)[10] | Long (> 20 hours)[10] | Short times capture the faster-forming product; long times allow for equilibration.[10] |
| Solvent | Aprotic (e.g., THF, Et2O) | Protic or Aprotic | Aprotic solvents are typical for strong bases like LDA. Solvent choice can also influence enolate geometry. |
| Nucleophile | "Hard" nucleophiles (e.g., organolithiums, Grignards) | "Soft" nucleophiles (e.g., enolates, cuprates, thiols)[6] | "Hard" nucleophiles tend to favor irreversible 1,2-addition.[6] "Soft" nucleophiles favor reversible 1,4-addition.[6] |
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of these principles, we provide two representative protocols for the Michael addition of a ketone to an α,β-unsaturated ester, targeting either the kinetic or thermodynamic product.
Protocol 1: Selective Formation of the Kinetic Adduct
This protocol is designed to favor the formation of the less substituted, kinetic product through the use of a strong, bulky base at low temperature.
Caption: Experimental workflow for the synthesis of the kinetic Michael adduct.
Protocol 2: Selective Formation of the Thermodynamic Adduct
This protocol aims to produce the more stable, thermodynamic product by employing a weaker base and allowing the reaction to equilibrate at a higher temperature.
Caption: Experimental workflow for the synthesis of the thermodynamic Michael adduct.
Conclusion
The ability to selectively generate either the kinetic or thermodynamic product in a Michael addition is a testament to the power of fundamental mechanistic understanding in synthetic chemistry. For researchers in drug development and other scientific fields, mastering this control is not merely an academic exercise but a critical skill for efficient and targeted molecule synthesis. By carefully considering the interplay of temperature, reagents, and reaction time, chemists can navigate the energetic landscape of the Michael addition to achieve their desired synthetic outcomes with precision and predictability. The principles and protocols outlined in this guide provide a robust framework for making informed decisions in the laboratory, ultimately accelerating the discovery and development of novel chemical entities.
References
- Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.
- Michael addition reaction. (2023, December 28). In Wikipedia.
- Michael Addition. (n.d.). The Organic Chemistry Tutor.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- The thermal reversibility of the Michael reaction: IV. Thiol adducts. (2025, August 6). ScienceDirect.
- Krenske, E. H., Petter, R. C., & Houk, K. N. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines.The Journal of Organic Chemistry, 81(23), 11726–11733. [Link]
- Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- Michael addition reaction #Michael #additionreaction. (2024, December 29). YouTube.
- Leach, A. G., Wang, R., Wohlhieter, G. E., Khan, S. I., Jung, M. E., & Houk, K. N. (2003). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity.Journal of the American Chemical Society, 125(29), 8687–8693. [Link]
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Kinetic vs. Thermodynamic Enolates Definition. (n.d.). Fiveable.
- Theoretical and Experimental Study of the Regioselectivity of Michael Additions. (n.d.). FIU.
- Bachrach, S. M. (2023). Addition Reactions: Kinetic and Thermodynamic Control. In Thinking Like a Physical Organic Chemist. Oxford Academic. [Link]
- 14.3 Kinetic versus Thermodynamic Control of Reactions. (2023, September 20). OpenStax.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.
- Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- Wang, C., Kloxin, C. N., & Bowman, C. N. (2019). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction.PMC.
- What are the best conditions for a Michael addition? (2013, May 6). ResearchGate.
- Krenske, E. H., Petter, R. C., & Houk, K. N. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines.PubMed. [Link]
- Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1991). Thermodynamic and Kinetic Data for Macrocycle Interaction with Cations, Anions, and Neutral Molecules.Chemical Reviews, 91(8), 1721–2085. [Link]
- Pattison, J. I., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols.PubMed. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. youtube.com [youtube.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 13. fiveable.me [fiveable.me]
A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 3-methyl-4-oxocrotonate Reactivity
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular reactivity is paramount. Ethyl 3-methyl-4-oxocrotonate, a versatile C5 building block, presents a fascinating case study in the reactivity of α,β-unsaturated carbonyl compounds. Its dual functionality, encompassing both an enoate system prone to nucleophilic addition and a carbonyl group amenable to reactions like the Wittig olefination, makes it a valuable synthon, particularly in the synthesis of complex molecules like isoprenoids.[1]
This guide provides a comprehensive framework for the computational analysis of this compound's reactivity. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to predicting its behavior in key chemical transformations. We will explore its reactivity in the context of Michael additions and as a precursor in olefination reactions, comparing its predicted performance with common alternatives.
Understanding the Reactivity Landscape: Michael Additions and Olefinations
This compound's reactivity is dominated by its α,β-unsaturated carbonyl moiety. This conjugated system creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in two major classes of reactions:
-
1,4-Conjugate (Michael) Addition: Nucleophiles can attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This is a cornerstone reaction in organic synthesis. The reactivity of the enone in a Michael addition is a critical factor influencing reaction rates and yields.
-
1,2-Addition (Wittig and Horner-Wadsworth-Emmons Reactions): The carbonyl group can react with nucleophiles, most notably with phosphorus ylides or phosphonate carbanions, to form alkenes. This transformation is instrumental in the construction of isoprenoid chains.
A thorough computational analysis allows us to predict the propensity of this compound to undergo these reactions and to compare its reactivity profile with other commonly used reagents.
The Computational Toolkit: Methodologies for Reactivity Prediction
A robust computational analysis of reactivity relies on a combination of theoretical models. For a molecule like this compound, a multi-faceted approach employing Density Functional Theory (DFT) is the most effective strategy.
Density Functional Theory (DFT) Calculations
DFT offers a favorable balance of computational cost and accuracy for studying organic reactions. The choice of the functional and basis set is critical for obtaining reliable results.
-
Recommended Functionals: For Michael additions and the reactivity of α,β-unsaturated systems, functionals like M06-2X and B3LYP have demonstrated good performance.[2][3] Range-separated functionals can also be crucial for accurately modeling charge-transfer interactions in transition states.
-
Basis Set: A basis set such as 6-31+G(d,p) or larger is recommended to provide sufficient flexibility for describing the electronic structure of the reactants, transition states, and products.
Key Computational Descriptors of Reactivity
-
Frontier Molecular Orbital (FMO) Theory: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental predictors of reactivity.
-
LUMO Energy: A lower LUMO energy indicates a greater electrophilicity of the molecule, suggesting a higher reactivity towards nucleophiles. The LUMO of an enone is typically localized on the β-carbon and the carbonyl carbon, highlighting these as the primary sites for nucleophilic attack.
-
HOMO-LUMO Gap: A smaller HOMO-LUMO energy gap generally correlates with higher reactivity.[4]
-
-
Transition State (TS) Analysis: The most direct way to computationally assess the kinetics of a reaction is to locate the transition state and calculate the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. While powerful, locating transition states can be computationally demanding.
-
Mayr's Electrophilicity Scale: This empirical scale provides a quantitative measure of the electrophilicity (E) of various Michael acceptors.[5][6][7][8][9] While direct experimental data for this compound may not be available, its electrophilicity can be estimated and compared to a wide range of other enones. This allows for a broader comparison of its reactivity in Michael additions.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a detailed workflow for the computational analysis of this compound's reactivity.
Caption: A generalized workflow for the computational analysis of molecular reactivity.
Comparative Analysis: this compound vs. Alternatives
To provide context for the reactivity of this compound, we will compare its predicted properties with those of other relevant molecules. Due to the limited availability of direct computational studies on this compound, we will use data from structurally similar compounds to illustrate the comparative framework.
Michael Addition Reactivity
The electrophilicity of an α,β-unsaturated carbonyl compound is a key determinant of its reactivity as a Michael acceptor. A lower LUMO energy and a more positive Mayr's electrophilicity parameter (E) generally indicate higher reactivity.
| Michael Acceptor | LUMO Energy (eV) (Calculated) | Mayr's Electrophilicity (E) (Experimental) |
| This compound (Predicted) | Value to be calculated | Value to be estimated |
| Ethyl crotonate | -0.68 | -18.5 |
| Methyl vinyl ketone | -1.93 | -18.4 |
| Acrolein | -2.35 | -15.4 |
| N-propylmaleimide | -1.78 | -16.3 |
Note: LUMO energies are illustrative and would need to be calculated at a consistent level of theory for a direct comparison. Mayr's E parameters are from experimental data and serve as a benchmark.
The presence of the additional carbonyl group in this compound compared to ethyl crotonate is expected to lower its LUMO energy, thereby increasing its electrophilicity and making it a more reactive Michael acceptor.
Reactivity in Olefination Reactions: A Comparison of C5 Synthons
In the context of isoprenoid synthesis, this compound serves as a C5 building block. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are commonly employed to introduce the five-carbon unit. The reactivity of the phosphorus ylide or phosphonate carbanion is a critical factor in these reactions.
A computational analysis would involve comparing the reaction profiles of different C5 synthons. For instance, we can compare the reaction of a model aldehyde with the ylides derived from different phosphonium salts.
| C5 Wittig/HWE Reagent Precursor | Reaction | Key Computational Metric |
| (4-ethoxy-2-methyl-4-oxobut-2-en-1-yl)triphenylphosphonium bromide (from this compound) | Wittig Reaction | Activation Energy (ΔG‡) for oxaphosphetane formation |
| Diethyl (3-methylbut-2-en-1-yl)phosphonate | HWE Reaction | Activation Energy (ΔG‡) for addition to carbonyl |
| (3,3-dimethoxy-2-methylpropyl)triphenylphosphonium iodide | Wittig Reaction | Activation Energy (ΔG‡) for oxaphosphetane formation |
A lower activation energy for the rate-determining step would indicate a more facile reaction. Computational studies have shown that the stereochemical outcome (E/Z selectivity) of the Wittig reaction is also predictable through the analysis of the transition state geometries and energies.[10][11]
Visualizing Reaction Mechanisms
Understanding the flow of electrons and the geometry of transition states is crucial for a complete picture of reactivity.
Michael Addition Mechanism
Caption: A simplified representation of the Wittig reaction mechanism.
Conclusion: A Powerful Predictive Tool
While direct experimental and computational data for this compound may be sparse, this guide provides a robust and scientifically grounded framework for its computational analysis. By employing DFT calculations to determine key reactivity descriptors such as LUMO energies and reaction activation barriers, researchers can gain significant insights into its behavior as both a Michael acceptor and an olefination precursor.
The comparative analysis with established reagents provides a valuable context for these predictions. This computational approach not only allows for the rationalization of experimental observations but also serves as a powerful predictive tool in the design of novel synthetic routes and the development of new chemical entities. As computational resources become more accessible, the integration of these methods into the daily workflow of chemists will undoubtedly accelerate the pace of innovation in drug discovery and materials science.
References
- Mulliner, D. S., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(22), 7723-7731.
- Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to Polar Organic Reactivity. Angewandte Chemie International Edition in English, 33(9), 938-957.
- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
- Enoch, S. J., & Roberts, D. W. (2013). A new approach to the prediction of skin sensitization potential of Michael acceptors. Chemical Research in Toxicology, 26(4), 531-538.
- Mayr, H., Kempf, B., & Ofial, A. R. (2003). The Mayr−Patz Equation: A General Approach to Polar Organic Reactivity. Accounts of Chemical Research, 36(1), 66-77.
- Ofial, A. R., & Mayr, H. (2004). The Electrophilicity of Michael Acceptors.
- Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the Mechanism of the Wittig Reaction. Journal of the American Chemical Society, 124(20), 5747-5756.
- Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821.
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.
- Mayr's Database of Reactivity Parameters.
- Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394-2409.
- Macmillan Group, Princeton University. Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales.
Sources
- 1. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Guide to the Proper Disposal of Ethyl 3-methyl-4-oxocrotonate
Understanding the Compound: Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. Ethyl 3-methyl-4-oxocrotonate (CAS No. 62054-49-3) is an organic compound that requires careful handling due to its specific characteristics.[1][2] The causality behind treating this substance as hazardous waste stems from its combustible nature and its high potential for water contamination.
Key safety and physical data are summarized below to inform risk assessment and handling procedures.
| Property | Value | Source |
| CAS Number | 62054-49-3 | [1] |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Physical Form | Liquid | |
| Flash Point | 109 °C (228.2 °F) - Closed Cup | [1] |
| Storage Class | 10 - Combustible Liquids | [1] |
| Density | 1.044 g/mL at 20 °C | [2] |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous to water) | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[3] | |
| Required PPE | Eyeshields, Gloves | [1] |
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[5]
Prohibited Disposal Methods
To prevent environmental contamination and ensure personnel safety, the following disposal methods are strictly forbidden for this compound:
-
DO NOT Dispose Down the Drain: As a substance classified as highly hazardous to water (WGK 3), drain disposal is prohibited.[1] This could lead to contamination of waterways and interfere with wastewater treatment processes.[6][7]
-
DO NOT Dispose in Regular Trash: Due to its combustible nature and potential toxicity, disposal in solid waste bins is not permitted.[8]
-
DO NOT Allow Evaporation in a Fume Hood: Intentionally evaporating chemical waste is not a permissible disposal method and is a violation of EPA regulations.[7]
Step-by-Step Disposal Protocol
The following protocol outlines the self-validating system for the safe collection and disposal of this compound waste. This workflow ensures each step builds upon the last to maintain a secure and compliant process.
Step 1: Waste Characterization and Segregation
The moment this compound is no longer intended for use, it is classified as a hazardous waste.[7]
-
Action: Designate a specific waste stream for this compound and its contaminated materials (e.g., pipette tips, contaminated gloves).
-
Causality: Proper segregation is crucial to prevent dangerous reactions. This compound is incompatible with strong acids, bases, and oxidizing agents.[3][6] Mixing incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is fundamental to laboratory safety.
-
Action: Select a chemically compatible container with a secure, screw-top cap.[6] The container material should not react with or absorb the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free from cracks or deterioration.[6]
-
Action: Immediately label the container with a hazardous waste tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Combustible," "Environmental Hazard")
-
The date when waste was first added (Accumulation Start Date)
-
-
Causality: Federal and state regulations require clear and accurate labeling to inform handlers of the container's contents and associated risks, ensuring safe storage and transport.[9][10] The accumulation start date is legally required to track how long waste is stored on-site.[9]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored correctly at its point of generation.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Action: Keep the waste container closed at all times, except when adding waste.[6][7]
-
Action: Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[6]
-
Causality: The SAA provides a controlled, safe location for short-term waste storage. Keeping containers closed prevents the release of vapors and reduces the risk of spills. Regulations limit the volume of waste (maximum of 55 gallons for hazardous waste) and the time it can be stored in an SAA.[9]
Step 4: Arranging for Final Disposal
Disposal must be handled by trained professionals at a licensed facility.
-
Action: Once the container is full or has been in the SAA for up to one year (whichever comes first), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a waste pickup.[6][9]
-
Action: Do not transport hazardous waste across public roads yourself. Transportation must be performed by certified hazardous waste transporters to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Causality: The EPA's "cradle-to-grave" policy requires tracking hazardous waste via a manifest system from the generator to the final disposal site, ensuring it is managed safely and in an environmentally sound manner.[5]
Step 5: Management of Empty Containers
The original chemical container is also considered hazardous waste until properly decontaminated.
-
Action: To render an empty container non-hazardous, it must be triple-rinsed.[7] Use a solvent capable of removing the chemical residue (e.g., ethanol or acetone).
-
Action: Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[7]
-
Action: Crucially, collect all rinseate as hazardous waste and add it to your this compound waste container.
-
Action: After triple-rinsing, deface or remove the original manufacturer's label, remove the cap, and dispose of the container in the regular trash or designated container recycling bin.[7]
-
Causality: This procedure ensures that residual chemical does not enter the non-hazardous waste stream. Collecting the rinseate is mandatory as it is now contaminated and must be managed as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 62054-49-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. axonator.com [axonator.com]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl 3-methyl-4-oxocrotonate
An Essential Guide to Personal Protective Equipment for Handling Ethyl 3-methyl-4-oxocrotonate
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides a detailed operational plan for the safe use of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As a C₅-aldehydic ester utilized in the synthesis of isoprenoids, its unique chemical properties demand a rigorous and informed approach to personal protection.[1][2]
Before any handling procedure, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified as a hazardous substance with specific risks that directly inform our PPE and handling strategy.[3]
Primary Hazards:
-
Serious Eye Damage: The compound is designated as Eye Damage Category 1, meaning it can cause irreversible damage upon contact.[3]
-
Skin Irritation: Classified under Skin Irritation Category 2, it is known to cause skin irritation.[3]
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
-
Combustibility: It is a combustible liquid with a flash point of 109 °C (228.2 °F), requiring precautions against ignition sources.[1][2][4]
A pre-operational risk assessment is mandatory. This involves evaluating the specific quantities being used, the potential for aerosol generation, and the environmental conditions of the laboratory to determine if additional controls beyond this guide are necessary.
| Property | Value |
| CAS Number | 62054-49-3[1][2] |
| Molecular Formula | C₇H₁₀O₃[1][2] |
| Molecular Weight | 142.15 g/mol [1][3] |
| Form | Liquid[1] |
| Density | 1.044 g/mL at 20 °C[1][5] |
| Boiling Point | 195-202 °C[1][5] |
| Flash Point | 109 °C (228.2 °F) - closed cup[1][2] |
| Storage Temperature | 2-8°C[1][2][6] |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions designed to minimize risk at the source.
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified and properly functioning chemical fume hood.[7][8] This is critical to contain vapors and prevent the inhalation of any potential aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][6] This helps to dilute and remove any fugitive emissions that may escape primary containment.
-
Emergency Stations: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][10] Know their location and how to operate them before you begin work.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must directly address the identified hazards of skin irritation and severe eye damage.
Eye and Face Protection
Given the high risk of serious eye damage, standard safety glasses are insufficient.
-
Recommended: Wear chemical splash goggles that provide a complete seal around the eyes and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Rationale: Goggles are essential to protect against splashes, which can occur during transfer or mixing.[11]
-
For High-Volume Operations: When handling larger quantities (>100 mL) or if there is a significant splash risk, supplement goggles with a full-face shield.[9][11][12]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory.
-
Recommended Materials: Nitrile or butyl rubber gloves are appropriate for handling esters.[9][11] Always inspect gloves for tears or punctures before use.[13]
-
Procedure: Follow the principle of double-gloving if the procedure involves a higher risk of contamination. Wash the outside of gloves before removal and dispose of them in the designated hazardous waste container.[9]
-
-
Laboratory Coat: A flame-resistant lab coat is required.
-
Recommended: A polyethylene-coated polypropylene gown or similar impervious material is superior to standard cloth coats, which can absorb and retain chemical splashes.[7]
-
Best Practice: Ensure the lab coat has long sleeves and is fully buttoned.
-
-
Additional Protection: Wear long pants and fully enclosed, chemical-resistant shoes to protect the lower body and feet from potential spills.[7]
Respiratory Protection
Under normal laboratory conditions within a chemical fume hood, respiratory protection is typically not required.[7] However, a risk assessment must be performed to determine if a respirator is necessary. If there is a potential for significant aerosolization or if work must be conducted outside of a fume hood (a scenario to be avoided), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow minimizes the risk of exposure and ensures experimental integrity.
Preparation and Handling Protocol
-
Area Preparation: Confirm the chemical fume hood is operational. Clear the workspace of unnecessary items and have spill containment materials (e.g., sand, vermiculite) readily available.[9]
-
PPE Donning: Put on all required PPE in the correct order: lab coat, long pants, closed-toe shoes, goggles, and finally, gloves.
-
Chemical Transport: When moving the chemical from its storage location (refrigerator), use a secondary container to mitigate the risk of spills.
-
Dispensing: Perform all transfers and dispensing of this compound deep within the fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[4] Clean the work area and decontaminate any equipment used.
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station if available. Seek immediate medical attention.[6][8]
-
Minor Spill (in Fume Hood): Contain the spill with absorbent material. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers. Prevent the spill from entering drains.
Disposal Plan
All waste materials, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant or licensed hazardous material disposal company.[4][8][13] Adhere strictly to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[4]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
Conclusion
The responsible use of this compound hinges on a foundational respect for its hazards, addressed through diligent application of engineering controls and personal protective equipment. By understanding the rationale behind each safety measure—from the necessity of sealed goggles to the prohibition of drain disposal—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Bexarotene Keto Ester Impurity.
- MAK Chem. (n.d.). Safety Data Sheet.
- Health and Safety Executive. (n.d.). EH40/2005 Workplace exposure limits.
Sources
- 1. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]
- 2. 3-甲基-4-氧代巴豆酸乙酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 62054-49-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. support.hpe.com [support.hpe.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. epa.gov [epa.gov]
- 13. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
